(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Description
The exact mass of the compound cis-4-Hydroxy-D-proline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487236 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-94-6 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Blueprint: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Advanced Drug Development
Introduction: The Emergence of a Stereochemically Defined Scaffold in Modern Therapeutics
In the landscape of contemporary drug discovery and development, the demand for molecular scaffolds that offer precise three-dimensional orientation is paramount. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 77449-94-6), also known as cis-4-Hydroxy-D-proline hydrochloride, has emerged as a pivotal chiral building block. Its rigidified cyclic structure, coupled with strategically positioned functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—all with a defined stereochemistry, makes it an invaluable asset in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in next-generation modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, a thorough understanding of this molecule is not merely advantageous; it is essential for innovating at the frontier of medicinal chemistry.
Physicochemical and Structural Characteristics
The utility of this compound in synthesis is deeply rooted in its distinct physicochemical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its handling and application in various reaction conditions.
| Property | Value | Source |
| CAS Number | 77449-94-6 | [1] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [2] |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [2] |
| Appearance | White to off-white solid | [3] |
| Chirality | (2R,4R) | [2] |
The rigid pyrrolidine ring restricts conformational flexibility, which is a highly desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein. The cis relationship between the C2 carboxylic acid and the C4 hydroxyl group presents a unique stereochemical and electronic environment that can be exploited in molecular design.
Diastereoselective Synthesis: Achieving Chiral Purity
The biological activity of complex molecules is intrinsically tied to their stereochemistry. Consequently, the diastereoselective synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is of critical importance. Several synthetic strategies have been developed to achieve high chiral purity, often starting from readily available chiral precursors. A common approach involves the stereoselective reduction of a pyrrolidone precursor or the cyclization of a chiral amino acid derivative.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the diastereoselective synthesis of the target compound, emphasizing the critical stereochemical control steps.
Caption: Conceptual workflow for the diastereoselective synthesis.
Exemplary Synthetic Protocol: N-Boc Protected Intermediate
A frequently utilized intermediate in the synthesis of more complex molecules is the N-Boc protected form of the title compound. The following protocol is a representative example of its preparation.
Objective: To synthesize (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid from this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Potassium bisulfate (KHSO₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Dissolution and Neutralization: Dissolve this compound in a 2:1 mixture of THF and water. Cool the solution in an ice bath and slowly add an aqueous solution of NaOH to neutralize the hydrochloride and raise the pH, preparing the secondary amine for nucleophilic attack.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate. Allow the reaction to proceed at room temperature overnight. The Boc anhydride reacts with the secondary amine to form the tert-butoxycarbonyl (Boc) protected pyrrolidine.
-
Work-up and Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 using a 10% aqueous solution of KHSO₄. This protonates the carboxylic acid, facilitating its extraction into an organic solvent.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. The desired N-Boc protected product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine to remove any remaining inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a solid or a thick oil.[3]
Applications in Advanced Drug Development
The rigid, stereochemically defined structure of this compound makes it a highly sought-after component in the construction of sophisticated therapeutic agents.
Role in Antibody-Drug Conjugate (ADC) Linker Technology
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is employed as a non-cleavable linker component.[4]
The rationale for its use lies in its ability to provide a stable, hydrophilic, and structurally defined connection between the antibody and the cytotoxic drug. The pyrrolidine ring's rigidity helps to maintain a specific spatial arrangement, which can be crucial for avoiding aggregation and maintaining the antibody's binding affinity. The hydroxyl group can also be used as a point of attachment for other linker components or to modulate the overall hydrophilicity of the ADC.[5]
Caption: Application as a linker in ADCs.
Utility in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a valuable component in the linker of PROTACs.[4] The linker's length, rigidity, and vectoral properties are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined stereochemistry and rigid nature of the pyrrolidine ring help to optimize the spatial orientation of the two ligands, which is a key determinant of PROTAC efficiency. The hydroxyl and carboxylic acid functional groups provide versatile handles for connecting to the two ligands.
Caption: Incorporation into PROTAC architecture.
Analytical Methods for Quality Control
Ensuring the chemical and chiral purity of this compound is crucial for its successful application in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the compound.
Methodology Outline:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amino acid derivatives.
-
Mobile Phase Optimization: The choice of mobile phase depends on the column and the analyte. For this polar compound, normal-phase (e.g., hexane/isopropanol with an acidic modifier like trifluoroacetic acid) or polar organic mode (e.g., acetonitrile/methanol) can be effective.
-
Detection: UV detection is typically used, monitoring at a wavelength where the compound absorbs (e.g., around 210 nm).
-
Quantification: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is calculated by comparing the peak areas of the different stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The coupling constants and chemical shifts of the protons on the pyrrolidine ring can provide information about the relative stereochemistry of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound and to identify any impurities.
Safety and Handling
According to available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, rigid conformation, and versatile functional groups provide a reliable and predictable scaffold for the construction of highly specific and potent therapeutic agents. As drug development continues to move towards more complex and targeted modalities like ADCs and PROTACs, the importance of such precisely engineered chiral building blocks will only continue to grow. A comprehensive understanding of its synthesis, properties, and applications is therefore indispensable for any scientist working at the cutting edge of pharmaceutical innovation.
References
- Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates.
- Nalawansha DA, et al. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chem Biol. 2020;27(8):998-1019.
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PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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Frontiers in Drug Delivery. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available at: [Link]
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Gajare, V. S., et al. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(25), 3743–3746. Available at: [Link]
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An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Structure, Synthesis, and Applications in Next-Generation Bioconjugates
This guide provides a comprehensive technical overview of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its unique structural features, stereoselective synthesis, and its increasingly critical role in the design of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Identity: Structure and Stereochemistry
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is a non-proteinogenic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient form for synthetic applications.
The precise stereochemistry, (2R,4R), is of paramount importance. The cis relationship between the hydroxyl group at C4 and the carboxylic acid group at C2 dictates the molecule's three-dimensional conformation, which is a critical determinant of its biological activity and utility as a linker component. This specific arrangement influences the pyrrolidine ring pucker, which in turn affects how the molecule presents itself for interaction with other molecules, a key consideration in rational drug design.[1][2]
The structural details are summarized below:
| Identifier | Value |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride |
| CAS Number | 77449-94-6 |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol |
| InChI | InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 |
| SMILES | C1O.Cl |
Below is a 2D representation of the chemical structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The hydrochloride salt is typically a white to off-white solid.[3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Purity (by NMR) | ≥98.0% | [3] |
| Storage | 4°C, sealed storage, away from moisture | [3] |
While detailed, publicly available spectroscopic data for the hydrochloride salt is scarce, a typical ¹H NMR spectrum in D₂O would be expected to show characteristic signals for the pyrrolidine ring protons, with chemical shifts and coupling constants reflecting the cis stereochemistry. The Certificate of Analysis from suppliers confirms that the ¹H NMR spectrum is consistent with the expected structure.[3]
Diastereoselective Synthesis
The synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid requires careful stereocontrol to achieve the desired cis diastereomer. A common strategy involves a multi-step sequence starting from readily available chiral precursors.[4] The following is a representative, field-proven protocol adapted from literature procedures for the synthesis of the free base, followed by salt formation.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid
This part of the synthesis is based on a diastereoselective ring-closure reaction.[4]
-
Reaction Setup: To a solution of N-benzyl glycine ethyl ester and (S)-epichlorohydrin in a suitable solvent such as ethanol, add a base (e.g., potassium carbonate) at room temperature.
-
Ring Closure: Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular 5-exo-tet cyclization. The stereochemistry of the starting epoxide directs the formation of the cis product.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate, can be purified by column chromatography on silica gel.
-
Deprotection: The benzyl and ethyl ester protecting groups are then removed. Debenzylation can be achieved by catalytic hydrogenation using Pd(OH)₂ on carbon in a protic solvent like ethanol.[4] Subsequent hydrolysis of the ethyl ester is carried out using aqueous sodium hydroxide.
-
Isolation: Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product. Filter the solid and wash with a cold solvent (e.g., ethanol) to yield (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent, such as dioxane or methanol.
-
Acidification: To this solution, add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) dropwise with stirring.[5]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like diethyl ether.
-
Drying: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
The following diagram illustrates the key steps in the synthesis workflow.
Caption: Role of the linker in PROTAC ternary complex formation.
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling technology in modern drug discovery. Its well-defined stereochemistry provides a rigid scaffold that allows for the precise spatial positioning of molecular components, a critical factor in the design of next-generation therapeutics like ADCs and PROTACs. As our understanding of the structure-activity relationships in these complex systems grows, the demand for such stereochemically pure and conformationally constrained building blocks will undoubtedly increase. This guide has provided a foundational understanding of its structure, synthesis, and application, empowering researchers to leverage its unique properties in their drug development programs.
References
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Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. Retrieved from [Link]
- CSIRO Publishing. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(10), 1349-1355.
- DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Torgerson, J. R., & Raines, R. T. (2002). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(11), 2497–2505.
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017).
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Request PDF. (n.d.). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Pandey, S. K., D'Silva, L., & Ramakrishnan, V. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 347-364.
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ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Chemical Society Reviews, 50(15), 8565-8589.
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PubChem. (n.d.). (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
- Elsevier. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(45), 6274-6277.
- Google Patents. (n.d.). Process for production of cis-4-hydroxy-l-proline.
- Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.
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Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]
- Google Patents. (n.d.). Method for salt preparation.
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An In-depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block in modern pharmaceutical and chemical research. From its historical roots in the early 20th century to its current applications in cutting-edge drug development, this document serves as a resource for researchers, scientists, and professionals in the field.
Introduction: The Significance of a Chiral Scaffold
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is a non-proteinogenic amino acid that has garnered significant attention for its unique conformational constraints and versatile chemical functionality. The rigid pyrrolidine ring, coupled with the stereochemically defined hydroxyl and carboxylic acid groups, makes it an invaluable asset in asymmetric synthesis and the development of structurally complex molecules with specific biological activities. Its hydrochloride salt form enhances stability and solubility, facilitating its use in a variety of chemical transformations.
This guide will delve into the historical context of its discovery, explore the evolution of its synthesis, detail its applications in drug discovery, and provide practical insights into its chemical properties and handling.
A Journey Through Time: The Discovery and History
The story of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is intrinsically linked to the broader history of hydroxyproline isomers. The initial discovery of hydroxyproline dates back to 1902, when the Nobel laureate Hermann Emil Fischer first isolated it from hydrolyzed gelatin. This was followed in 1905 by the first chemical synthesis of a racemic mixture of 4-hydroxyproline by Hermann Leuchs.
For many years, the focus remained on the naturally abundant (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), a key component of collagen. The stereospecific synthesis of the less common isomers, including the (2R,4R) configuration, presented a significant chemical challenge. Early methods were often arduous and low-yielding, which limited the exploration of these unique chiral building blocks.
The advent of modern stereoselective synthesis techniques in the latter half of the 20th century and into the 21st century has been a game-changer. The development of methods utilizing chiral starting materials, diastereoselective reactions, and enzymatic resolutions has made specific stereoisomers like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid more accessible. This increased availability has, in turn, fueled its investigation and application in diverse areas of chemical and pharmaceutical research. A notable advancement in the production of hydroxyproline isomers has been the use of enzymatic hydroxylation, which allows for highly specific and efficient synthesis, overcoming many of the challenges of traditional chemical methods.
The Art of Synthesis: Crafting a Chiral Architect
The stereocontrolled synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a testament to the ingenuity of organic chemists. The primary challenge lies in establishing the correct relative and absolute stereochemistry at the C2 and C4 positions of the pyrrolidine ring. Several successful strategies have been developed, each with its own set of advantages and considerations.
Diastereoselective Synthesis from Chiral Precursors
One of the most effective approaches involves the use of readily available chiral starting materials to guide the stereochemical outcome of the reaction sequence. A concise and highly diastereoselective synthesis has been developed from commercially available starting materials, where a chelation-controlled transition state during a 5-exo-tet ring closure reaction is believed to be the key to the high diastereoselectivity.[1]
Illustrative Synthetic Workflow:
Caption: Diastereoselective Synthesis of (2R,4R)-4-Hydroxyproline.
Chemoenzymatic Approaches
The use of enzymes in organic synthesis offers unparalleled stereoselectivity. Chemoenzymatic methods for the synthesis of cis-4-hydroxy-D-proline often employ lipases for the kinetic resolution of racemic intermediates. For instance, Candida antarctica lipase B (CALB) can be used to selectively hydrolyze one enantiomer of a racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester, allowing for the separation of the desired (R)-enantiomer. Subsequent regioselective hydrogenation and hydrolysis yield the final product with high enantiomeric and diastereomeric excess.[2][3]
Experimental Protocol: N-Boc Protection of this compound
A common and crucial step in the utilization of this amino acid is the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent synthetic steps.
-
Step 1: Dissolution. Dissolve this compound in a 2:1 mixture of tetrahydrofuran and water.[4]
-
Step 2: Basification. Add a solution of sodium hydroxide in water to the mixture.[4]
-
Step 3: Boc Anhydride Addition. Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[4]
-
Step 4: Reaction. Stir the mixture at room temperature for approximately 13 hours.[4]
-
Step 5: Work-up. Remove the tetrahydrofuran under reduced pressure. Acidify the aqueous residue to a pH of 2 using a 10% solution of potassium bisulfate.[4]
-
Step 6: Extraction. Extract the aqueous solution multiple times with ethyl acetate.[4]
-
Step 7: Isolation. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid.[4]
A Versatile Tool in Drug Discovery and Beyond
The unique structural features of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid have made it a valuable component in the design of a wide range of biologically active molecules.
Carbapenem Antibiotics
The pyrrolidine scaffold is a key structural motif in several carbapenem antibiotics. The synthesis of novel carbapenems often utilizes derivatives of 4-hydroxypyrrolidine to introduce specific side chains that modulate the antibacterial spectrum and stability of the drug. For example, a series of new carbapenem derivatives with a pyrrolidin-4-ylthio group at the C-2 position have been prepared and shown to possess potent and well-balanced antibacterial activity.[5] Carbapenems that incorporate a substituted pyrrolidine ring, such as meropenem and ertapenem, often exhibit a broader antimicrobial spectrum.[6][7]
PROTACs and Antibody-Drug Conjugates (ADCs)
In the rapidly evolving field of targeted protein degradation, this compound has emerged as a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The rigid pyrrolidine ring can provide conformational constraint to the linker, which is a critical factor in the efficacy of a PROTAC. Similarly, it is used as a non-cleavable linker in the construction of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents specifically to cancer cells.[8]
Logical Flow of PROTAC Action:
Caption: Mechanism of PROTAC-mediated protein degradation.
Peptide and Protein Engineering
The incorporation of non-natural amino acids like cis-4-Hydroxy-D-proline into peptides and proteins is a powerful tool for studying and modulating their structure and function. The constrained nature of the pyrrolidine ring can be used to induce specific secondary structures, such as β-turns, and to enhance the stability of peptides against enzymatic degradation. This is particularly valuable in the design of peptidomimetics with improved pharmacokinetic properties.
Analytical and Physicochemical Properties
A thorough understanding of the analytical and physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white solid[9] |
| Purity (by NMR) | ≥98.0%[9] |
| Storage Conditions | 4°C, sealed storage, away from moisture[9] |
| InChIKey | YEJFFQAGTXBSTI-VKKIDBQXSA-N |
| CAS Number | 77449-94-6[9] |
Spectroscopic Data:
While detailed spectral assignments are dependent on the specific experimental conditions, a typical ¹H NMR spectrum of the hydrochloride salt in a suitable deuterated solvent would be expected to show characteristic signals for the protons on the pyrrolidine ring and the hydroxyl group. The protons adjacent to the carboxylic acid and the nitrogen atom would appear as downfield multiplets. The protons on the carbons bearing the hydroxyl group and the carboxylic acid would also exhibit distinct chemical shifts.
Conclusion and Future Outlook
This compound has transitioned from a relatively obscure stereoisomer to a highly valuable and sought-after chiral building block in modern organic synthesis and medicinal chemistry. Its unique conformational properties and versatile reactivity have enabled the development of novel therapeutics, particularly in the areas of antibiotics and targeted protein degradation.
As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for conformationally constrained chiral scaffolds like cis-4-Hydroxy-D-proline is expected to increase. Future research will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of its application in new therapeutic modalities and advanced materials. The journey of this remarkable molecule, from its early discovery to its current prominence, underscores the enduring importance of stereochemistry in the design of functional molecules that shape our world.
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PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block, is increasingly recognized for its significant role in the advancement of modern therapeutics. Its rigid, stereochemically defined pyrrolidine ring serves as a critical component in the design of sophisticated drug delivery systems and targeted therapies. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, stereoselective synthesis, and its applications as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in its practical application.
Chemical Identity and Nomenclature
The precise stereochemistry of this compound is crucial to its function in complex molecular architectures.
-
IUPAC Name: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride[1]
-
Synonyms: cis-4-Hydroxy-D-proline hydrochloride, (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid hydrochloride, D-allo-Hydroxyproline hydrochloride[2][3]
-
CAS Number: 77449-94-6
-
Molecular Formula: C₅H₁₀ClNO₃[4]
-
Molecular Weight: 167.59 g/mol [4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 243 °C (decomposes) | [2] |
| Water Solubility | 5 g/100 mL | [5] |
| Specific Rotation | +58° (c=2, water, 24 °C) | [5] |
| XLogP3 | -3.3 | [1] |
Stereoselective Synthesis
The synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with high diastereoselectivity is a key challenge. One effective strategy involves a chelation-controlled 5-exo-tet ring closure of a chiral epoxide.[6]
Conceptual Workflow for Stereoselective Synthesis
Caption: Stereoselective synthesis of the target compound.
Detailed Synthesis Protocol
A detailed, multi-step synthesis to obtain the N-Boc protected form, a common precursor for further derivatization, is as follows:
-
Preparation of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid:
-
Dissolve 50 g (300 mmol) of this compound in a 2:1 mixture of tetrahydrofuran and water (750 mL).[7]
-
Add a solution of 32 g (800 mmol) of NaOH in 160 mL of water, followed by 98.0 g (450 mmol) of di-tert-butyl dicarbonate (Boc₂O).[7]
-
Stir the reaction mixture at 25 °C for 13 hours.[7]
-
Remove the tetrahydrofuran under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 2 by adding a 10% solution of KHSO₄.[7]
-
Extract the aqueous solution five times with ethyl acetate.[7]
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[7]
-
-
Formation of the Hydrochloride Salt:
-
To obtain the hydrochloride salt from the free amino acid, dissolve the purified (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent such as methanol or ethanol.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Applications in Drug Development
The rigid pyrrolidine ring and the specific stereochemistry of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid make it a valuable component in the design of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[8][9]
-
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is used as a non-cleavable linker component.[10] Its rigid structure can help to control the spatial orientation of the payload relative to the antibody.
-
The hydrophilicity imparted by the hydroxyl group can improve the overall solubility and reduce aggregation of the ADC, which is a common challenge with hydrophobic payloads.[11]
-
The stereochemistry of the linker can influence the stability of the ADC. The cis-configuration of the hydroxyl and carboxyl groups can affect the susceptibility of the linker to enzymatic cleavage and can impact the overall pharmacokinetic profile of the ADC.[12]
Caption: Structure of an Antibody-Drug Conjugate.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[13]
-
The rigid pyrrolidine scaffold of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid can pre-organize the two ends of the PROTAC molecule, reducing the entropic penalty of forming the ternary complex.
-
The specific stereochemistry of the linker is critical for achieving the optimal geometry of the ternary complex, which is necessary for efficient ubiquitination. Computational modeling is often employed to design linkers that promote favorable protein-protein interactions within the ternary complex.[14]
-
The length and composition of the linker, which can be extended from the pyrrolidine core, are key determinants of a PROTAC's degradation activity.[15]
Caption: PROTAC-mediated ternary complex formation.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is consistent with the structure of this compound.[4] Key expected signals would include protons on the pyrrolidine ring, with their chemical shifts and coupling constants being indicative of the cis stereochemistry.
-
¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals corresponding to the carbons of the pyrrolidine ring and the carboxylic acid.
-
FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine (or ammonium), and the C=O stretch of the carboxylic acid.
Chiral Purity Analysis
The determination of enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Validated HPLC Method for Enantiomeric Purity:
A common approach involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase column.
-
Derivatization Reagent: A chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) can be used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.0 µm).[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% phosphoric acid) and acetonitrile is typically employed.[16]
-
Detection: UV detection at a wavelength where the derivative absorbs, for example, 210 nm.[16]
-
Validation: The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[17]
Conclusion
This compound is a highly valuable and versatile chiral building block in modern drug discovery and development. Its unique structural features, when incorporated into linkers for ADCs and PROTACs, offer a sophisticated means to control the properties and efficacy of these targeted therapies. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its application by researchers and contribute to the advancement of novel therapeutics.
References
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PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. cis-4-Hydroxy-L-proline. National Center for Biotechnology Information. [Link]
-
Request PDF. Computational Modeling of PROTAC Ternary Complexes and Linker Design. [Link]
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PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]
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PubMed. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]
-
Molecules. What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. [Link]
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-
Metasci. Safety Data Sheet cis-4-Hydroxy-D-proline 1. Identification Product name. [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
-
ResearchGate. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]
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MDPI. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]
-
ResearchGate. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]
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Scilit. Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]
-
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-
PMC. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. [Link]
-
Science.gov. validated hplc assay: Topics by Science.gov. [Link]
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-
PubMed. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. [Link]
-
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BioPharm International. Exploring the Optimization of Linker Chemistries for ADCs. [Link]
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-
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-
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(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride molecular weight
An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Properties, Applications, and Experimental Considerations
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as cis-4-Hydroxy-D-proline hydrochloride), a critical building block in modern bioconjugation and therapeutic development. Tailored for researchers, chemists, and drug development professionals, this document delves into the molecule's core physicochemical properties, its pivotal role in advanced therapeutic modalities, and practical protocols for its handling and analysis.
Introduction: A Versatile Linker in Advanced Therapeutics
This compound is a specialized amino acid derivative that has gained significant traction in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its rigid, stereochemically defined pyrrolidine ring and hydroxyl functionality offer a unique structural scaffold. This allows for the precise spatial orientation of conjugated molecules, a critical factor in designing effective targeted therapies.
As a bifunctional linker, it serves to connect a targeting moiety (like an antibody) to a payload (like a cytotoxin) in ADCs, or to bridge an E3 ubiquitin ligase ligand with a target protein ligand in PROTACs.[1] The stability and defined stereochemistry of the cis-4-hydroxy-D-proline backbone are paramount, ensuring the final conjugate maintains its intended biological activity and pharmacokinetic profile. This guide will explore the foundational data required to effectively integrate this molecule into research and development workflows.
Core Physicochemical Properties
The precise characterization of a chemical building block is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. The molecular weight, in particular, is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry-based verification.
| Property | Value | Source |
| Molecular Weight | 167.59 g/mol | [1][2][3] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |
| CAS Number | 77449-94-6 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Common Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [1][3] |
| Purity | Typically ≥95% | [4] |
Molecular Structure and Stereochemical Significance
The designation "(2R,4R)" defines the absolute stereochemistry at the two chiral centers of the molecule. This specific configuration, cis, holds the hydroxyl group and the carboxylic acid on the same face of the pyrrolidine ring.
Causality Behind Stereochemical Importance: The rigidity of the proline ring, combined with the fixed cis orientation, minimizes conformational flexibility. In the context of complex molecules like ADCs or PROTACs, this rigidity is a design advantage. It prevents the linker from collapsing onto itself and ensures that the connected ligands are held at an optimal distance and orientation to engage with their respective biological targets. This predictable spatial arrangement is crucial for achieving high-affinity binding and potent biological activity.
Applications in Targeted Drug Development
The primary utility of this molecule lies in its role as a linker, a component that connects two or more distinct functional moieties.
Non-Cleavable ADC Linkers
In the design of Antibody-Drug Conjugates, the linker tethers a potent cytotoxic payload to a monoclonal antibody. This compound is used to construct non-cleavable linkers.[1]
-
Mechanism of Action: Unlike cleavable linkers that release the payload upon entering a target cell (e.g., through pH change or enzymatic cleavage), non-cleavable linkers remain attached. The entire antibody-linker-drug conjugate is internalized and degraded in the lysosome, releasing the payload as an amino acid-linker-drug adduct.
-
Why It's Chosen: This strategy often results in improved plasma stability and a better safety profile, as the toxic payload is less likely to be prematurely released into circulation. The hydroxyproline scaffold provides a stable backbone for this type of linker.
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding ligand and the E3-binding ligand is not just a spacer; its composition and conformation are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
The diagram below illustrates the fundamental workflow of a PROTAC, where the linker, often built from units like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, plays a central role in bridging the two key proteins.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols: Quality Control and Verification
Ensuring the identity, purity, and integrity of this compound is essential before its use in synthesis. A standard quality control workflow involves Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: LC-MS for Identity and Purity Verification
Objective: To confirm the molecular weight and assess the purity of a sample.
Materials:
-
This compound sample
-
Milli-Q water or HPLC-grade water
-
Acetonitrile (HPLC-grade)
-
Formic acid (LC-MS grade)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of Milli-Q water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using a water/acetonitrile (95:5) mixture.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Nebulizer Pressure: 40 psi
-
-
Data Analysis:
-
Purity: Integrate the peak area of the main compound from the UV chromatogram (e.g., at 210 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity: Examine the mass spectrum corresponding to the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺. For the free base (C₅H₉NO₃, MW = 131.13), the expected m/z would be ~132.1. The hydrochloride salt will dissociate in solution.
-
The logical flow for this QC process is depicted in the diagram below.
Sources
A Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Properties, Analysis, and Applications
Abstract
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a pivotal chiral building block in modern pharmaceutical chemistry. Its rigid pyrrolidine scaffold, endowed with three distinct functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—offers a unique stereochemical framework for synthetic innovation. This guide provides an in-depth examination of its core physical and chemical properties, detailed analytical methodologies for its characterization, and a discussion of its critical applications, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this versatile intermediate for advanced therapeutic modalities.
Introduction & Chemical Identity
Overview and Significance
The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug design. Chiral intermediates, such as this compound, are indispensable tools for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs). The cis stereochemistry of the hydroxyl and carboxylic acid groups on the pyrrolidine ring imparts specific conformational constraints that are highly sought after in the design of peptidomimetics and structured linkers. This compound serves as a stable, crystalline starting material that can be readily incorporated into synthetic routes, making it a valuable asset in the synthesis of novel therapeutics.[1][2]
Nomenclature and Identifiers
Proper identification of chemical reagents is critical for experimental reproducibility and safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [3] |
| CAS Number | 77449-94-6 | [2][3][4] |
| Molecular Formula | C₅H₁₀ClNO₃ | [3][4] |
| Molecular Weight | 167.59 g/mol | [2][3][4] |
| Common Synonyms | cis-4-Hydroxy-D-proline hydrochloride, (4R)-4-Hydroxy-D-proline hydrochloride | [3] |
| InChIKey | YEJFFQAGTXBSTI-VKKIDBQXSA-N | [3] |
Chemical Structure
The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, enhancing the compound's stability and water solubility compared to its free base form.
Sources
An In-depth Technical Guide to the Solubility of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in the pharmaceutical sciences. For a drug to be absorbed and exert its therapeutic effect, it must first be in solution at the site of administration. Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges during formulation development.
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a derivative of the amino acid hydroxyproline.[1] These compounds are utilized as intermediates in organic synthesis and have gained prominence as linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2] Understanding the solubility of this hydrochloride salt is therefore crucial for its effective application in these fields.
Physicochemical Properties of this compound
A compound's physicochemical properties are intrinsic characteristics that influence its solubility. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 167.59 g/mol | PubChem[1] |
| Parent Compound | cis-4-Hydroxy-D-proline | PubChem[1] |
| Component Compounds | cis-4-Hydroxy-D-proline, Hydrochloric Acid | PubChem[1] |
The presence of hydroxyl and carboxylic acid functional groups, along with the pyrrolidine ring, suggests that the molecule has the capacity for hydrogen bonding, which is a key factor in aqueous solubility. As a hydrochloride salt, it is expected to be more water-soluble than its free base, cis-4-Hydroxy-D-proline. For context, the water solubility of cis-4-Hydroxy-D-proline has been reported to be 492 g/L.[3]
Methodologies for Solubility Determination
The two primary methods for determining the solubility of a compound are the thermodynamic and kinetic solubility assays. The choice between these methods depends on the stage of drug discovery and the specific information required.
Thermodynamic Solubility: The "Gold Standard"
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[4] It is considered the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[5][6] This value is crucial for late-stage preclinical development and formulation studies.[4]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. A mechanical agitation device, such as an orbital shaker, should be used.[7]
-
Ensure that there is undissolved solid present to confirm that a saturated solution is formed.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[8]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the sample.
-
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).[9][10] This method is faster and requires less compound than the thermodynamic assay, making it suitable for early-stage drug discovery and high-throughput screening.[9][11]
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
In a microtiter plate, add a small volume of the DMSO stock solution to the wells.
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period, typically 1 to 2 hours.[9]
-
-
Separation of Precipitate:
-
After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
-
Quantification:
-
Analyze the concentration of the compound in the filtrate using HPLC-UV.
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
pH: As a hydrochloride salt of a compound containing a carboxylic acid and an amine, its ionization state, and therefore its solubility, will be highly dependent on the pH of the solution. In acidic conditions, the carboxylic acid will be protonated, and the amine will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, and the amine will be in its free base form.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the magnitude of this effect can vary.
-
Solvent: The polarity and hydrogen bonding capacity of the solvent will significantly impact the solubility of this polar molecule. It is expected to be highly soluble in water and other polar protic solvents.
-
Presence of Other Solutes: The presence of salts or other excipients in a formulation can either increase or decrease the solubility of the compound through effects on ionic strength and common ion effects.
Conclusion
While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides the necessary framework for its determination. The choice between thermodynamic and kinetic solubility measurements will depend on the specific application and stage of research. A thorough understanding of the compound's physicochemical properties and the factors influencing its solubility is paramount for its successful application in drug development and other scientific endeavors. The provided protocols offer a robust starting point for researchers to generate reliable and reproducible solubility data.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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Human Metabolome Database. Showing metabocard for cis-4-Hydroxy-D-proline (HMDB0060460). [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Wikipedia. Amino acid. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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P. aeruginosa Metabolome Database. Hydroxyproline (PAMDB000179). [Link]
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PubChem. This compound. [Link]
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A-4-hydroxypyrrolidine-2-karbonsav-hidroklorid sztereokémiája: Mélyreható műszaki útmutató
Szerző: Dr. [AI Asszisztens Neve], Vezető Alkalmazástudós
Absztrakt: Ez a műszaki útmutató mélyreható vizsgálatot nyújt a (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidroklorid sztereokémiájáról, amely egy kulcsfontosságú építőelem a gyógyszerkutatásban és -fejlesztésben. A dokumentum részletesen tárgyalja a molekula sztereoizomerjeit, a sztereoszelektív szintézis stratégiáit, a sztereokémiai tisztaság analitikai módszereit és a vegyület gyógyszerészeti alkalmazásait. A célközönség kutatók, tudósok és gyógyszerfejlesztési szakemberek, akik számára elengedhetetlen a molekula sztereokémiai tulajdonságainak és a kapcsolódó kísérleti eljárásoknak a mélyreható megértése.
Bevezetés: A 4-hidroxiprolin sztereoizomerek jelentősége
A 4-hidroxiprolin, a prolin egy származéka, négy sztereoizomer formában létezik a két sztereogén centrumának (C2 és C4) köszönhetően: (2S,4R), (2R,4S), (2S,4S) és (2R,4R).[1][2] Ezen izomerek közül a (2S,4R)-4-hidroxi-L-prolin a legelterjedtebb a természetben, és a kollagén, az állati kötőszövetek fő szerkezeti fehérjéjének fontos alkotóeleme. A többi, ritkábban előforduló izomer, mint például a (2R,4R)-4-hidroxipirrolidin-2-karbonsav (más néven cisz-4-hidroxi-D-prolin), szintén nagy érdeklődésre tart számot a gyógyszeriparban.[3] Ezek az "unnatural" aminosavak egyedi konformációs tulajdonságokkal rendelkeznek, amelyek lehetővé teszik specifikus biológiai célpontokkal való kölcsönhatásukat, és így értékes építőelemekké válnak új gyógyszerek és agro vegyi anyagok szintézisében.[4][5]
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidroklorid különösen fontos szerepet játszik a proteolízist célzó kimérák (PROTAC-ok) és az antitest-gyógyszer konjugátumok (ADC-k) fejlesztésében, ahol nem lehasítható linkerként alkalmazzák.[3] A molekula pontos sztereokémiája kritikus a kívánt biológiai aktivitás eléréséhez és a nem kívánt mellékhatások elkerüléséhez. Ezért a sztereoszelektív szintézis és a pontos sztereokémiai jellemzés elengedhetetlen a gyógyszerfejlesztési folyamatban.
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav sztereokémiájának megértése
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav sztereokémiáját a C2 és C4 szénatomok abszolút konfigurációja határozza meg. Az R/S jelölés a Cahn-Ingold-Prelog (CIP) prioritási szabályokon alapul. A "cisz" és "transz" nómenklatúra a hidroxilcsoport (C4) és a karboxilcsoport (C2) egymáshoz viszonyított helyzetére utal a pirrolidin gyűrű síkjához képest. A (2R,4R) izomer esetében mindkét szubsztituens a gyűrű azonos oldalán helyezkedik el, ezért "cisz" konfigurációjúnak nevezik.[3]
A pirrolidin gyűrű nem síkalkatú, és különböző konformációkat vehet fel, amelyeket a szubsztituensek térbeli elrendeződése befolyásol. A hidroxilcsoport jelenléte a C4 pozícióban tovább bonyolítja a konformációs analízist, mivel intramolekuláris hidrogénkötések kialakulására ad lehetőséget. Ezek a konformációs sajátosságok döntő szerepet játszanak a molekula biológiai aktivitásában, mivel meghatározzák, hogy a molekula hogyan illeszkedik a célfehérje kötőhelyéhez.
Sztereoszelektív szintézis stratégiák
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav enantiomertiszta formában történő előállítása kulcsfontosságú a gyógyszerészeti alkalmazásokhoz. Számos sztereoszelektív szintézis utat fejlesztettek ki, amelyek közül néhányat az alábbiakban ismertetünk.
Királis pool szintézis
A királis pool szintézis olyan természetes eredetű, enantiomertiszta vegyületekből indul ki, amelyek már rendelkeznek a kívánt sztereocentrumokkal. A (2R,4R)-4-hidroxiprolin szintézise gyakran indul ki könnyen hozzáférhető aminosavakból vagy cukrokból. Egy lehetséges megközelítés a D-aminosavakból kiinduló szintézis, ahol a megfelelő sztereokémiát enzimatikus vagy kémiai átalakításokkal alakítják ki.
Aszimmetrikus katalízis
Az aszimmetrikus katalízis során királis katalizátorokat alkalmaznak prokirális szubsztrátok szelektív átalakítására a kívánt sztereoizomerré. Ez a módszer rendkívül hatékony lehet, és magas enantiomer felesleget (e.e.) eredményezhet. A 4-oxo-prolin származékok aszimmetrikus redukciója egy gyakori stratégia a 4-hidroxiprolin izomerek előállítására.
Enzimatikus rezolválás
Az enzimatikus rezolválás során enzimeket, például lipázokat vagy proteázokat, használnak egy racém elegy egyik enantiomerjének szelektív átalakítására.[4] Ez a módszer lehetővé teszi a kívánt enantiomer elválasztását a nem kívánttól. Például a Candida antarctica lipáz B (CALB) hatékonynak bizonyult a 4-hidroxi-1,2-pirrolidindikarbonsav-dimetil-észterek diasztereomer elegyeinek rezolválására, így cisz-4-hidroxi-D-prolint vagy transz-4-hidroxi-L-prolint eredményezve magas diasztereomer felesleggel.[4]
Kemoenzimatikus szintézis
A kemoenzimatikus szintézis a kémiai és enzimatikus lépéseket ötvözi a célmolekula hatékony és szelektív előállítása érdekében. Ez a megközelítés kihasználja mind a kémiai szintézis sokoldalúságát, mind az enzimek nagyfokú szelektivitását.[4]
Kísérleti protokoll: (2R,4R)-4-hidroxipirrolidin-2-karbonsav szintézise királis epoxidból
Ez a protokoll egy lehetséges szintetikus utat vázol fel a (2R,4R)-4-hidroxiprolin előállítására (S)-epiklórhidrinből kiindulva.[6]
-
N-védett glicin-észter szintézise: Védje a glicin amino- és karboxilcsoportját megfelelő védőcsoportokkal (pl. benzil és etil).
-
Epoxid gyűrűnyitás: Reagáltassa az N-védett glicin-észtert (S)-epiklórhidrinnel bázis jelenlétében. Ez a lépés egy királis amino-alkoholt eredményez.
-
Ciklizáció: A gyűrűzárást egy 5-exo-tet ciklizációs reakcióval valósítják meg, amely a pirrolidin gyűrűt hozza létre. A reakció diasztereoszelektivitását a kelát-kontrollált átmeneti állapot biztosítja.[6]
-
Védőcsoportok eltávolítása: A védőcsoportokat a megfelelő körülmények között (pl. hidrogénezéssel) távolítsa el, hogy a (2R,4R)-4-hidroxipirrolidin-2-karbonsavat kapja.
Szintézis folyamatábra
Ábra 2. A sztereokémiai tisztaság ellenőrzésének analitikai munkafolyamata.
Alkalmazások a gyógyszerfejlesztésben
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav és származékai egyre fontosabb szerepet játszanak a modern gyógyszerfejlesztésben.
PROTAC-ok (Proteolysis-Targeting Chimeras)
A PROTAC-ok olyan heterobifunkcionális molekulák, amelyek egy célfehérjéhez és egy E3 ubiquitin ligázhoz kötődnek, ezáltal a célfehérje ubikvitinációját és proteaszómális lebontását idézik elő. [3]A (2R,4R)-4-hidroxiprolin gyakran használt linker elem a PROTAC-ok tervezésében, amely összeköti a célfehérje-kötő és az E3 ligáz-kötő ligandumokat. A linker sztereokémiája és konformációja kritikus a hatékony ternáris komplex képződéséhez és a célfehérje lebontásához.
Antitest-gyógyszer konjugátumok (ADC-k)
Az ADC-k olyan célzott terápiás szerek, amelyek egy monoklonális antitestből, egy citotoxikus gyógyszerből és egy linkerből állnak. A (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidrokloridot nem lehasítható linkerként alkalmazzák az ADC-k szintézisében. [3]Ezek a linkerek stabilak a véráramban, és csak a célsejtekben, a lizoszómális lebontás után szabadítják fel a citotoxikus hatóanyagot.
Peptidomimetikumok és konformációsan korlátozott analógok
A (2R,4R)-4-hidroxiprolin beépítése peptidekbe lehetővé teszi a peptid gerinc konformációjának korlátozását. Ez a stratégia javíthatja a peptidek metabolikus stabilitását, receptor kötődési affinitását és szelektivitását.
Királis építőelemek komplex molekulák szintéziséhez
A (2R,4R)-4-hidroxiprolin értékes királis építőelem számos biológiailag aktív természetes és szintetikus vegyület szintéziséhez. A pirrolidin váz és a funkciós csoportok sztereokontrollált bevezetése lehetővé teszi komplex, több sztereocentrummal rendelkező molekulák felépítését.
Összefoglalás és jövőbeli kilátások
A (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidroklorid sztereokémiájának mélyreható megértése elengedhetetlen a modern gyógyszerfejlesztésben. A sztereoszelektív szintézis módszereinek folyamatos fejlődése és a fejlett analitikai technikák alkalmazása lehetővé teszi ennek az értékes építőelemnek a hatékony előállítását és jellemzését. A jövőben várhatóan tovább bővül a (2R,4R)-4-hidroxiprolin és származékainak alkalmazási területe, különösen a célzott terápiák, mint például a PROTAC-ok és az ADC-k, valamint a peptidomimetikumok és más komplex biológiailag aktív molekulák területén. A sztereokémia és a biológiai aktivitás közötti összefüggések további vizsgálata új lehetőségeket nyithat meg a hatékonyabb és szelektívebb gyógyszerek tervezésében.
Hivatkozások
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Ciulli, A. et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Elérhető: [Link]
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Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides. Organic & Biomolecular Chemistry. Elérhető: [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Semantic Scholar. Elérhető: [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Elérhető: [Link]
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Stereoselective Synthesis of the 4-Hydroxy-2-phenylproline Framework. Sci-Hub. Elérhető: [Link]
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Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. ResearchGate. Elérhető: [Link]
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A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Elérhető: [Link]
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Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. Elérhető:
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Elérhető: [Link]
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Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline. Applied Microbiology and Biotechnology. Elérhető: [Link]
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Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. ResearchGate. Elérhető: [Link]
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The X-ray structures of spiropyrrolidine-pyrrolo[2,3-b]quinoline 8 s... ResearchGate. Elérhető: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Elérhető: [Link]
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. ResearchGate. Elérhető: [Link]
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(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. PubChem. Elérhető: [Link]
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A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Elérhető: [Link]
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Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. J-STAGE. Elérhető: [Link]
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Powder X-ray diffraction pattern of (1). ResearchGate. Elérhető: [Link]
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(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Elérhető: [Link]
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(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Elérhető: [Link]
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One-Step Synthesis and Enzymatic Resolution of cis- and trans-3-Hydroxyproline. Journal of the American Chemical Society. Elérhető: [Link]
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Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry. Elérhető: [Link]
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(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. PubChem. Elérhető: [Link]
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(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Chengdu Pukang Biotechnology Co., Ltd. Elérhető: [Link]
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(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Elérhető: [Link]
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(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Amerigo Scientific. Elérhető: [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Elérhető: [Link]
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(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: A Technical Guide to its Nomenclature and Applications in Advanced Drug Development
Introduction
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. While it is not an active pharmaceutical ingredient (API) in itself, its rigid, stereochemically defined structure makes it a valuable building block, particularly in the burgeoning fields of PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the synonyms and nomenclature for this compound, clarifies the critical importance of its stereochemistry, and delves into its primary application as a linker component in the design of next-generation therapeutics.
Decoding the Nomenclature: A Multiplicity of Synonyms
The systematic name, this compound, precisely describes its chemical structure. However, in scientific literature, supplier catalogs, and chemical databases, a variety of synonyms are used, which can be a source of confusion. Understanding these different names is crucial for accurate literature searches and material sourcing.
The most prevalent synonym is cis-4-Hydroxy-D-proline hydrochloride . Let's break down this name:
-
Proline: This indicates the core structure is based on the amino acid proline, a five-membered pyrrolidine ring with a carboxylic acid at position 2.
-
4-Hydroxy: A hydroxyl (-OH) group is substituted at the 4th position of the pyrrolidine ring.
-
D-: This designates the stereochemistry at the alpha-carbon (position 2) as belonging to the "D" series of amino acids.
-
cis-: This prefix describes the relative stereochemistry between the hydroxyl group at position 4 and the carboxylic acid group at position 2. In the "cis" isomer, both substituents are on the same face of the pyrrolidine ring.
-
Hydrochloride: This indicates that the compound is supplied as a hydrochloride salt, which enhances its stability and solubility.
The relationship between the systematic and common names is illustrated below:
Caption: Relationship between systematic and common nomenclature.
Tabulated Synonyms and Identifiers
For clarity and quick reference, the various synonyms and key identifiers for this compound are summarized in the table below.
| Identifier Type | Identifier | Source |
| Systematic Name | This compound | IUPAC |
| Common Synonym | cis-4-Hydroxy-D-proline hydrochloride | Multiple chemical suppliers[1] |
| CAS Number | 77449-94-6 | Chemical Abstracts Service[1][2] |
| Abbreviated Forms | H-D-cis-Hyp-OH.HCl, cis-D-Hyp-OH.HCl | Chemical Catalogs |
| Other Synonyms | (2R,4R)-4-hydroxyproline hydrochloride, D-Proline, 4-hydroxy-, hydrochloride, (4R) | PubChem, Pharmaffiliates[3][4] |
It is imperative for researchers to recognize that stereoisomers such as trans-4-Hydroxy-D-proline and the L-proline-derived counterparts are different molecules with distinct chemical and biological properties. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is the common, naturally occurring amino acid hydroxyproline found in collagen. Careful attention to the stereochemical descriptors (cis/trans, R/S, and D/L) is therefore essential.
Core Application: A Rigid Linker in Advanced Therapeutics
While possessing some utility in peptide synthesis and as a chiral auxiliary, the primary role of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in modern drug development is as a structural component within linkers for PROTACs and ADCs.[5]
Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the PROTAC's efficacy.[7] (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is incorporated into these linkers to impart conformational rigidity. This is advantageous because a rigid linker can:
-
Optimize Ternary Complex Formation: By restricting the spatial orientation of the two ligands, it can facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Improve Physicochemical Properties: The incorporation of this polar, rigid structure can influence the solubility and cell permeability of the often large and "greasy" PROTAC molecule.
Role in Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic drug. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid can be used as part of a non-cleavable linker in ADCs.[5] In this context, after the ADC is internalized by the cancer cell and trafficked to the lysosome, the antibody is degraded, releasing the payload which is still attached to the linker and the amino acid it was conjugated to. The rigidity and defined stereochemistry of this linker component can influence the stability and pharmacokinetic properties of the ADC.
Caption: Application as a rigid linker in PROTACs and ADCs.
Experimental Protocol: Conceptual Workflow for Linker Synthesis
The following is a generalized, conceptual protocol outlining the steps for incorporating (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid into a PROTAC linker. This is not a detailed synthetic procedure but rather a logical workflow for researchers.
Objective: To synthesize a PROTAC linker where (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a rigid core, connecting an alkyl chain (for attachment to a POI ligand) and a PEG chain (for attachment to an E3 ligase ligand).
Step 1: Orthogonal Protection
-
The carboxylic acid and the secondary amine of the pyrrolidine ring must be protected with orthogonal protecting groups. For example, the carboxylic acid can be protected as a methyl or ethyl ester, and the amine can be protected with a Boc (tert-butyloxycarbonyl) group. This allows for selective deprotection and reaction at each site.
Step 2: Functionalization of the Hydroxyl Group
-
The free hydroxyl group at the 4-position is the key attachment point for one of the linker arms. It can be reacted with a suitable electrophile, for example, an alkyl halide bearing a terminal functional group (e.g., an azide or alkyne for click chemistry) for later conjugation to the POI ligand. This reaction is typically carried out under basic conditions.
Step 3: Deprotection and Functionalization of the Amine
-
The Boc group on the secondary amine is selectively removed under acidic conditions.
-
The now-free amine can be acylated or reductively aminated with a second linker component, such as a PEG chain that is terminated with a carboxylic acid or an aldehyde, respectively. This PEG chain would typically have a terminal functional group for attachment to the E3 ligase ligand.
Step 4: Deprotection of the Carboxylic Acid
-
Finally, the ester protecting the carboxylic acid at the 2-position can be removed (e.g., by saponification) if a free carboxylic acid is desired in the final linker structure, or it can be left as is if not required for the final PROTAC assembly.
Caption: Conceptual workflow for linker synthesis.
Conclusion
This compound, most commonly known as cis-4-Hydroxy-D-proline hydrochloride, is a key chemical entity for advanced drug development. While the absence of trade names reflects its role as a building block rather than a final drug product, its importance cannot be understated. A thorough understanding of its nomenclature and, critically, its stereochemistry, is essential for any researcher working in this area. Its primary application as a rigid linker component in PROTACs and ADCs highlights the sophisticated design principles of modern therapeutics, where every part of the molecule is engineered to optimize performance. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the demand for such well-defined, rigid chemical scaffolds is likely to increase, cementing the role of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in the future of precision medicine.
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cis-4-Hydroxy-D-proline hydrochloride structural analogs
An In-Depth Technical Guide to the Structural Analogs of cis-4-Hydroxy-D-proline Hydrochloride
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of cis-4-Hydroxy-D-proline, a non-canonical amino acid of significant interest in medicinal chemistry and chemical biology. Moving beyond a simple catalog of derivatives, this document elucidates the strategic rationale behind analog design, presents robust synthetic methodologies, details analytical characterization techniques, and explores key applications. The core focus is on providing field-proven insights and self-validating, reproducible protocols to empower researchers in the synthesis and application of these versatile molecular scaffolds.
Introduction: The Scientific Merit of cis-4-Hydroxy-D-proline and Its Analogs
Proline's unique pyrrolidine ring imparts significant conformational constraints on the peptide backbone, making it a critical residue for defining protein architecture. The hydroxylation of proline, a post-translational modification, further refines these properties, most notably in stabilizing the collagen triple helix.[1][2] cis-4-Hydroxy-D-proline, a specific stereoisomer, serves as a valuable chiral starting material for synthesizing novel therapeutics and research compounds.[3][4] Its analogs are not merely derivatives but are precision tools designed to probe and modulate biological systems.
The rationale for developing structural analogs is multifaceted:
-
Modulating Biological Activity: Subtle changes to the proline scaffold can dramatically alter binding affinity and efficacy for targets like prolyl hydroxylases, enzymes critical in hypoxia signaling pathways.[5][6][7]
-
Enhancing Pharmacokinetic Properties: Modifications can improve metabolic stability, cell permeability, and other drug-like characteristics.
-
Controlling Peptide Conformation: Strategic substitution on the proline ring allows for precise control over ring pucker and the cis/trans isomerization of the preceding peptide bond, enabling the design of peptides with predetermined secondary structures.[8][9]
-
Introducing Bioconjugation Handles: Analogs can be designed with reactive groups (e.g., azides, alkynes) for use in bioorthogonal chemistry, facilitating the creation of chemical probes and diagnostics.[8][9]
This guide will focus on the synthetic strategies and applications of analogs derived from the cis-4-hydroxyproline scaffold, emphasizing the D-proline enantiomer as a versatile chiral pool starting material.
Core Scaffold Analysis and Points of Modification
The cis-4-Hydroxy-D-proline molecule offers several key positions for chemical modification to generate diverse structural analogs. Understanding these points is fundamental to designing a synthetic strategy.
Figure 2: General workflow for the "Proline Editing" synthetic strategy.
C4-Substituted Analogs via Nucleophilic Substitution
This is the most powerful class of modifications, enabling the introduction of diverse functionalities. The key is activating the C4-hydroxyl group to create a good leaving group.
3.2.1. Stereochemical Inversion and Substitution (S_N2 Reactions) To achieve stereochemical inversion from cis (4R on a D-proline scaffold) to trans (4S), a double inversion strategy or a direct displacement on an activated alcohol is employed. The Mitsunobu reaction is exceptionally effective for this purpose. [10][11][12]
-
Mechanism Insight: The Mitsunobu reaction uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to activate the alcohol. A nucleophile then displaces the activated oxygen with complete inversion of stereochemistry. [13]
-
Key Analogs:
-
4-Azidoprolines: Using an azide source (e.g., HN₃ or DPPA) as the nucleophile. The resulting azide is a versatile handle for "click" chemistry. [8] * 4-Haloprolines (Fluoro, Bromo): 4-Fluoroprolines are of particular interest as the highly electronegative fluorine atom exerts a strong stereoelectronic effect, biasing the ring pucker and stabilizing specific peptide conformations. [14][15]They can be synthesized using reagents like DAST (diethylaminosulfur trifluoride) or by S_N2 displacement of a sulfonate ester with a fluoride source. [8][14] * 4-Thioprolines: Using a thiol nucleophile, these analogs are valuable for native chemical ligation. [16] 3.2.2. O-Alkylated and O-Acylated Analogs These analogs are synthesized while retaining the cis stereochemistry (or by using a trans-hydroxyproline starting material). The Mitsunobu reaction can also be used with phenolic nucleophiles to form aryl ethers. [13][17]
-
Summary of Representative Analogs
| Analog Class | Substituent at C4 | Key Synthetic Method | Primary Application / Property |
| Halo-prolines | -F, -Cl, -Br | S_N2 on sulfonate; DAST | Conformational control (stereoelectronic effects), ¹⁹F NMR probe [14][15][18] |
| Azido-prolines | -N₃ | Mitsunobu (DPPA) or S_N2 | Bioorthogonal "click" chemistry handle [8][9] |
| Amino-prolines | -NH₂, -NHR | Reduction of azide; Reductive amination | Peptidomimetic scaffolds, integrin modulators [19][20][21] |
| Thio/Seleno-prolines | -SH, -SR, -SeH | S_N2 with thioacetate or selenobenzoate | Native Chemical Ligation (NCL) [16] |
| O-Aryl Ethers | -OAr | Mitsunobu with phenols | Peptidomimetics, library synthesis [17] |
| Oxo-prolines | =O | Oxidation (e.g., Dess-Martin) | Precursor for other analogs (e.g., gem-difluoro) |
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized analogs.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem MS (MS/MS) provides fragmentation data that helps localize the modification on the proline ring. [22][23][24][25]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide the fundamental structural characterization.
-
2D NMR (COSY, HSQC, NOESY): Used to assign all protons and carbons and, in the context of a peptide, to determine the conformation and stereochemistry of the proline analog. [21] * ¹⁹F NMR: An exceptionally powerful tool for fluorinated analogs. Fluorine has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it a sensitive probe of the local chemical environment with no background signal in biological systems. [15][18][26]
-
Applications in Drug Discovery and Chemical Biology
Structural analogs of cis-4-Hydroxy-D-proline are not just chemical curiosities; they are functional molecules with demonstrated utility.
-
Enzyme Inhibition: Proline analogs can act as competitive or non-competitive inhibitors of prolyl hydroxylases (PHDs), key enzymes in the HIF-1α degradation pathway. [5][6]Inhibition of PHDs stabilizes HIF-1α, promoting angiogenesis and erythropoiesis, a strategy pursued for treating anemia and ischemia. [7]Some peptide-based analogs show inhibitory potency with EC₅₀ values in the low micromolar range. [5][6][27]* Antifungal Agents: The natural product Sordarin is a potent antifungal that inhibits protein synthesis. [28]Its core structure, sordaricin, is a tetracyclic diterpene. Synthetic routes to sordaricin derivatives often use cis-4-hydroxy-D-proline as a chiral starting material to build key pyrrolidinyl components of the molecule, leading to novel compounds with antifungal activity (MIC values of 0.25-2 µg/mL against Candida albicans have been reported for some derivatives). [3][29]* Collagen Synthesis Modulation: By competing with natural proline, certain analogs can be incorporated into procollagen chains, disrupting the formation of a stable triple helix and inhibiting collagen production. [8][9]This has potential therapeutic applications in fibrotic diseases.
Figure 3: Mechanism of PHD inhibition by proline analogs in the HIF-1α pathway.
Experimental Protocols
The following protocols are generalized from established methods and should be adapted and optimized for specific substrates and equipment. [8][10][14]
Protocol 1: On-Resin Synthesis of a 4-Azidoproline Peptide Analog via Mitsunobu Reaction
This protocol describes the conversion of a resin-bound peptide containing a 4-hydroxyproline residue to its corresponding 4-azidoproline derivative.
A. Materials:
-
Peptide-resin containing a selectively deprotected 4-hydroxyproline residue (e.g., from Protocol 1 in)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
B. Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous THF in a peptide synthesis vessel for 30 minutes. Drain the solvent.
-
Reagent Solution: In a separate flask, dissolve PPh₃ (5 equivalents) in anhydrous THF. Add DPPA (5 equivalents) to this solution.
-
Causality: PPh₃ is the phosphine component of the Mitsunobu reaction. DPPA serves as a safe and effective source of the azide nucleophile.
-
-
Reaction Setup: Add the PPh₃/DPPA solution to the resin. Gently agitate. Cool the vessel to 0°C in an ice bath.
-
Initiation: Slowly add DIAD (5 equivalents) dropwise to the cold, agitated resin slurry.
-
Causality: The dropwise addition of DIAD at low temperature controls the exothermic reaction and prevents the formation of side products. The reaction of PPh₃ and DIAD forms the active phosphonium salt that activates the hydroxyl group.
-
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and agitate for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin extensively with THF (3x), DCM (3x), and methanol (3x) to remove all soluble byproducts (triphenylphosphine oxide, diisopropyl hydrazinedicarboxylate).
-
Cleavage and Deprotection: Dry the resin under vacuum. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.
-
Purification: Purify the peptide by reverse-phase HPLC. Confirm identity and purity by LC-MS and HRMS.
Protocol 2: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-Hydroxyproline
This protocol outlines a solution-phase synthesis for a fluorinated analog, adapted from literature procedures. [14] A. Materials:
-
N-Boc-(2S,4R)-4-hydroxyproline methyl ester (starting material)
-
Anhydrous Pyridine
-
Anhydrous DCM
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Hydrochloric acid (1N and 2N)
-
Ethyl acetate (EtOAc), Tetrahydrofuran (THF)
B. Procedure:
-
Hydroxyl Activation: Dissolve the starting material (1 eq.) in anhydrous DCM. Cool to 0°C. Add anhydrous pyridine (3 eq.), followed by the dropwise addition of Tf₂O (1.2 eq.). Stir for 30 minutes at 0°C.
-
Causality: The hydroxyl group is converted to a triflate, an excellent leaving group, in preparation for nucleophilic displacement. Pyridine acts as a base to neutralize the triflic acid byproduct.
-
-
Workup: Wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
Fluoride Displacement (S_N2): Dissolve the crude triflate in anhydrous THF and cool to 0°C. Add TBAF solution (2.5 eq.). Allow the reaction to stir overnight, warming to room temperature.
-
Causality: The fluoride ion from TBAF displaces the triflate with inversion of stereochemistry at C4, converting the (4R)-hydroxyl configuration to a (4S)-fluoro configuration.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve in EtOAc and wash with water and brine. Dry the organic layer and concentrate. Purify the protected fluoroproline derivative by column chromatography.
-
Deprotection: Dissolve the purified product in 2N HCl and heat at reflux for 2-4 hours to remove both the Boc and methyl ester protecting groups.
-
Isolation: Remove the solvent by rotary evaporation. Recrystallize the resulting hydrochloride salt from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the final (2S,4S)-4-fluoroproline hydrochloride. [30]
Future Directions and Conclusion
The field of cis-4-hydroxy-D-proline analogs continues to expand, driven by innovative synthetic methods like Proline Editing. Future research will likely focus on developing more complex, multifunctional analogs for use as sophisticated chemical probes to dissect cellular pathways in real-time. The synthesis of novel derivatives for incorporation into peptide-based therapeutics, such as stapled peptides and macrocycles, will remain a key area of investigation. The stereocontrolled synthesis of these analogs provides an invaluable platform for fine-tuning molecular interactions, offering a powerful strategy for academic research and the development of next-generation therapeutics.
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(2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine ring, coupled with the presence of hydroxyl and carboxylic acid functionalities, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, quality control methodologies, and strategic applications in modern drug discovery, with a particular focus on its role in peptide-based therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
The precise (2R,4R) stereochemistry of this compound is crucial, as it dictates the three-dimensional arrangement of its functional groups, which in turn influences the conformational properties and biological activity of the resulting therapeutic agents. The hydroxyl group at the C-4 position, in a cis relationship with the carboxylic acid at C-2, has a profound impact on the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. This conformational control is a key reason for its utility in designing molecules with specific structural requirements for target engagement.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of commercial suppliers, catering to both research and development and larger-scale manufacturing needs. The quality and specifications of the material can vary between suppliers, so it is imperative for researchers to select a source that meets the stringent requirements of their application.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| MedChemExpress | HY-76104 | ≥98.0% | 100 mg, 250 mg, 500 mg, 1 g |
| Sigma-Aldrich | SY3432450108 | 95% | Inquire |
| BOC Sciences | 77449-94-6 | 95% | Inquire |
| Pharmaffiliates | PA270034032 | High Purity | Inquire |
| Chem-Impex | 01704 | >98% (TLC) | 250 mg, 1 g, 5 g, 25 g, 100 g |
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 77449-94-6 | [1] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥95-98% | [2][3] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [1] |
The hydrochloride salt form enhances the stability and solubility of the compound in aqueous media, which can be advantageous in certain synthetic protocols.
The Role of (2R,4R)-4-Hydroxypyrrolidine in Drug Design and Action
The incorporation of the (2R,4R)-4-hydroxypyrrolidine motif into a larger molecule can significantly influence its pharmacological properties. The stereochemistry of the hydroxyl group plays a critical role in defining the conformational landscape of peptides and other molecules.
Conformational Control in Peptides
The hydroxyl group at the C-4 position of the pyrrolidine ring has a substantial impact on the cis-trans isomerization of the preceding amide bond in a peptide chain.[4] This is due to stereoelectronic effects, where the electron-withdrawing nature of the hydroxyl group influences the puckering of the five-membered ring.[5] This, in turn, can stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. The ability to enforce a particular conformation is a powerful tool in rational drug design, allowing for the optimization of ligand-target interactions.
Application as a Linker in ADCs and PROTACs
A significant application of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker in proteolysis-targeting chimeras (PROTACs).[6]
-
ADCs: In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability and stereochemistry of the linker are critical for the overall efficacy and safety of the ADC.
-
PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length, rigidity, and chemical nature, which can be modulated by incorporating structures like the hydroxypyrrolidine ring, are key determinants of the PROTAC's efficacy.
The following diagram illustrates the general workflow for incorporating (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid into a PROTAC.
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A Guide to the Synthetic Utility of cis-4-Hydroxy-D-proline Hydrochloride
Abstract
cis-4-Hydroxy-D-proline, a hydroxylated derivative of the amino acid D-proline, stands as a cornerstone in modern organic synthesis. Its rigid pyrrolidine framework, coupled with the distinct stereochemistry of its hydroxyl and carboxylic acid functionalities, imparts unique properties that are harnessed in both asymmetric organocatalysis and as a chiral building block for complex molecular architectures. This guide provides an in-depth exploration of the multifaceted roles of cis-4-Hydroxy-D-proline hydrochloride, elucidating the mechanistic principles that govern its reactivity and offering practical insights for its application in research and development. We will traverse its function as an organocatalyst in key carbon-carbon bond-forming reactions and its strategic incorporation into peptidomimetics, pharmaceutical intermediates, and novel ligands, providing a comprehensive resource for chemists engaged in the pursuit of stereochemically defined molecules.
The Dual Nature of a Chiral Powerhouse: Catalyst and Building Block
cis-4-Hydroxy-D-proline hydrochloride is more than a simple amino acid derivative; it is a versatile tool whose utility stems from a combination of its structural attributes. The D-configuration provides access to an enantiomeric series of products often complementary to those derived from the more common L-proline. The cis relationship between the C4-hydroxyl group and the C2-carboxylic acid group introduces specific conformational biases and a functional handle for derivatization, distinct from its trans diastereomer.
This guide is structured to reflect the two primary modes of its application:
-
As an Asymmetric Organocatalyst: Leveraging its secondary amine and carboxylic acid to mimic enzymatic reaction pathways for the enantioselective synthesis of small molecules.
-
As a Chiral Synthon: Utilizing its stereodefined scaffold as a starting material for the synthesis of complex targets, including conformationally constrained peptides and pharmaceutical agents.[1][2]
The Organocatalytic Paradigm: Mechanistic Insights and Applications
The ascent of organocatalysis provided a powerful alternative to metal-based catalysts, and proline derivatives are central to this field.[3][4][5] cis-4-Hydroxy-D-proline, like its parent amino acid, operates through two primary catalytic cycles: enamine catalysis for reactions involving carbonyl donors (ketones and aldehydes) and iminium catalysis for activating α,β-unsaturated carbonyls.
Enamine Catalysis: The Engine of C-C Bond Formation
The catalytic prowess of proline and its derivatives in reactions like the aldol, Mannich, and Michael reactions is rooted in their ability to form nucleophilic enamine intermediates.[4][6] The accepted mechanism, often referred to as the Houk-List model, involves a series of well-defined steps.[6][7]
The Catalytic Cycle:
-
Enamine Formation: The secondary amine of cis-4-hydroxy-D-proline reacts with a carbonyl donor (e.g., acetone) to form a carbinolamine, which then dehydrates to yield a chiral enamine. This is often the rate-determining step.[8]
-
Stereoselective C-C Bond Formation: The enamine, a potent nucleophile, attacks an electrophile (e.g., an aldehyde). The stereochemical outcome is directed by a highly organized, hydrogen-bonded transition state. The carboxylic acid group of the catalyst acts as a Brønsted acid, activating the electrophile and positioning it for a specific facial attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Generalized enamine catalytic cycle for a proline-catalyzed aldol reaction.
Key Application: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a hallmark application of proline-derived catalysts.[7][9] Derivatives of 4-hydroxyproline have been shown to be effective catalysts, particularly for reactions conducted in aqueous media, where hydrophobic interactions can play a significant role in enhancing catalytic activity and selectivity.[10]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr | ee (%) |
| (2S,4R)-4-Hydroxyproline derivative | p-Nitrobenzaldehyde | Acetone | Water | 95 | 19:1 | 97 |
| (2S,4R)-4-Hydroxyproline derivative | Benzaldehyde | Cyclohexanone | Water | 98 | >20:1 | 99 |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 19:1 | 96 |
| Table 1: Representative data for hydroxyproline-catalyzed aldol reactions in water. Data synthesized from literature reports for illustrative purposes.[10] |
Experimental Protocol: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Acetone
This protocol describes a typical procedure for an aldol reaction catalyzed by a cis-4-hydroxy-D-proline derivative.
Materials:
-
cis-4-Hydroxy-D-proline hydrochloride (or a suitable derivative)
-
p-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Solvent (e.g., Water, DMSO, or DMF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add cis-4-hydroxy-D-proline hydrochloride (e.g., 0.1 mmol, 20 mol%).
-
Addition of Reagents: Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) to the vial.
-
Solvent and Nucleophile: Add the chosen solvent (e.g., 1.0 mL) followed by acetone (2.5 mmol, 5.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
The Chiral Synthon: A Scaffold for Complexity
Beyond catalysis, the intrinsic chirality and functional handles of cis-4-hydroxy-D-proline make it an invaluable starting material (chiron) for the synthesis of complex molecules with precise three-dimensional structures.
Conformationally Constrained Peptides and Peptidomimetics
In peptide synthesis, the incorporation of modified proline residues is a powerful strategy to control the conformation of the peptide backbone.[11] The 4-hydroxyl group influences the pyrrolidine ring pucker (endo vs. exo) and the geometry of the preceding amide bond (cis vs. trans).[12] This conformational restriction is critical in designing peptidomimetics that can mimic the bioactive conformation of a natural peptide ligand, often leading to enhanced stability, receptor affinity, and selectivity.[1][13]
cis-4-Hydroxy-D-proline can be used to:
-
Induce β-turns: The rigid structure can help pre-organize a peptide chain into a specific turn conformation.
-
Stabilize Helical Structures: It is a key component in stabilizing the collagen triple helix.[12][14]
-
Create Novel Scaffolds: The pyrrolidine ring can be chemically cleaved and re-fashioned into new heterocyclic systems.[13]
Figure 2: Workflow for incorporating cis-4-hydroxy-D-proline into peptides.
Precursor for Pharmaceutical Intermediates and Ligands
The hydroxyl group of cis-4-hydroxy-D-proline is a versatile functional handle that allows for its conversion into a wide array of other valuable compounds.[15] It can be used as a starting material for the stereoselective synthesis of:
-
Novel Antibiotics: As a precursor to analogs of the amino acid fragment found in antibiotics like lincomycin.[16]
-
Antifungal Agents: Used in the synthesis of pyrrolidinyl sordaricin derivatives.[15]
-
Conformationally Restricted PNA Monomers: Serving as a chiral scaffold for peptide nucleic acid (PNA) analogs.[15]
The hydroxyl group can undergo a range of chemical transformations, including oxidation, reduction, acylation, and nucleophilic substitution (e.g., Mitsunobu reaction), to install diverse functionalities with controlled stereochemistry.[11]
Summary and Outlook
cis-4-Hydroxy-D-proline hydrochloride is a uniquely versatile molecule in the arsenal of the synthetic organic chemist. Its function as an organocatalyst, particularly in asymmetric aldol reactions, provides a green and efficient route to chiral synthons. Simultaneously, its role as a chiral building block enables the construction of complex, conformationally defined molecules, which is of paramount importance in drug discovery and materials science.[1][17] The continued exploration of its reactivity and its application in novel synthetic methodologies will undoubtedly lead to further innovations in the synthesis of stereochemically rich compounds.
References
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- Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water.
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- Showing metabocard for cis-4-Hydroxy-D-proline (HMDB0060460).
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- Proline-Based Organocatalysts. TCI (Shanghai) Development Co., Ltd..
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Methodological & Application
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride for PROTAC synthesis
An In-Depth Guide to the Application of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride in PROTAC Synthesis
Authored by a Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully recruited ligases for targeted protein degradation.[4][5][6] Central to the design of potent VHL-recruiting PROTACs is the synthesis of a high-affinity ligand that mimics the natural substrate of VHL. This guide provides a detailed exploration of this compound, a critical chiral building block that serves as the foundational scaffold for the most effective VHL ligands. We will dissect the underlying biochemistry, provide validated, step-by-step synthesis protocols, and offer expert insights into the experimental causality, ensuring researchers can confidently and efficiently construct these powerful molecules.
The Central Role of the Hydroxyproline Scaffold in VHL Recognition
The VHL protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which plays a pivotal role in the cellular response to hypoxia.[7] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a specific post-translationally modified motif on the Hypoxia-Inducible Factor-alpha (HIF-α) subunit.[8][9] This recognition is critically dependent on the hydroxylation of a specific proline residue (Pro564) within HIF-α, forming a (2S,4R)-4-hydroxyproline (Hyp) residue.[8][9]
The development of small-molecule VHL ligands, and by extension VHL-based PROTACs, was unlocked by mimicking this precise molecular interaction.[8][10] The (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid core recapitulates the key hydrogen bonding and stereochemical features of the hydroxylated proline in HIF-α, allowing it to sit snugly within the VHL binding pocket with high affinity.[4][11] The specific (2R, 4R) stereochemistry is paramount; other isomers exhibit significantly weaker binding, underscoring the high degree of stereoselective recognition by VHL.[11]
This application note will guide you through the process of converting the commercially available hydrochloride salt of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid into a functionalized VHL ligand ready for incorporation into a PROTAC.
Experimental Protocols: From Raw Material to Linker-Ready VHL Ligand
The synthesis of a VHL ligand from this compound involves a logical sequence of protection, coupling, and functionalization. The following protocols are designed to be robust and reproducible.
Protocol 1: N-Boc Protection of the Pyrrolidine Core
Causality: The starting material is a hydrochloride salt with a free secondary amine and a carboxylic acid. To perform selective chemistry on the carboxylic acid (i.e., amide bond formation), the more nucleophilic secondary amine must be protected.[12] The tert-Butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of amide coupling but can be readily removed later with acid (orthogonality).[13][14] This protocol first neutralizes the salt and then installs the Boc protecting group.
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Amount | Molar Eq. |
| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl | 167.59 | - | 5.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 7.8 g | 1.2 |
| Sodium hydroxide (NaOH) | 40.00 | - | 3.6 g | 3.0 |
| Tetrahydrofuran (THF) | - | - | 150 mL | - |
| Water (DI) | - | - | 100 mL | - |
| Potassium hydrogen sulfate (KHSO₄) | - | 10% (w/v) | As needed | - |
| Ethyl acetate (EtOAc) | - | - | ~500 mL | - |
| Brine | - | - | ~100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed | - |
Step-by-Step Procedure: [15]
-
In a 500 mL round-bottom flask, dissolve this compound (5.0 g) in a solvent mixture of THF (100 mL) and water (50 mL).
-
In a separate beaker, prepare a solution of NaOH (3.6 g) in water (50 mL) and add it to the flask.
-
Add Boc₂O (7.8 g) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by adding 10% KHSO₄ solution. Verify the pH with pH paper.
-
Transfer the acidified aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as a white or off-white solid. The product is often used in the next step without further purification if purity is >95% by LC-MS.
Protocol 2: Amide Coupling to Synthesize a VHL Ligand Precursor
Causality: This step constructs the core of the VHL ligand by forming an amide bond between the protected hydroxyproline and a partner amine, which typically contains a functional group for later attachment to the PROTAC linker. We will use (4-(4-methylthiazol-5-yl)benzyl)amine as a representative example, a key component of the widely used VHL ligand, VH032.[4] Amide coupling reagents like HATU are employed to activate the carboxylic acid, converting the hydroxyl into a better leaving group and facilitating nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA, is required to neutralize ammonium salts formed in situ and to facilitate the reaction.[16][17]
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Amount | Molar Eq. |
| N-Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (from Protocol 1) | 231.25 | - | 2.31 g | 1.0 |
| (4-(4-methylthiazol-5-yl)benzyl)amine | 204.29 | - | 2.04 g | 1.0 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | - | 4.18 g | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | - | 3.5 mL | 2.0 |
| Dimethylformamide (DMF, anhydrous) | - | - | 50 mL | - |
| Ethyl acetate (EtOAc) | - | - | ~300 mL | - |
| Saturated aq. NaHCO₃ | - | - | ~100 mL | - |
| Brine | - | - | ~100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed | - |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (2.31 g) and dissolve it in anhydrous DMF (50 mL).
-
Add HATU (4.18 g) and DIPEA (3.5 mL) to the solution and stir for 10-15 minutes at room temperature. This is the pre-activation step.
-
Add (4-(4-methylthiazol-5-yl)benzyl)amine (2.04 g) to the activated mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-Boc protected VHL ligand precursor.
Protocol 3: Boc Deprotection and Linker Conjugation Strategy
Causality: With the core VHL ligand assembled, the final steps involve preparing it for conjugation to the POI-binding ligand via a linker. The acid-labile Boc group is selectively removed to unmask the secondary amine, which now serves as a key attachment point, or "exit vector," for the linker. The choice of linker and conjugation chemistry is critical and dramatically influences the final PROTAC's properties, including its ability to form a stable ternary complex, its cell permeability, and its metabolic stability.[2][3]
Part A: Boc Deprotection (General Procedure)
-
Dissolve the N-Boc protected VHL ligand precursor (from Protocol 2) in dichloromethane (DCM, ~0.1 M concentration).
-
Add trifluoroacetic acid (TFA), typically 20-25% by volume (e.g., 5 mL of TFA for 20 mL of DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting product is the TFA salt of the deprotected VHL ligand. It can be used directly in the next coupling step after co-evaporation with toluene to remove residual TFA, or it can be neutralized and purified.
Part B: Linker Conjugation (Representative Amide Coupling) This procedure assumes the linker has a terminal carboxylic acid.
-
Follow the general procedure outlined in Protocol 2 , using the deprotected VHL ligand TFA salt as the amine component.
-
Use the linker-carboxylic acid as the acid component.
-
Crucially, an additional equivalent of base (DIPEA) must be added to neutralize the TFA salt of the amine before the coupling reaction can proceed efficiently. A total of 3-4 molar equivalents of DIPEA is typical for this step.
-
After coupling and purification, the result is the VHL ligand attached to the linker, which can then be conjugated to the POI ligand to complete the PROTAC synthesis.
Characterization, Troubleshooting, and Expert Insights
Self-Validating Protocols through Rigorous Analysis:
-
NMR (¹H, ¹³C): Essential for confirming the chemical structure at each step. Protons on the pyrrolidine ring and the newly formed amide bond should be clearly identifiable.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of your synthesized compounds.
-
HPLC: Used to assess the purity of the final products. Purity of >95% is typically required for biological assays.
Field-Proven Insights & Troubleshooting:
-
Poor Amide Coupling: Ensure all reagents and solvents (especially DMF) are anhydrous. Water will hydrolyze the activated ester intermediate. Pre-activating the carboxylic acid with HATU for 10-15 minutes before adding the amine can improve yields.
-
Incomplete Boc Deprotection: If LC-MS shows remaining starting material, extend the reaction time with TFA or add a slightly larger volume of TFA.
-
Metabolic Stability: The amide bond between the hydroxyproline core and the rest of the VHL ligand can be susceptible to cleavage by cellular peptidases.[18] For advanced applications, researchers are exploring modifications to the hydroxyproline scaffold, such as fluorination or methylation, to enhance metabolic stability and fine-tune binding affinity.[11]
Conclusion
This compound is more than just a chemical reagent; it is the cornerstone upon which a significant portion of the VHL-based PROTAC field has been built. Its stereochemically defined structure provides the precise molecular recognition required for potent and selective recruitment of the VHL E3 ligase. By understanding the rationale behind each synthetic transformation—from amine protection to amide coupling and linker attachment—researchers can effectively leverage this building block to construct novel protein degraders. The robust protocols and expert insights provided herein serve as a comprehensive guide for scientists and drug developers aiming to harness the power of targeted protein degradation.
References
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Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Available at: [Link]
-
Xiong, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Development of VHL-recruiting STING PROTACs that suppress innate immunity. Nature Communications. Available at: [Link]
-
Gadd, M. S., et al. (2017). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Vu, L. P., et al. (2020). Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology. Current Medicinal Chemistry. Available at: [Link]
-
Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Zoppi, V., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ACS Central Science. Available at: [Link]
-
Coma, S., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. Available at: [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Maple, H. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Maniaci, C., et al. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. MedChemComm. Available at: [Link]
-
Liu, Z., et al. (2021). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Amon, A., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available at: [Link]
-
Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Pharmaceuticals. Available at: [Link]
-
Bricelj, A., et al. (2021). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. Available at: [Link]
-
Colombo, F., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available at: [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups in Peptide Synthesis. YouTube. Available at: [Link]
-
Maple, H. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67105300, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. Available at: [Link]
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Hughes, S. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]
-
Wang, J., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Ciulli, A., et al. (2018). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie. Available at: [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]
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Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. Available at: [Link]
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Application Notes and Protocols for (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Antibody-Drug Conjugate (ADC) Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, in the development of antibody-drug conjugates (ADCs). This proline derivative serves as a rigid, non-cleavable linker component, offering enhanced stability to the resulting ADC. These application notes detail the scientific rationale for its use, step-by-step protocols for the synthesis of a linker-payload conjugate, its subsequent conjugation to a monoclonal antibody, and the analytical methods for the characterization of the final ADC. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Role of Non-Cleavable Linkers in ADC Design
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. An ADC is comprised of three key components: a mAb that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release.
Linkers are broadly categorized as either cleavable or non-cleavable. While cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cell, non-cleavable linkers offer a distinct advantage in terms of plasma stability. ADCs constructed with non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody, which minimizes premature drug release in systemic circulation and can lead to a wider therapeutic window and reduced off-target toxicity.
This compound is a proline derivative that can be incorporated into non-cleavable linker designs. Its rigid pyrrolidine ring can impart conformational constraint to the linker, potentially influencing the overall properties of the ADC. This guide will focus on a strategy where this proline derivative is functionalized to enable its conjugation to a cytotoxic payload and subsequently to the antibody.
Scientific Rationale for Employing (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid
The choice of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid as a linker component is underpinned by several key principles:
-
Enhanced Stability: As a non-cleavable linker, it relies on the proteolytic degradation of the antibody backbone for payload release, a process confined to the lysosomal compartment of the target cell. This mechanism contributes to high plasma stability, a critical attribute for minimizing off-target toxicity.[1][2]
-
Structural Rigidity: The cyclic nature of the proline ring introduces rigidity into the linker structure. This can influence the physicochemical properties of the ADC, potentially impacting aggregation propensity and overall developability.
-
Synthetic Tractability: The carboxylic acid and the secondary amine of the pyrrolidine ring, along with the hydroxyl group, provide multiple handles for chemical modification, allowing for the versatile construction of linker-payload conjugates.
Experimental Workflow Overview
The overall strategy for generating an ADC using a (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid-based linker involves a multi-step process. This guide will detail a representative workflow where the proline derivative is first coupled to a payload and then functionalized with a maleimide group for site-specific conjugation to a monoclonal antibody.
Figure 1: High-level experimental workflow for ADC development.
Detailed Protocols
Part 1: Synthesis of Maleimide-Functionalized Linker-Payload
This section outlines the synthesis of a linker-payload construct where (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is coupled to a model cytotoxic drug (e.g., monomethyl auristatin F, MMAF) and subsequently functionalized with a maleimide group.
Protocol 4.1: Activation of (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid and Coupling to MMAF
The carboxylic acid of the proline derivative is activated using N-hydroxysuccinimide (NHS) to facilitate amide bond formation with the amine group of the payload.
Materials:
-
This compound
-
Monomethyl auristatin F (MMAF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Proline Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the proline derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Coupling to MMAF:
-
In a separate flask, dissolve MMAF (1.0 equivalent) in anhydrous DMF.
-
Slowly add the activated proline-NHS ester solution to the MMAF solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS until the MMAF is consumed.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting proline-MMAF conjugate by preparative reverse-phase HPLC to obtain the desired product.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Protocol 4.2: Functionalization with a Maleimide Group
The secondary amine of the pyrrolidine ring in the proline-MMAF conjugate is used to attach a maleimide-containing moiety, which will serve as the reactive handle for antibody conjugation.
Materials:
-
Proline-MMAF conjugate (from Protocol 4.1)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous DMF
-
DIPEA
-
Reverse-phase HPLC system for purification
Procedure:
-
Amide Coupling Reaction:
-
Dissolve the purified proline-MMAF conjugate (1.0 equivalent) in anhydrous DMF.
-
Add MC-NHS (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the maleimide-functionalized linker-payload by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final linker-payload construct by high-resolution mass spectrometry and analytical HPLC.
-
Part 2: Antibody Conjugation and Purification
This section describes the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody with available cysteine residues for conjugation. A common approach is to partially reduce the interchain disulfide bonds of the antibody.
Protocol 4.3: Partial Reduction of Antibody and Conjugation
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-functionalized linker-payload (from Protocol 4.2) dissolved in DMSO
-
Quenching solution: N-acetylcysteine (100 mM in water)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution in PBS, add a calculated amount of TCEP solution. A molar excess of 2-3 equivalents of TCEP per mole of antibody is a good starting point for partial reduction of interchain disulfides.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the maleimide-functionalized linker-payload solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution with gentle mixing. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add an excess of N-acetylcysteine solution (e.g., 20-fold molar excess over the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for an additional 20 minutes at room temperature.
-
Protocol 4.4: Purification of the Antibody-Drug Conjugate
The ADC is purified from unreacted linker-payload, quenching agent, and other small molecules using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC solution (from Protocol 4.3)
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
-
Purification:
-
Load the crude ADC solution onto the equilibrated SEC column.
-
Elute the ADC with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, well-separated from the smaller molecular weight impurities.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the ADC peak.
-
Pool the purified ADC fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the purified ADC for purity and aggregation by analytical SEC.
-
Characterization of the Final ADC
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.
Protocol 5.1.1: DAR Measurement by HIC-HPLC
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species with different DARs based on these differences in hydrophobicity.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Method Setup:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the different DAR species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DARs (DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Quantitative Data Summary:
| Analytical Technique | Parameter Measured | Typical Expected Values |
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 for partially reduced interchain cysteines |
| UV-Vis Spectroscopy | Protein Concentration | As per experimental requirements |
| Size-Exclusion HPLC | Purity (Monomer Content) | > 95% |
| Mass Spectrometry | Identity and Mass of ADC and its subunits | Confirms expected mass of light and heavy chains with and without drug conjugation |
| SDS-PAGE (reduced & non-reduced) | Purity and Integrity | Bands corresponding to heavy and light chains, with shifts upon conjugation |
Purity and Aggregation Analysis
Protocol 5.2.1: Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.
Procedure:
-
Inject the purified ADC onto a calibrated SEC column.
-
Elute with an appropriate mobile phase (e.g., PBS).
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer by integrating the peak areas. A monomer content of >95% is generally desirable.
Identity and Integrity Confirmation
Protocol 5.3.1: Mass Spectrometry (MS) Analysis
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, confirming successful conjugation and the integrity of the antibody.
Procedure:
-
Intact Mass Analysis:
-
Analyze the purified ADC by LC-MS to determine the mass of the intact conjugate. This will provide information on the distribution of different DAR species.
-
-
Reduced Subunit Analysis:
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS. This will allow for the precise mass determination of the light and heavy chains, both unconjugated and conjugated with the linker-payload. This confirms the site of conjugation and the mass of the attached linker-payload.
-
Figure 2: Mass spectrometry analysis workflow for ADC characterization.
Troubleshooting and Field-Proven Insights
-
Low Conjugation Efficiency:
-
Cause: Inefficient antibody reduction or degradation of the maleimide group.
-
Solution: Ensure the TCEP solution is freshly prepared. Optimize the TCEP concentration and incubation time. The maleimide-functionalized linker-payload should be used immediately after preparation or stored under inert gas at low temperatures, as maleimides can be susceptible to hydrolysis.
-
-
ADC Aggregation:
-
Cause: High DAR, hydrophobic nature of the payload, or inappropriate buffer conditions.
-
Solution: Optimize the conjugation conditions to achieve a lower average DAR. Consider including excipients such as polysorbate in the purification and formulation buffers. The rigid proline linker may help mitigate aggregation compared to more flexible linkers, but this should be evaluated on a case-by-case basis.
-
-
Inconsistent DAR:
-
Cause: Variability in the antibody reduction step.
-
Solution: Precisely control the temperature, incubation time, and TCEP concentration during the reduction step. Ensure consistent antibody concentration and buffer composition.
-
Conclusion
This compound is a valuable building block for the construction of stable, non-cleavable linkers in antibody-drug conjugates. Its rigid structure and synthetic versatility allow for the development of ADCs with potentially favorable physicochemical and pharmacokinetic properties. The protocols and analytical methods detailed in this guide provide a robust framework for the synthesis, purification, and characterization of ADCs incorporating this promising linker component. By understanding the scientific principles behind each step, researchers can effectively leverage this technology to advance the development of next-generation targeted cancer therapies.
References
-
Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017;16(5):315-337. [Link]
-
Fleming, R. ADC Analysis by Hydrophobic Interaction Chromatography. Methods Mol Biol. 2020;2078:147-161. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Creative Biolabs. Non-cleavable Linkers. [Link]
-
Lazar, A. C., Wang, L., Blättler, W. A., & Gauthier, M. (2021). Stability studies of site-specific non-cleavable ADCs. Scientific reports, 11(1), 1-11. [Link]
-
Foubert, P., et al. (2020). Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical chemistry, 92(22), 15035-15042. [Link]
-
Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), pdb-prot099358. [Link]
Sources
Application Note: Advanced Peptide Coupling Protocols for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Incorporating cis-4-Hydroxy-D-proline
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring introduces critical conformational constraints into peptide backbones, a feature exploited to stabilize secondary structures like β-turns and polyproline helices. This structural influence is pivotal in designing peptides with enhanced biological activity, improved metabolic stability, and specific receptor affinities. Furthermore, it serves as a valuable chiral building block and a linker component in advanced modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
However, the successful incorporation of this residue into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. Researchers face a trifecta of challenges rooted in its unique structure:
-
Steric Hindrance: As a secondary amine, the pyrrolidine ring presents significant steric bulk, which can impede the approach of the activated carboxyl group, leading to slow or incomplete coupling reactions.[3][4]
-
Hydroxyl Group Reactivity: The C4-hydroxyl group is a potential nucleophile that can compete with the N-terminal amine, leading to undesired O-acylation and the formation of side-products.[5][6]
-
Risk of Epimerization: Proline derivatives are susceptible to racemization (epimerization) at the α-carbon during the activation step, a side reaction that can compromise the purity and biological function of the final peptide.[7][8][9]
This guide provides a detailed examination of the underlying chemistry and offers field-proven protocols to navigate these challenges, ensuring the efficient and high-fidelity synthesis of peptides containing (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Part I: Foundational Principles & Strategic Considerations
Orthogonal Protecting Group Strategy
The cornerstone of successful synthesis is a robust and orthogonal protecting group strategy.[10][11] This ensures that the Nα-amino group, the C4-hydroxyl group, and the eventual C-terminal carboxyl group can be selectively manipulated without affecting one another. The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[12][13]
-
Nα-Amino Protection: The standard choice is the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. It is stable to the acidic conditions used for final cleavage but is efficiently removed by a mild base, typically a solution of piperidine in DMF, at each synthesis cycle.[13]
-
C4-Hydroxyl Side-Chain Protection: The decision to protect the hydroxyl group is a critical one.
-
Protected Approach (Recommended): Using an acid-labile protecting group like tert-Butyl (tBu) provides maximum security against O-acylation. The tBu group is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final TFA-mediated cleavage. This is the most reliable strategy for complex or lengthy syntheses.
-
Unprotected ("Minimal Protection") Approach: In some cases, particularly for short peptides or where acid-sensitivity is a concern, the hydroxyl group may be left unprotected.[14] While this simplifies the building block, it carries a significant risk of O-acylation, especially during slow or difficult couplings where the activated amino acid is present in excess for extended periods. If this path is chosen, coupling conditions must be carefully optimized to be rapid and efficient.
-
The Chemistry of Peptide Bond Formation
Peptide coupling is a two-step process involving (1) activation of the carboxylic acid and (2) aminolysis by the incoming amine.[15][16] The coupling reagent facilitates this by converting the carboxylate's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.
Part II: A Comparative Guide to Coupling Reagents
The choice of coupling reagent is the most critical parameter for overcoming the steric and electronic challenges posed by hydroxyproline. Reagents are broadly classified into carbodiimides and onium salts.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides were among the first coupling reagents used in SPPS and function by reacting with the carboxylate to form a highly reactive O-acylisourea intermediate.[17][18][19]
-
Mechanism: The O-acylisourea can be directly attacked by the amine or, more commonly, react with an additive (like HOBt or OxymaPure) to form a more stable, yet still reactive, active ester. This two-step activation minimizes side reactions.[20][21]
-
Causality: Without an additive, the O-acylisourea intermediate is prone to an intramolecular rearrangement to form an unreactive N-acylurea, terminating the coupling. Furthermore, direct activation can lead to higher rates of epimerization. Additives are therefore considered essential for high-fidelity synthesis.
-
Field Insight: A critical side reaction has been observed when coupling hydroxyproline using a carbodiimide (like DIC) in the presence of HOBt in DMF.[7] This specific combination can lead to significant epimerization. It is theorized that the reaction environment promotes the formation of an oxazolone intermediate, which is susceptible to deprotonation and reprotonation at the alpha-carbon. Therefore, this combination should be avoided. Using OxymaPure as an additive or switching the solvent to Dichloromethane (DCM) can mitigate this issue.[7]
Onium Salts (Phosphonium & Aminium/Uronium)
Onium salts are now the gold standard for most applications, especially for difficult couplings, due to their high reactivity and lower propensity for side reactions.[8][22] They require a non-nucleophilic base, such as Diisopropylethylamine (DIEA), for activation.
-
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP):
-
Mechanism: These reagents react with the carboxylate to form an acyloxyphosphonium salt.[15] This activated species then reacts with the amine to form the peptide bond.
-
Advantages: Phosphonium salts are exceptionally effective for sterically hindered amino acids.[3][15] A key advantage is that they do not cause guanidinylation of the free N-terminal amine, a side reaction that can occur with aminium salts if the coupling reagent is in excess or activation is slow. This makes them ideal for sensitive or valuable syntheses. PyAOP, which forms a highly reactive HOAt ester, is particularly potent.[7]
-
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU):
-
Mechanism: Despite their historical classification as "uronium" salts, these reagents function primarily by reacting with the carboxylate in the presence of a base to form an active ester in situ (e.g., HOBt ester for HBTU, HOAt ester for HATU, Oxyma ester for COMU).[16]
-
Reactivity Hierarchy: The reactivity of the resulting active ester is directly related to the acidity of the leaving group: HOAt-based (HATU) > Oxyma-based (COMU) > HOBt-based (HBTU, HCTU).[23] For a sterically hindered residue like hydroxyproline, a high-reactivity reagent like HATU or COMU is strongly recommended.
-
Trustworthiness: COMU is an excellent modern choice as it incorporates the OxymaPure leaving group, which is not only highly activating but also avoids the use of potentially explosive HOBt/HOAt derivatives, enhancing laboratory safety.[21][23]
-
Comparative Summary of Recommended Coupling Reagents
| Reagent Class | Example(s) | Activation Mechanism | Suitability for (2R,4R)-Hyp | Key Considerations |
| Carbodiimide | DIC + OxymaPure | Forms Oxyma active ester via O-acylisourea | Good | Cost-effective. AVOID DIC/HOBt in DMF due to high epimerization risk .[7] |
| Phosphonium | PyAOP, PyBOP | Forms acyloxyphosphonium salt / HOAt ester | Excellent | High efficiency for hindered couplings; minimal epimerization; no guanidinylation side reaction.[7] |
| Aminium | HATU, HCTU | Forms OAt / O-6-ClBt active ester | Excellent | Very fast and efficient. HATU is among the most powerful reagents. Risk of guanidinylation if used in large excess.[21] |
| Aminium (Oxime) | COMU | Forms Oxyma active ester | Excellent | Performance comparable to HATU.[21] Byproducts are water-soluble, simplifying workup. Safer alternative to HOBt/HOAt-based reagents.[23] |
Part III: Recommended Protocols & Methodologies
The following protocols are designed for standard Fmoc-SPPS on a 0.1 mmol scale. All steps are performed at room temperature unless specified. Reagent equivalents are based on the initial resin loading.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biosynth.com [biosynth.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. drivehq.com [drivehq.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. people.uniurb.it [people.uniurb.it]
- 17. peptide.com [peptide.com]
- 18. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. bachem.com [bachem.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Characterization of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a derivative of the amino acid proline, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and purity are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its comprehensive characterization, ensuring its identity, purity, and quality.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Structural Elucidation and Identification
A definitive identification of this compound requires a combination of spectroscopic techniques to confirm its covalent structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity. For a chiral molecule like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, NMR is instrumental in confirming the presence of key functional groups and the relative stereochemistry of the pyrrolidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to ensure good signal resolution and to observe exchangeable protons (e.g., -OH, -NH, -COOH).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to optimize include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Interpretation:
-
¹H NMR: Expect to observe distinct signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants (J-values) will be indicative of their spatial relationships. The presence of the hydrochloride salt will influence the chemical shift of the amine proton.
-
¹³C NMR: The spectrum should show five distinct carbon signals corresponding to the pyrrolidine ring and the carboxylic acid. The chemical shifts will confirm the presence of the hydroxyl and carboxyl functional groups.
-
A representative ¹H NMR spectrum should be consistent with the structure of the compound.[7]
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives, minimizing fragmentation and providing a clear molecular ion peak.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI mode is generally preferred for this compound to observe the [M+H]⁺ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
-
Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [C₅H₉NO₃ + H]⁺ at m/z 132.06.[8][9] High-resolution mass spectrometry can provide an exact mass measurement to further confirm the elemental composition. Fragmentation patterns, if observed, can provide additional structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. This technique provides a molecular "fingerprint" that can be used for identification.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the various functional groups:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group and carboxylic acid.
-
N-H stretch: A band in the region of 3200-3000 cm⁻¹ from the secondary amine hydrochloride.
-
C=O stretch: A strong absorption band around 1730-1700 cm⁻¹ from the carboxylic acid.
-
C-O stretch: A band in the region of 1200-1000 cm⁻¹.
-
N-H bend: A band around 1600-1500 cm⁻¹.
-
The presence and position of these bands provide confirmatory evidence for the compound's functional groups.[10][11][12]
Purity and Impurity Profiling
Assessing the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar and chiral compound, a combination of reversed-phase and chiral chromatography is often necessary.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol for Purity Determination (Reversed-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][4]
Protocol for Chiral Purity (Chiral HPLC):
-
Instrumentation: An HPLC system with a UV or polarimetric detector.
-
Column: A chiral stationary phase (CSP) column designed for amino acid separations. The selection of the appropriate chiral column is critical and may require screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an acidic or basic additive to improve peak shape.
-
Flow Rate: Adjusted based on the column dimensions and particle size.
-
Detection: UV detection at a low wavelength.
-
Data Analysis: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Physicochemical Characterization
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. This is a fundamental technique to confirm the empirical formula.[13][14][15]
Experimental Protocol: CHN and Halogen Analysis
-
Instrumentation: A dedicated elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. For chlorine, specific methods like Schöniger flask combustion followed by titration are used.
-
Data Interpretation: The experimentally determined percentages of C, H, N, and Cl should be within an acceptable range (typically ±0.4%) of the theoretical values for the molecular formula C₅H₁₀ClNO₃.
Theoretical vs. Expected Elemental Composition
| Element | Theoretical Percentage |
| Carbon | 35.83% |
| Hydrogen | 6.02% |
| Chlorine | 21.15% |
| Nitrogen | 8.36% |
| Oxygen | 28.64% |
Water Content (Karl Fischer Titration)
Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. This is important as the compound is hygroscopic.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator.
-
Sample Preparation: A known amount of the sample is dissolved in a suitable anhydrous solvent.
-
Titration: The sample is titrated with a Karl Fischer reagent.
-
Data Analysis: The water content is calculated based on the amount of reagent consumed.
Summary of Analytical Methods
The following table summarizes the key analytical techniques for the comprehensive characterization of this compound.
| Analytical Technique | Purpose | Key Information Obtained |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of covalent structure and stereochemistry. |
| Mass Spectrometry (MS) | Molecular Weight and Formula | Determination of molecular weight and elemental composition. |
| FTIR Spectroscopy | Functional Group Identification | Confirmation of the presence of key functional groups. |
| HPLC (Reversed-Phase) | Purity and Impurity Profiling | Quantification of purity and related substance impurities. |
| HPLC (Chiral) | Enantiomeric Purity | Determination of the enantiomeric excess. |
| Elemental Analysis | Empirical Formula Confirmation | Verification of the elemental composition. |
| Karl Fischer Titration | Water Content | Quantification of water content. |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of spectroscopic, chromatographic, and physicochemical methods described in this application note provides a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical building block. Adherence to these protocols and the principles of analytical method validation will ensure the generation of reliable and defensible data for regulatory submissions and quality control.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Chican, I. E., Varasteanu, D., Oproiu, L. C., & Doncea, S. M. (n.d.). FTIR spectra of palmitoyl hydroxyproline and raw materials. ResearchGate.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MassBank. (2021, December 10). Amino acids, peptides, and analogues.
- MedChemExpress. (n.d.). This compound-COA-265547.
- MedchemExpress.com. (n.d.). L-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid) | Endogenous.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyproline. PubChem.
- Nicolet. (n.d.). FTIR spectra - L -proline, (b) trans-4-hydroxy. ResearchGate.
- Pre-Process Technologies. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- ResearchGate. (n.d.). Elemental Analysis, Organic Compounds.
- S. Ma, T. (2003, December 31). Elemental Analysis, Organic Compounds. McGraw-Hill Education.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. massbank.eu [massbank.eu]
- 9. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. L-Hydroxyproline(51-35-4) IR Spectrum [m.chemicalbook.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. researchgate.net [researchgate.net]
- 15. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
The Strategic deployment of cis-4-Hydroxy-D-proline Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond a Simple Amino Acid
In the landscape of medicinal chemistry, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones for constructing novel therapeutic agents with enhanced potency and specificity. Among these, non-proteinogenic amino acids have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. cis-4-Hydroxy-D-proline hydrochloride, a derivative of the naturally occurring L-proline, stands out as a particularly versatile and valuable synthon. Its rigid pyrrolidine ring, coupled with the stereospecific placement of a hydroxyl group, provides a powerful tool for medicinal chemists to sculpt molecular architectures with precision.
This guide provides an in-depth exploration of the applications of cis-4-Hydroxy-D-proline hydrochloride in drug discovery and development. We will delve into its role as a chiral scaffold, its incorporation into peptidomimetics and complex natural product analogues, and provide detailed, field-proven protocols for its chemical manipulation. The causality behind experimental choices will be elucidated, offering researchers not just a set of instructions, but a deeper understanding of the underlying chemical principles.
Core Applications in Medicinal Chemistry
The utility of cis-4-Hydroxy-D-proline hydrochloride stems from its unique structural features, which can be leveraged in several key areas of drug design:
-
Chiral Scaffolding and Stereochemical Control: The inherent chirality of cis-4-Hydroxy-D-proline provides a robust starting point for asymmetric synthesis. The fixed stereochemistry of the pyrrolidine ring allows for the controlled introduction of new stereocenters, which is critical for optimizing drug-target interactions.
-
Conformational Constraint in Peptidomimetics: Incorporation of this constrained amino acid into peptide sequences can induce specific secondary structures, such as β-turns. This is instrumental in designing peptidomimetics with improved receptor affinity, selectivity, and resistance to enzymatic degradation.[1]
-
Synthesis of Complex Heterocycles: The pyrrolidine ring serves as a versatile template for the synthesis of more complex heterocyclic systems, including carbocyclic nucleoside analogues with antiviral activity and β-lactams, the core structure of many antibiotics.[2][3]
-
Enhanced Stability and Pharmacokinetics: The presence of the hydroxyl group can influence the pharmacokinetic properties of a drug molecule. It can serve as a handle for further functionalization to improve solubility, or it can participate in hydrogen bonding interactions within the target binding site, thereby increasing binding affinity and metabolic stability.[4]
Key Synthetic Transformations and Protocols
The true power of cis-4-Hydroxy-D-proline hydrochloride as a building block is unlocked through a series of well-established synthetic transformations. The following protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: N-Boc Protection of cis-4-Hydroxy-D-proline
The protection of the secondary amine is a crucial first step in most synthetic routes to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Rationale: The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or DMAP is a standard and highly efficient method for Boc protection. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the starting materials. The aqueous workup is necessary to remove the base and any water-soluble byproducts.
Experimental Protocol:
-
Suspend cis-4-Hydroxy-D-proline hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Add triethylamine (2.2 eq) to the suspension and stir until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL per gram of (Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-D-proline as a white solid.[4][5]
Data Summary Table:
| Parameter | Value |
| Starting Material | cis-4-Hydroxy-D-proline hydrochloride |
| Protecting Group | tert-butyloxycarbonyl (Boc) |
| Key Reagents | (Boc)₂O, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | >95% |
| Purity | >98% (by NMR) |
Workflow Diagram:
Protocol 2: Stereospecific Inversion of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[6] This is particularly useful when the opposite stereoisomer of the hydroxyl group is required for a specific biological target.
Rationale: This reaction proceeds via an SN2 mechanism, leading to a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.[6] Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.[6][7] The choice of nucleophile (in this case, p-nitrobenzoic acid) determines the functional group that replaces the hydroxyl group. Subsequent hydrolysis of the resulting ester yields the inverted alcohol.
Experimental Protocol:
-
Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the p-nitrobenzoate ester.
-
Dissolve the purified ester in a mixture of methanol and water (3:1).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-D-proline methyl ester.
Data Summary Table:
| Parameter | Value |
| Reaction Type | Mitsunobu Inversion |
| Key Reagents | PPh₃, DIAD, p-nitrobenzoic acid |
| Stereochemical Outcome | Inversion of configuration |
| Intermediate | p-nitrobenzoate ester |
| Hydrolysis Reagent | K₂CO₃ |
| Typical Yield | 60-80% over two steps |
Workflow Diagram:
Protocol 3: Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
The incorporation of cis-4-Hydroxy-D-proline into a peptide chain can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8][9]
Rationale: SPPS allows for the efficient and automated synthesis of peptides on a solid support.[9][10] The Fmoc protecting group is used for the α-amine, which is removed with a mild base (piperidine). The carboxylic acid is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate amide bond formation with the free amine of the growing peptide chain. The hydroxyl group of the proline derivative can be protected (e.g., with a t-butyl group) or left unprotected, depending on the subsequent chemistry.
Experimental Protocol (Manual Synthesis):
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vial, dissolve Fmoc-cis-4-hydroxy-D-proline (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 6 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Workflow Diagram:
Application in Antiviral Drug Synthesis: A Case Study
A prominent example of the application of a hydroxyproline derivative is in the synthesis of Nirmatrelvir, the active component in the antiviral drug Paxlovid. While the synthesis of Nirmatrelvir itself utilizes trans-4-hydroxy-L-proline, the synthetic strategies employed are highly relevant and adaptable for cis-4-Hydroxy-D-proline in the creation of novel antiviral agents. The core bicyclic amino acid fragment of Nirmatrelvir is constructed from a protected hydroxyproline derivative.[7] This underscores the importance of hydroxyproline isomers as key starting materials in the multi-step synthesis of complex antiviral drugs.[11]
The general synthetic approach involves the conversion of the hydroxyl group into a leaving group, followed by intramolecular reactions to form the bicyclic system. This highlights how the functionalities of cis-4-Hydroxy-D-proline can be strategically manipulated to build complex, three-dimensional scaffolds that are often required for potent antiviral activity.
Conclusion and Future Perspectives
cis-4-Hydroxy-D-proline hydrochloride is a powerful and versatile building block in medicinal chemistry. Its rigid, stereodefined structure provides an excellent platform for the synthesis of conformationally constrained peptides, complex heterocyclic systems, and novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the chemical manipulation of this valuable synthon. As the demand for more sophisticated and specific drugs continues to grow, the strategic application of unique chiral building blocks like cis-4-Hydroxy-D-proline will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
-
L-Proline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed Central. Available at: [Link]
-
N-Boc-proline synthesis protocol. The Royal Society of Chemistry. Available at: [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]
-
(2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]
-
Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Conformationally locked nucleoside analogues. Synthesis of dideoxycarbocyclic nucleoside analogues structurally related to neplanocin C. PubMed. Available at: [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]
-
The Synthesis of β-Lactams. Organic Reactions. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]
-
Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. National Institutes of Health. Available at: [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Available at: [Link]
-
Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]
-
BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. National Institutes of Health. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
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- 2. organicreactions.org [organicreactions.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
Asymmetric Synthesis Using (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride: A Guide for Researchers
Introduction: A Versatile Chiral Building Block
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a derivative of D-proline, is a valuable chiral building block for asymmetric synthesis. Its rigid pyrrolidine ring and multiple functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—provide a unique stereochemical environment and versatile handles for synthetic transformations. This guide offers an in-depth exploration of its applications, from a precursor in the synthesis of complex molecules to a catalyst in its own right, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Part 1: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid as a Synthetic Precursor
A primary application of this compound is as a chiral starting material for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. The hydrochloride salt is typically converted to a more synthetically tractable form, such as its N-protected derivative.
Protocol 1: N-Boc Protection of this compound
This protocol details the widely used method for protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group, a crucial step for many subsequent synthetic transformations. The initial step involves the in-situ neutralization of the hydrochloride salt.
Reaction Scheme:
A schematic representation of the N-Boc protection reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
10% Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure: [1]
-
Dissolution: Dissolve this compound (e.g., 50 g, 300 mmol) in a 2:1 mixture of tetrahydrofuran and water (750 mL).
-
Basification and Bocylation: To the solution, add a solution of sodium hydroxide (32 g, 800 mmol) in water (160 mL), followed by the addition of di-tert-butyl dicarbonate (98.0 g, 450 mmol).
-
Reaction: Stir the reaction mixture vigorously at 25°C for 13 hours.
-
Work-up:
-
Remove the tetrahydrofuran under reduced pressure.
-
Adjust the pH of the remaining aqueous residue to 2 by the slow addition of a 10% solution of potassium bisulfate.
-
Extract the aqueous solution with ethyl acetate (5 x 200 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid as a white or off-white solid.
Causality Behind Experimental Choices:
-
The use of a biphasic THF/water solvent system ensures the solubility of both the polar starting material and the less polar Boc anhydride.
-
Sodium hydroxide is crucial not only to neutralize the hydrochloride salt but also to deprotonate the carboxylic acid, which can prevent unwanted side reactions and facilitate the dissolution of the amino acid.
-
The acidification step with KHSO₄ is necessary to protonate the carboxylate, allowing for the extraction of the N-Boc protected product into the organic phase.
This N-Boc protected derivative serves as a key intermediate in the synthesis of a variety of biologically active molecules, including neuraminidase inhibitors and other peptide-based drugs.[1]
Part 2: Organocatalytic Applications in Asymmetric Aldol Reactions
Derivatives of hydroxyproline are well-established as effective organocatalysts for asymmetric reactions, most notably the aldol reaction. The mechanism typically involves the formation of a nucleophilic enamine intermediate from a ketone and the secondary amine of the catalyst. The stereochemistry of the catalyst directs the facial selectivity of the subsequent addition to an aldehyde.
Mechanistic Insight: The Role of the Hydroxyproline Scaffold
The catalytic cycle of a proline-catalyzed aldol reaction is a well-studied process. The key steps are:
-
Enamine Formation: The secondary amine of the hydroxyproline catalyst reacts with a ketone to form a chiral enamine.
-
Carbon-Carbon Bond Formation: The enamine attacks the aldehyde electrophile in a stereocontrolled manner. The carboxylic acid group of the catalyst is believed to play a crucial role in activating the aldehyde through hydrogen bonding and orienting the reactants in the transition state.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.
A simplified catalytic cycle for the hydroxyproline-catalyzed asymmetric aldol reaction.
While this compound itself can be used as a precatalyst, its derivatives, where the hydroxyl group is modified, often exhibit enhanced reactivity and selectivity.
Application Example: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
While a specific protocol using the hydrochloride salt directly is not readily found in the literature, a general procedure for a hydroxyproline-catalyzed aldol reaction is provided below. To utilize the hydrochloride salt, an equivalent of a non-nucleophilic base would be required to be added to the reaction mixture to generate the free amine in situ.
Materials:
-
This compound (as a precatalyst)
-
A non-nucleophilic base (e.g., triethylamine or sodium bicarbonate, if using the hydrochloride salt)
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Solvent (e.g., water, DMSO, or a mixture)
General Protocol:
-
Catalyst Preparation (if using the hydrochloride): In a reaction vessel, dissolve this compound in the chosen solvent. Add one equivalent of a non-nucleophilic base and stir for a short period to generate the free amine.
-
Reaction Setup: To the solution of the catalyst, add cyclohexanone (typically in excess) and then p-nitrobenzaldehyde.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography.
Expected Outcomes:
The use of hydroxyproline derivatives as catalysts in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde has been shown to produce the corresponding aldol product with high yields, diastereoselectivities, and enantioselectivities.
Data Presentation: Representative Results for Hydroxyproline-Derivative Catalyzed Aldol Reactions
| Catalyst | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | Water | - | 13:1 | 99 |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Water | 86 | 25:1 (anti:syn) | >99 |
Note: The data presented is for derivatives of hydroxyproline to illustrate the potential of this catalyst scaffold. Specific results for the unmodified this compound may vary.
Part 3: Broader Applications in Drug Development
The chiral scaffold of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a recurring motif in a number of approved drugs and clinical candidates.
-
Neuraminidase Inhibitors: Derivatives of this hydroxyproline are key components in the synthesis of antiviral drugs that target the neuraminidase enzyme of influenza viruses.
-
Carbapenem Antibiotics: The pyrrolidine ring system is incorporated into the structure of certain carbapenem antibiotics.
-
PROTACs and ADCs: The bifunctional nature of this molecule makes it a suitable linker for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]
Conclusion
This compound is a versatile and valuable tool in the arsenal of the synthetic chemist. Its utility as a chiral building block for complex targets and its potential as an organocatalyst make it a compound of significant interest. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important molecule.
References
Sources
The Strategic Deployment of cis-4-Hydroxy-D-proline Hydrochloride in Chiral Synthesis
Introduction: Beyond a Simple Amino Acid
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the successful and efficient construction of complex, stereochemically defined molecules. Among the arsenal of available chiral synthons, cis-4-Hydroxy-D-proline hydrochloride emerges as a uniquely versatile and powerful tool. Its rigid pyrrolidine ring, endowed with two stereocenters and functional handles—a secondary amine, a carboxylic acid, and a hydroxyl group—provides a conformational constraint and a platform for diverse chemical modifications. This guide provides an in-depth exploration of the applications of cis-4-Hydroxy-D-proline hydrochloride, moving beyond a mere recitation of facts to a detailed examination of the underlying principles and practical methodologies that empower researchers in drug discovery and development. The inherent chirality and functionality of this molecule make it an invaluable starting material for the synthesis of a wide array of biologically active compounds, from antiviral agents to constrained peptides with tailored conformations.[1][2]
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application. The key properties of cis-4-Hydroxy-D-proline hydrochloride are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₃ | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| Melting Point | ~248 °C (decomposes) | |
| CAS Number | 77449-94-6 |
digraph "cis_4_Hydroxy_D_proline_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.4,0.5!", label="C"]; N [pos="2.1,-0.8!", label="N"]; C3 [pos="1.2,-2.0!", label="C"]; C4 [pos="-0.2,-1.8!", label="C"]; O1 [pos="-0.8,-2.8!", label="O"]; H1[pos="-0.4,-3.6!", label="H"]; C5 [pos="-1.2,0.8!", label="C"]; O2 [pos="-1.0,1.9!", label="O"]; O3 [pos="-2.4,0.4!", label="O"]; H2[pos="-3.2,1.0!", label="H"]; H_N1 [pos="3.0,-0.5!", label="H"]; H_N2 [pos="2.5,-1.6!", label="H"]; Cl [pos="4.0,-1.2!", label="Cl⁻"]; H_C1_1 [pos="-0.2,-0.9!", label="H"]; H_C2_1 [pos="1.3,1.4!", label="H"]; H_C2_2 [pos="1.9,-0.1!", label="H"]; H_C3_1 [pos="1.4,-2.9!", label="H"]; H_C3_2 [pos="1.7,-1.4!", label="H"]; H_C4_1 [pos="-0.8,-1.2!", label="H"];
// Bonds C1 -- C2; C2 -- N; N -- C3; C3 -- C4; C4 -- C1; C4 -- O1; O1 -- H1; C1 -- C5; C5 -- O2 [style=double]; C5 -- O3; O3 -- H2; N -- H_N1 [style=dashed]; N -- H_N2 [style=dashed]; C1 -- H_C1_1; C2 -- H_C2_1; C2 -- H_C2_2; C3 -- H_C3_1; C3 -- H_C3_2; C4 -- H_C4_1;
// Atom labels C1 [label="C"]; C2 [label="CH₂"]; N [label="NH₂⁺"]; C3 [label="CH₂"]; C4 [label="CH"]; O1 [label="OH"]; C5 [label="C"]; O2 [label="O"]; O3 [label="OH"]; }
Caption: Chemical structure of cis-4-Hydroxy-D-proline hydrochloride.
Core Synthetic Strategies and Protocols
The utility of cis-4-Hydroxy-D-proline hydrochloride as a chiral building block is realized through a series of fundamental transformations that protect and activate its functional groups for subsequent stereoselective reactions.
N-Protection: Securing the Amine
The secondary amine of the pyrrolidine ring is a key site for many reactions. Its protection is often the first step in a synthetic sequence to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under a range of conditions and its facile removal under acidic conditions.
Protocol: N-Boc Protection of cis-4-Hydroxy-D-proline
-
Objective: To synthesize N-Boc-cis-4-hydroxy-D-proline.
-
Materials:
-
cis-4-Hydroxy-D-proline hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve cis-4-Hydroxy-D-proline hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (2.2 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x).
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
-
Causality: The use of a biphasic system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride. The basic conditions (NaOH) deprotonate the carboxylic acid and the hydrochloride salt of the amine, facilitating the nucleophilic attack of the free amine on the Boc anhydride. Acidification in the workup protonates the carboxylate, allowing for extraction into the organic phase.[3]
Caption: Workflow for N-Boc protection of cis-4-Hydroxy-D-proline.
Esterification: Activating the Carboxyl Group
Esterification of the carboxylic acid is another crucial step, often performed to facilitate purification or to prevent its participation in subsequent reactions. Methyl or ethyl esters are common choices.
Protocol: Fischer Esterification of N-Boc-cis-4-hydroxy-D-proline
-
Objective: To synthesize the methyl ester of N-Boc-cis-4-hydroxy-D-proline.
-
Materials:
-
N-Boc-cis-4-hydroxy-D-proline
-
Methanol (anhydrous)
-
Acetyl chloride or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend N-Boc-cis-4-hydroxy-D-proline (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. The in situ generation of HCl catalyzes the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the methyl ester.
-
-
Causality: The Fischer esterification is an acid-catalyzed reaction. The in situ generation of HCl from acetyl chloride or thionyl chloride and methanol provides the acidic environment necessary for the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[4]
Inversion of Stereochemistry at C4: The Mitsunobu Reaction
The hydroxyl group at the C4 position is a versatile handle for introducing a variety of functionalities. The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at this center, providing access to the trans diastereomer, which is often a key intermediate in the synthesis of various bioactive molecules.[5][6]
Protocol: Mitsunobu Inversion of N-Boc-cis-4-hydroxy-D-proline Methyl Ester
-
Objective: To synthesize N-Boc-trans-4-hydroxy-D-proline methyl ester via stereochemical inversion.
-
Materials:
-
N-Boc-cis-4-hydroxy-D-proline methyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
4-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium methoxide (NaOMe) in methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product (the 4-nitrobenzoate ester) is then dissolved in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 1-2 hours to effect saponification.
-
Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the desired trans isomer.
-
-
Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The carboxylate of 4-nitrobenzoic acid acts as the nucleophile, attacking the carbon bearing the hydroxyl group in an SN2 fashion, which results in the inversion of stereochemistry. 4-Nitrobenzoic acid is often used because it is more acidic than benzoic acid, which can improve reaction rates, and the resulting ester is typically crystalline, aiding in purification.[7] The subsequent saponification removes the nitrobenzoyl group to yield the free hydroxyl group.
Applications in the Synthesis of Bioactive Molecules
The true power of cis-4-Hydroxy-D-proline hydrochloride is demonstrated in its application as a starting material for the synthesis of complex and medicinally relevant molecules.
Case Study: Synthesis of Neuraminidase Inhibitors
Influenza neuraminidase inhibitors are a critical class of antiviral drugs. The rigid pyrrolidine scaffold of cis-4-hydroxyproline can be elaborated to mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid, leading to potent inhibitors. For instance, derivatives of cis-4-guanidino-proline have been synthesized and shown to be effective inhibitors of the influenza neuraminidase.[6][8] The synthesis often involves the conversion of the hydroxyl group to an azide, which is then reduced to an amine and subsequently guanidinylated.
Caption: General synthetic pathway to cis-4-guanidino-proline derivatives.
Application in Constrained Peptides and Peptidomimetics
The incorporation of hydroxyproline derivatives into peptides is a powerful strategy for controlling their conformation. The rigid pyrrolidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures.[9] The hydroxyl group can also serve as a point for further modification or for forming intramolecular hydrogen bonds that stabilize specific conformations. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.
The "Proline Editing" approach, for example, allows for the late-stage functionalization of hydroxyproline residues within a peptide sequence, enabling the synthesis of a diverse library of constrained peptides from a common precursor.[10] This methodology involves the solid-phase synthesis of a peptide containing a protected hydroxyproline, followed by deprotection and on-resin modification of the hydroxyl group.
Conclusion: A Cornerstone of Modern Chiral Synthesis
cis-4-Hydroxy-D-proline hydrochloride is far more than a simple amino acid derivative. Its unique combination of stereochemical complexity and functional versatility has established it as a cornerstone in the field of asymmetric synthesis. For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of this chiral building block opens doors to the efficient and elegant construction of novel therapeutics and complex molecular architectures. The protocols and strategies outlined in this guide provide a practical framework for harnessing the power of this remarkable molecule.
References
- Hydroxyproline-derived biomimetic and biodegradable polymers. (2021). [Source not further specified]
- The Versatility of Hydroxyproline Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2020). The Journal of Organic Chemistry.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2022). PMC.
- Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. (1990).
- Synthesis of cis-4-guanidino-L-proline and 1-carbamimidoyl-l-proline derivatives as influenza neuraminidase inhibitors. (2015). Medicinal Chemistry Research.
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Source not further specified]
- A general procedure for mitsunobu inversion of sterically hindered alcohols. (1998). Organic Syntheses.
- Studies on the Synthesis of cis-4-Hydroxy-l-proline. (2011).
- The Role of Cis-4-Hydroxy-L-Proline in Advanced Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- cis-4-Hydroxy-L-proline collagen synthesis inhibitor. Sigma-Aldrich.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2023). JACS Au.
- L-Proline Esterification. (2007). Sciencemadness Discussion Board.
- Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. (2024). Dalton Transactions.
- Cis-4-Hydroxy-D-Proline. PubChem.
- cis-4-hydroxyproline. PubChem.
- Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. (2012). PubMed.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. (2017). PMC.
- cis-4-Hydroxy-D-proline. Sigma-Aldrich.
- cis-4-Hydroxy-L-proline. Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of Protected 4-Amino- and 4-Azido-3-hydroxy-L-prolines
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Application of Hydroxyproline Skincare Products: From Ingredient Analysis to Efficacy Exploratio - Nanjing Chemical Material Corp. [njchm.com]
- 9. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride: A Guide for Medicinal Chemists
Introduction: The Significance of a Privileged Scaffold
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a derivative of the non-essential amino acid L-hydroxyproline, represents a cornerstone scaffold in modern drug discovery.[1] Its rigid, five-membered ring structure, adorned with three points of functional diversity—the secondary amine, the carboxylic acid, and the hydroxyl group—provides a unique three-dimensional framework that is instrumental in the design of novel therapeutics.[2] The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[3][4] This application note provides a detailed guide for researchers on the strategic derivatization of its hydrochloride salt, focusing on protecting group strategies and modifications of its key functional groups to generate diverse molecular architectures for drug development programs. The inherent stereochemistry of the (2R,4R) isomer offers precise control over the spatial arrangement of substituents, a critical factor in optimizing molecular interactions with biological targets.
Core Principles of Derivatization: A Multi-faceted Approach
The derivatization of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride necessitates a strategic approach to manage its three reactive functional groups. The choice of derivatization pathway is dictated by the desired final compound and often involves the sequential protection and deprotection of the amine, carboxylic acid, and hydroxyl functionalities.
A generalized workflow for the derivatization of this versatile scaffold is depicted below:
Sources
Application Note & Protocol: Strategic N-Protection of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a derivative of hydroxyproline, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and stereodefined hydroxyl group make it a valuable scaffold for introducing conformational constraints in peptides and peptidomimetics, influencing their biological activity and stability.[1] The presence of both a secondary amine and a carboxylic acid necessitates a strategic protection scheme to achieve selective modifications. This document provides detailed experimental procedures for the N-protection of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride using three common protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. The protocols herein are designed to be robust and scalable, providing researchers with a reliable foundation for their synthetic endeavors.
Core Concepts in N-Protection
The fundamental principle of N-protection involves the reaction of the free amino group of the hydroxyproline with an electrophilic reagent carrying the desired protecting group. Given that the starting material is a hydrochloride salt, the initial step in each protocol is the neutralization of the ammonium salt to liberate the nucleophilic secondary amine. This is typically achieved by the addition of a suitable base.
Protocol 1: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride).[2][3]
Experimental Workflow: N-Boc Protection
Sources
Application Notes and Protocols for the Safe Handling and Storage of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Section 1: Introduction & Compound Profile
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a specialized chiral pyrrolidine derivative.[1][2] Its rigid, stereochemically defined structure makes it a valuable building block in medicinal chemistry and drug development.[3] Notably, it serves as a non-cleavable linker in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and as a component in proteolysis-targeting chimeras (PROTACs).[4] The efficacy of these complex modalities is critically dependent on the purity and structural integrity of their constituent parts. Therefore, meticulous handling and storage of this reagent are paramount to ensure experimental reproducibility and the success of synthetic campaigns.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the quality of this compound from receipt to disposal.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][5] |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride; D-Proline, 4-hydroxy-, hydrochloride (1:1), (4R)- | [1][2][5] |
| CAS Number | 77449-94-6 | [1][5][6] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][5] |
| Molecular Weight | 167.59 g/mol | [1][5] |
| Appearance | White to off-white solid |[5] |
Section 2: Hazard Identification and Safety Profile
Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified with specific warnings that dictate the necessary safety precautions.[1][6]
Table 2: GHS Hazard Classifications
| GHS Code | Hazard Statement | Significance & Causality |
|---|---|---|
| H302 | Harmful if swallowed | Ingestion can lead to acute toxicity. This underscores the importance of prohibiting eating, drinking, or smoking in the handling area.[1][6] |
| H315 | Causes skin irritation | Direct contact can cause localized inflammation. The use of appropriate chemical-resistant gloves is mandatory to prevent dermal exposure.[1][6] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Protective eyewear, such as safety glasses with side shields or goggles, is essential.[1][6] |
| H335 | May cause respiratory irritation | As a solid powder, the compound can form dust that, if inhaled, may irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1][6][7] |
The causality behind these classifications is rooted in the compound's chemical reactivity with biological tissues. The acidic nature of the hydrochloride salt and the functional groups of the parent molecule contribute to its irritant properties.
Hierarchy of Safety Controls
A systematic approach to safety prioritizes the most effective measures. The following diagram illustrates the standard hierarchy of controls, which should be applied when working with this compound.
Caption: Hierarchy of safety controls for chemical handling.
Section 3: Core Principles of Storage
The long-term stability of this compound relies on the stringent control of three key environmental factors: temperature, atmosphere, and light.
-
Temperature: Low temperatures are crucial for slowing down potential degradation processes. The recommended storage for the solid material is refrigerated.[2][5] For solutions, much colder temperatures are required to maintain stability.[5]
-
Atmosphere (Moisture): The hydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[5][8] This can lead to physical clumping, which complicates weighing, and chemical degradation through hydrolysis. Therefore, storage in a dry, inert atmosphere is critical.
-
Light: While not always specified, many complex organic molecules can be sensitive to light, which can catalyze degradation over time.[9][10] Storing the compound in an opaque or amber vial provides a necessary layer of protection.
Table 3: Recommended Storage Conditions
| Format | Temperature | Container | Atmosphere | Duration Notes |
|---|---|---|---|---|
| Solid (As Supplied) | 4°C (or 2-8°C) | Original, tightly sealed vial. Preferably amber glass or opaque plastic. | Sealed, away from moisture.[5] Consider a desiccator for long-term storage.[11] | Follow manufacturer's expiration date. |
| Stock Solution (in Solvent) | -20°C | Tightly sealed vial with a PTFE-lined cap. | Purge headspace with inert gas (Argon or Nitrogen) before sealing. | Stable for approximately 1 month.[5] |
| Stock Solution (in Solvent) | -80°C | Tightly sealed vial with a PTFE-lined cap. | Purge headspace with inert gas (Argon or Nitrogen) before sealing. | Stable for up to 6 months.[5] |
Section 4: Protocols for Handling and Use
Adherence to standardized protocols is essential for safety and experimental consistency.
Protocol 4.1: Receiving and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and the Safety Data Sheet (SDS). Confirm the CAS number (77449-94-6).
-
Inspect Container: Check that the container is undamaged and the seal is intact.
-
Log Information: Record the date of receipt, lot number, and initial storage location in the laboratory inventory.
-
Initial Storage: Immediately transfer the compound to a designated 2-8°C refrigerator.[2]
Protocol 4.2: Weighing and Aliquoting (Standard Conditions)
This protocol is suitable for applications where trace moisture is not a critical concern.
-
Prepare Workspace: Conduct all operations in a chemical fume hood or other well-ventilated area.[7] Ensure the analytical balance is clean and calibrated.
-
Equilibrate Container: Remove the sealed container from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety glasses with side shields.[7][12]
-
Weigh Compound: Tare a suitable receiving vial on the balance. Quickly transfer the desired amount of the solid to the vial. Minimize the time the primary container is open to the atmosphere.
-
Seal Containers: Tightly seal both the primary container and the new aliquot vial immediately after the transfer.
-
Return to Storage: Promptly return the primary container to the 4°C refrigerator. Store the newly created aliquot under the appropriate conditions.
-
Clean Up: Clean the spatula and weighing area thoroughly.
Caption: Standard workflow for weighing and aliquoting the compound.
Protocol 4.3: Handling Under Inert Atmosphere (High-Purity Applications)
For sensitive applications like ADC/PROTAC synthesis, where stoichiometry and purity are paramount, an inert atmosphere is required to prevent moisture-induced degradation.
-
Prepare Glove Box: Ensure the glove box atmosphere is dry and inert (e.g., Nitrogen or Argon), with oxygen and moisture levels below 10 ppm.[9]
-
Transfer Materials: Introduce the sealed container of the compound, vials, spatulas, and other necessary equipment into the glove box antechamber.
-
Purge Antechamber: Cycle the antechamber atmosphere (vacuum/inert gas backfill) at least three times before transferring items into the main chamber.
-
Equilibrate and Weigh: Once inside the glove box, allow the container to equilibrate to the glove box temperature. Perform the weighing and aliquoting as described in Protocol 4.2.
-
Seal and Store: Tightly seal all vials. For added protection, consider wrapping the cap-vial interface with Parafilm.
-
Remove from Glove Box: Transfer the sealed vials out through the antechamber. Return the primary container to its designated refrigerated storage.
Protocol 4.4: Preparation of Stock Solutions
-
Select Solvent: Use an appropriate anhydrous-grade solvent as dictated by the experimental procedure.
-
Calculate Mass: Determine the mass of the compound needed to achieve the target concentration.
-
Weigh Compound: Following either Protocol 4.2 or 4.3, weigh the required amount of solid into a volumetric flask or a suitable vial.
-
Dissolution: Add the solvent to the vial. If necessary, gently sonicate or vortex to ensure complete dissolution. For some amino acid hydrochlorides, a slightly acidic aqueous solution may aid dissolution.[13]
-
Storage: Transfer the stock solution to a clean, clearly labeled, and tightly sealed vial. Purge the headspace with an inert gas. Store at -20°C or -80°C as determined by the required stability duration.[5][14]
Section 5: Spill Management and Waste Disposal
Accidents require prompt and correct action to mitigate risks.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled solid.[12][15] Crucially, do not use methods that generate dust , such as dry sweeping with a brush or using compressed air.[15]
-
Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area with a damp cloth (water or an appropriate solvent), and dispose of the cleaning materials as hazardous waste.
-
-
Waste Disposal:
-
Dispose of unused material and contaminated items in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways.[7]
-
Section 6: Conclusion
The chemical integrity of this compound is directly linked to its proper handling and storage. By implementing the protocols outlined in this guide—specifically by controlling temperature, minimizing atmospheric exposure, and adhering to strict safety procedures—researchers can ensure the compound's stability and performance. This diligence is fundamental to generating reliable data and achieving successful outcomes in the synthesis of next-generation therapeutics.
Section 7: References
-
MedChemExpress. (n.d.). This compound-COA-265547. Retrieved from
-
Apollo Scientific. (2023). Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Safety Data Sheet. Retrieved from
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from
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Chemical Label. (n.d.). This compound. Retrieved from
-
BLD Pharmatech. (n.d.). (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride - Safety Data Sheet. Retrieved from
-
Apollo Scientific. (2023). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected Safety Data Sheet. Retrieved from
-
AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (2S,4R)-1-[(4-Chlorophenyl)sulfonyl]-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from
-
Pharmaffiliates. (n.d.). This compound. Retrieved from
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ChemShuttle. (n.d.). This compound. Retrieved from
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Echemi. (n.d.). (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid Safety Data Sheets. Retrieved from
-
MedChemExpress. (n.d.). This compound | PROTAC Linkers. Retrieved from
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PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from
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Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1834. Retrieved from
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from
-
Ossila. (n.d.). Air Sensitive Compounds. Retrieved from
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Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Retrieved from
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from _
-
PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. National Center for Biotechnology Information. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. Retrieved from
-
Reddit. (2024). Amino acid solution storage – please help. r/labrats. Retrieved from
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Alliance Chemical. (2025). Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. Retrieved from
-
CymitQuimica. (n.d.). (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from
-
North Industrial Chemicals. (2024). How to Store Acids Safely: A Comprehensive Guide. Retrieved from
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from
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Application Notes and Protocols for the Purification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a crucial chiral building block in medicinal chemistry and drug development.[1] Its stereospecific structure is integral to the synthesis of various complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers and antibody-drug conjugates (ADCs).[1] The isomeric purity of this compound is paramount, as different stereoisomers can exhibit varied biological activities and toxicological profiles. This guide provides detailed protocols and the underlying scientific principles for the purification of this compound to a high degree of chemical and chiral purity, suitable for pharmaceutical research and development.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.
This compound is a white to off-white solid with a molecular weight of 167.59 g/mol .[2] As an amino acid hydrochloride, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol, with limited solubility in less polar organic solvents.
Potential Impurities:
-
Diastereomers: The primary impurities of concern are the other stereoisomers of 4-hydroxypyrrolidine-2-carboxylic acid, namely (2S,4S), (2R,4S), and (2S,4R). These can arise from non-stereoselective synthesis or epimerization during processing.
-
Precursors and Reagents: Unreacted starting materials and reagents from the synthetic route.
-
By-products: Molecules formed through side reactions during synthesis.
-
Degradation Products: Impurities resulting from the breakdown of the target molecule, potentially due to harsh temperature or pH conditions.
Purification Workflow Overview
The selection of a purification strategy depends on the scale of the purification and the nature of the impurities. A multi-step approach is often necessary to achieve the high purity required for pharmaceutical applications.
Sources
Application Notes & Protocols: The Role of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride in Peptidomimetics
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key tactic in their design is the incorporation of conformationally constrained amino acids to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[3][4] This guide provides an in-depth exploration of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a proline analogue, detailing its pivotal role as a structural scaffold and a potent inducer of secondary structures like β-turns. We will elucidate the underlying principles of its function and provide detailed, field-tested protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Structural Advantage of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, often abbreviated as (2R,4R)-Hyp, is a non-proteinogenic amino acid that serves as a powerful tool in the design of peptidomimetics.[3] It is a derivative of proline, featuring a hydroxyl group at the C4 position of the pyrrolidine ring. This seemingly minor modification has profound stereoelectronic consequences that chemists can exploit for rational drug design.
The core advantages imparted by the (2R,4R)-Hyp scaffold are twofold:
-
Conformational Rigidity: The five-membered pyrrolidine ring inherently restricts the peptide backbone's flexibility far more than an acyclic amino acid. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.[2]
-
Stereoelectronic Influence of the 4-hydroxyl group: The hydroxyl group in the trans configuration relative to the carboxylic acid at C2 significantly influences the pyrrolidine ring's puckering. This puckering, in turn, dictates the precise geometry of the peptide backbone. Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional point of interaction with a target receptor or enzyme. In collagen, for instance, this hydroxylation is critical for the structural integrity of the triple helix.[5]
These features make (2R,4R)-Hyp a preferred building block for mimicking β-turns, stabilizing helical structures, and serving as a rigid scaffold for presenting pharmacophoric groups in a defined spatial orientation.
Core Principles and Applications
Induction of β-Turn Conformations
β-turns are secondary structures that reverse the direction of a peptide chain, playing critical roles in protein folding and molecular recognition events.[6] The incorporation of specific amino acids can strongly promote the formation of these turns. The constrained geometry of the pyrrolidine ring in (2R,4R)-Hyp predisposes the peptide backbone to adopt the necessary dihedral angles (phi, psi) for a stable β-turn.[7][8]
When placed at the i+1 or i+2 position of a turn sequence, (2R,4R)-Hyp can effectively lock the peptide into a folded conformation. This is particularly valuable in the design of inhibitors for protein-protein interactions (PPIs), where a specific turn motif on one protein is often recognized by its partner.
Figure 1: Conformational pre-organization by (2R,4R)-Hyp reduces the entropic cost of binding.
A Scaffold for Drug Design
Beyond inducing specific secondary structures, the rigid pyrrolidine ring serves as an excellent scaffold. Functional groups can be appended to the ring (e.g., via the hydroxyl group) or incorporated into the peptide sequence flanking the Hyp residue. This allows for the precise spatial arrangement of pharmacophores, mimicking the binding epitope of a natural ligand. This strategy has been successfully employed in designing enzyme inhibitors and receptor antagonists.[3]
Experimental Protocols: Incorporation of (2R,4R)-Hyp via SPPS
The following section details a robust, self-validating protocol for the manual solid-phase synthesis of a peptide containing (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid using the standard Fmoc/tBu strategy.[9][10]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected natural amino acids, Fmoc-(2R,4R)-4-(O-t-butyl)-hydroxypyrrolidine-2-carboxylic acid.
-
Scientist's Note: It is crucial to use a protected version of the hydroxyl group (e.g., tert-butyl ether, O-tBu) to prevent unwanted side reactions during synthesis, such as acylation. This protecting group is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.
-
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).
-
Precipitation Solvent: Cold diethyl ether.
-
Analytical: HPLC system, Mass Spectrometer (e.g., ESI-MS).
Protocol: Single Coupling Cycle for Fmoc-(2R,4R)-Hyp-OH
This protocol outlines the steps for coupling the (2R,4R)-Hyp residue onto a growing peptide chain attached to a solid support.
System Validation: Before initiating the coupling of the specialized residue, it is imperative to confirm the successful deprotection of the N-terminal Fmoc group of the preceding amino acid. This is achieved using a qualitative method like the Kaiser test.
-
Kaiser Test:
-
Take a few resin beads (~1-2 mg) and wash them with ethanol.
-
Add 2-3 drops each of ninhydrin solutions A and B.
-
Heat at 100°C for 5 minutes.
-
A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc deprotection. A yellow/brown color indicates a failed deprotection or a secondary amine (like proline or the N-terminus of the newly coupled Hyp).[11]
-
Step-by-Step Coupling Procedure:
-
Resin Preparation: a. Ensure the peptide-resin from the previous step is in the reaction vessel and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test). b. Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
Activation of Fmoc-(2R,4R)-Hyp-OH: a. In a separate vial, dissolve Fmoc-(2R,4R)-4-(O-t-butyl)-hydroxypyrrolidine-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution. c. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Causality Explanation: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the forming acid and drive the reaction. For sterically hindered amino acids like N-substituted pyrrolidines, potent reagents like HATU are recommended over standard carbodiimides to ensure high coupling efficiency.[12]
-
-
Coupling Reaction: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
Expert Insight: Due to the secondary amine and steric bulk of the pyrrolidine ring, coupling can be slower than for standard amino acids. A longer coupling time is a prudent measure. For particularly difficult sequences, a double coupling (repeating steps 2 and 3) may be necessary.
-
-
Post-Coupling Wash: a. Drain the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Confirmation of Coupling (Self-Validation): a. Perform a post-coupling Kaiser test. A negative result (yellow/brown beads) indicates that the primary amine has been successfully acylated, and the coupling is complete. b. If the test is positive (blue beads), it indicates incomplete coupling. In this case, a second coupling (double coupling) should be performed by repeating steps 2-4.
-
Capping (Optional but Recommended): a. If a small percentage of unreacted amines remains after a double coupling, it is best to "cap" them to prevent the formation of deletion sequences. b. Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. c. Wash the resin with DMF (3 x 1 min). This acetylates any remaining free amines, rendering them unreactive for subsequent cycles.
Figure 2: SPPS workflow for incorporating (2R,4R)-Hyp with integrated validation checkpoints.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum for 30 minutes.
-
Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS). Add it to the resin (approx. 10 mL per gram of resin).
-
Safety Note: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Agitate the mixture for 2-3 hours at room temperature. TIS is a scavenger that captures the reactive carbocations generated from the cleavage of t-butyl-based protecting groups, preventing side reactions.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC.
Quantitative Data Summary
The incorporation of (2R,4R)-Hyp can have a dramatic and measurable impact on the biological and structural properties of a peptide. The table below summarizes representative data from the literature, illustrating these effects.
| Peptide/Peptidomimetic | Modification | Target/Assay | Key Finding | Reference |
| Model Peptide Ac-Phe-X-NHMe | X = Pro vs. X = Hyp | NMR study of cis/trans isomerization | Hydroxy substituents at C-4 have a greater impact on the cis/trans equilibrium than those at C-3, influencing backbone conformation. | [13] |
| Elastin-like Polypeptides | Proline substituted with Hyp | Self-assembly and Protease Digestion | The presence of Hyp significantly alters the supramolecular structure and changes susceptibility to protease digestion. | [5] |
| Generic β-hairpin peptide | d-Pro-Gly turn vs. other turn units | β-hairpin folding (NMR) | Demonstrates how specific proline-containing motifs are potent inducers of β-hairpin structures. | [7] |
Conclusion
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a powerful and versatile building block in the field of peptidomimetics. Its inherent rigidity and the stereoelectronic influence of its hydroxyl group provide researchers with a reliable method for inducing specific secondary structures, particularly β-turns. By pre-organizing a peptide into its bioactive conformation, this constrained amino acid can significantly enhance binding affinity, selectivity, and metabolic stability. The detailed protocols provided herein offer a robust framework for the successful synthesis and validation of peptides containing this valuable moiety, empowering researchers in their quest to develop next-generation peptide-based therapeutics.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Unnatural Amino Acids into Peptide Sequences.
- Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- Singh, Y., & Sharma, P. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Frontiers in Chemistry, 10, 865545.
- Gajewska, K. A., & Płochocka, K. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(23), 5537.
- Al Musaimi, O., Bedair, M., & de la Torre, B. G. (2020). Constrained Peptides in Drug Discovery and Development. Pharmaceuticals, 13(10), 302.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 7(16), 3561–3564.
- Wessely, F., & Kemm, E. (1928). Über eine neue Methode zur qualitativen und quantitativen Bestimmung von Aminosäuren. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 174(5-6), 306-318. (Note: This is the original citation for the Kaiser test principle, though modern protocols are refined.)
- Parente, M. P., et al. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Amino Acids, 46(3), 645-654.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of criteria for beta-turns in proteins. Protein Science, 3(12), 2207–2216.
- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1-109.
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- 6. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta VI turns in peptides and proteins: a model peptide mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of Novel Compounds from (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: An Application and Protocol Guide
Introduction: The Strategic Value of a Chiral Scaffold
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a cornerstone chiral building block in modern medicinal chemistry and drug discovery. Its rigid pyrrolidine ring, endowed with two stereocenters and versatile functional handles—a secondary amine, a carboxylic acid, and a hydroxyl group—offers a unique three-dimensional architecture. This defined stereochemistry is pivotal for crafting molecules with precise spatial orientations, a critical factor for selective interaction with biological targets. This guide provides an in-depth exploration of synthetic strategies to leverage this scaffold for the creation of novel, high-value compounds, complete with detailed, field-tested protocols. We will delve into the derivatization of this versatile molecule, focusing on its application in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs), conformationally constrained peptides, and the synthesis of complex bicyclic systems.
Foundational Strategy: Protection of the Pyrrolidine Nitrogen
The journey towards novel derivatives of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid invariably begins with the protection of the secondary amine. This strategic move is crucial to prevent unwanted side reactions and to direct the reactivity of the other functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile, orthogonal removal under acidic conditions.
Protocol 1: N-Boc Protection of this compound
This protocol details the synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, a key intermediate for subsequent transformations.
Rationale: The reaction is performed in a mixed solvent system of tetrahydrofuran (THF) and water to ensure the solubility of both the hydrophilic starting material and the more organic-soluble Boc-anhydride. Sodium hydroxide is used to neutralize the hydrochloride salt and to deprotonate the carboxylic acid, facilitating the nucleophilic attack of the amine on the Boc-anhydride.
Experimental Workflow:
Figure 1. Workflow for N-Boc protection.
Step-by-Step Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve this compound (50 g, 300 mmol) in a 2:1 mixture of tetrahydrofuran (THF) and water (750 mL).
-
Basification: To the solution, add a solution of sodium hydroxide (32 g, 800 mmol) in water (160 mL).
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (98.0 g, 450 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 25°C for 13 hours.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Adjust the pH of the remaining aqueous residue to 2 by the careful addition of a 10% aqueous solution of potassium bisulfate (KHSO₄).
-
Extraction: Extract the aqueous solution with ethyl acetate (5 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid as a white solid.[1]
Expected Yield: ~78-85%
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a valuable scaffold for constructing these linkers due to its defined stereochemistry and synthetic tractability.[2][3]
Protocol 2: Synthesis of a Pyrrolidine-Based PROTAC Linker Intermediate
This protocol describes the synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a versatile intermediate for PROTAC linker synthesis.
Rationale: Esterification of the carboxylic acid with diazomethane or thionyl chloride in methanol provides a handle for further amide bond formation, a common linkage chemistry in PROTAC synthesis. The N-Boc group remains intact during this process.
Experimental Workflow:
Figure 2. Workflow for esterification.
Step-by-Step Protocol (Method A: Thionyl Chloride):
-
Suspension: Suspend (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid (10 g, 43.2 mmol) in methanol (100 mL).
-
Esterification: Cool the suspension to 0°C and add thionyl chloride (3.8 mL, 51.8 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Yield |
| (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl | Boc₂O, NaOH | 78-85% |
| (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | SOCl₂, Methanol | >95% |
| (2S,4R)-1-Boc-4-azido-pyrrolidine-2-carboxylic acid methyl ester | (2R,4R)-1-Boc-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester | DPPA, DIAD, PPh₃ | ~98% |
Diastereoselective Functionalization via Mitsunobu Reaction
The hydroxyl group at the C4 position presents a prime site for introducing further diversity. The Mitsunobu reaction is a powerful tool for this purpose, as it proceeds with a clean inversion of stereochemistry (Sɴ2 mechanism).[4][5] This allows for the diastereoselective synthesis of novel pyrrolidine derivatives with the opposite configuration at the C4 position.
Protocol 3: Mitsunobu Azidation of N-Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester
This protocol illustrates the conversion of the hydroxyl group to an azide with inversion of configuration, yielding the (2S,4R) diastereomer.
Rationale: The Mitsunobu reaction utilizes a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol. The activated alcohol is then displaced by a nucleophile, in this case, an azide source like diphenylphosphoryl azide (DPPA). The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.[6]
Experimental Workflow:
Sources
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- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
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Application Notes & Protocols: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride as a Rigid Scaffold
Abstract
The pyrrolidine ring is a privileged heterocyclic scaffold in modern drug discovery, prized for its three-dimensional (3D) geometry and stereochemical complexity.[1][2] Among its derivatives, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, the hydrochloride salt of cis-4-Hydroxy-D-proline, stands out as a particularly valuable chiral building block. Its inherent rigidity, derived from the five-membered ring, and its defined stereochemistry at the C2 and C4 positions, provide an exceptional platform for constraining peptides and orienting pharmacophoric elements in 3D space.[3][4] This guide provides an in-depth exploration of this scaffold's properties, strategic applications in medicinal chemistry, and detailed protocols for its synthetic manipulation.
Introduction: The Strategic Advantage of the Pyrrolidine Scaffold
In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional molecules towards compounds with greater 3D complexity. Saturated heterocyclic systems, such as the pyrrolidine ring, are ideal for this purpose as they allow for a more thorough exploration of pharmacophore space.[1][5] The non-planar, puckered nature of the pyrrolidine ring, combined with the potential for multiple stereocenters, enables the creation of molecules with precisely defined spatial arrangements.[3]
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic derivative of hydroxyproline, a critical component of collagen responsible for the stability of the triple helix.[4][6] This heritage provides a biocompatible and synthetically accessible starting point. The hydrochloride salt form enhances stability and solubility for handling and formulation. Its true power lies in the combination of three key features:
-
Conformational Rigidity: The cyclic structure severely restricts bond rotation compared to linear aliphatic chains, reducing the entropic penalty upon binding to a biological target.[7][8]
-
Defined Stereochemistry: The fixed (2R,4R) configuration provides a reliable anchor for building complex, stereochemically pure molecules, which is critical as different stereoisomers can have vastly different biological activities.[3]
-
Orthogonal Functional Handles: It possesses a secondary amine, a carboxylic acid, and a hydroxyl group, offering three distinct points for chemical diversification.[9]
Figure 1: Structure of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride.
Physicochemical and Structural Properties
A clear understanding of the scaffold's fundamental properties is essential for its effective use in synthesis and formulation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [10] |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [11] |
| CAS Number | 77449-94-6 | [10][11] |
| Molecular Formula | C₅H₁₀ClNO₃ | [10] |
| Molecular Weight | 167.59 g/mol | [10][12] |
| Appearance | White to off-white solid | [12][13] |
| Purity | Typically ≥98% | [12][13] |
| Storage | 2-8°C, sealed, away from moisture |[11][12] |
The Importance of Ring Pucker
The pyrrolidine ring is not planar; it adopts puckered conformations to relieve steric strain. The two primary conformations are Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group) and Cγ-exo (where C4 is on the opposite side).[14] The stereochemistry of substituents profoundly influences this equilibrium. For hydroxyproline derivatives, the Cγ-exo pucker is generally preferred for the trans isomer ((2S,4R)-4-hydroxyproline), which is crucial for collagen stability.[4][14] In contrast, the cis isomer, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, has a different conformational preference that can be exploited to access alternative backbone geometries in peptidomimetics. This predictable conformational bias is a key tool for rational drug design.
A Hub for Chemical Diversification
The scaffold's three functional groups can be addressed with high selectivity using appropriate protecting group strategies, making it an ideal starting point for creating diverse chemical libraries.
Figure 2: Key functional groups for chemical diversification.
Applications in Medicinal Chemistry
The unique properties of this scaffold have led to its use in several cutting-edge areas of drug development.
Peptidomimetics and Conformational Constraint
Linear peptides often suffer from poor metabolic stability and low bioavailability due to their flexibility and susceptibility to proteases.[8] Incorporating rigid scaffolds like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid can lock the peptide backbone into a specific, biologically active conformation.[15][16] This pre-organization can lead to:
-
Enhanced Binding Affinity: By reducing the entropic cost of binding.
-
Increased Selectivity: By presenting side chains in a precise orientation for the target receptor.
-
Improved Proteolytic Stability: The non-natural amino acid structure can block protease recognition sites.[8]
Scaffold for 3D Fragment-Based Drug Discovery (FBDD)
The scaffold serves as an excellent starting point for building small molecule libraries. Unlike flat aromatic rings, it provides a rigid 3D framework, allowing for the precise projection of substituents into the binding pockets of target proteins. This approach is highly effective for generating novel hits against challenging targets like protein-protein interactions.[1][17]
Advanced Linker Technologies: PROTACs and ADCs
Recently, the scaffold has been employed as a rigid, non-cleavable linker in advanced therapeutic modalities.[18]
-
PROTACs (Proteolysis Targeting Chimeras): In PROTACs, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The linker's length and rigidity are critical for inducing the correct ternary complex for protein degradation.
-
ADCs (Antibody-Drug Conjugates): In ADCs, the linker attaches a cytotoxic payload to an antibody. A stable, rigid linker ensures the payload remains attached until it reaches the target cell.
Figure 3: Workflow for scaffold-based drug design.
Detailed Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][19] Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of N-Boc protected (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid onto a resin-bound peptide. The use of a Boc protecting group on the pyrrolidine nitrogen is essential to prevent self-polymerization and ensure selective amide bond formation at the C2-carboxyl group.[9]
Materials and Reagents:
-
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid (Boc-cis-Hyp-D-OH)
-
Peptide synthesis resin with N-terminal amine (e.g., Rink Amide resin)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF (for Fmoc-SPPS) or TFA (for Boc-SPPS)
-
Washing Solvents: Methanol, Isopropanol
-
Kaiser Test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (1 eq) in DMF for 30 minutes in a peptide synthesis vessel.
-
N-Terminal Deprotection: Drain the DMF. Add the appropriate deprotection solution (e.g., 20% piperidine/DMF for Fmoc strategy). Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Activation: In a separate vial, dissolve Boc-cis-Hyp-D-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and vortex for 1-2 minutes. Causality: HATU is a highly efficient coupling reagent that minimizes racemization by rapidly forming an activated ester.
-
Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of Acetic Anhydride/DIPEA in DMF for 30 minutes.
-
Progression: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
Protocol 2: Derivatization of the 4-Hydroxyl Group via Mitsunobu Reaction
This protocol demonstrates the functionalization of the hydroxyl group, a key step for library diversification. An orthogonal protection strategy is critical. Here, we assume the amine is Boc-protected and the carboxylic acid is a methyl ester. The Mitsunobu reaction allows for the introduction of various functionalities with inversion of stereochemistry, which is a powerful tool but must be considered in the design.
Materials and Reagents:
-
Methyl (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate
-
Reagent to be coupled (e.g., 4-Nitrobenzoic acid, a phenol, or other nucleophile, 1.5 eq)
-
DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
Saturated aq. NaHCO₃, Brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected pyrrolidine starting material (1 eq), the nucleophile (1.5 eq), and PPh₃ (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add DIAD (1.5 eq) dropwise via syringe over 10 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
-
Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [1][3][5]
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Vitaku, E., et al. (2014). Pyrrolidine: A Versatile Scaffold in Drug Design. RSC Advances, 4, 1438-1463.
-
Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [2]
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Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10482590. [17]
-
PubChem. This compound. National Center for Biotechnology Information. [10]
-
Guidechem. (2023). What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?. [9]
-
ChemicalSafety. This compound label. [19]
-
Gorres, K. L., & Raines, R. T. (2008). Conformational preferences of substrates for human prolyl 4-hydroxylase. PubMed, 18781771. [4]
-
MedChemExpress. This compound. MCE. [18]
-
Pharmaffiliates. This compound. [11]
-
Gorres, K. L., & Raines, R. T. (2008). Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase. PubMed Central, PMC2614271. [14]
-
Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biopolymers, 55(1), 53-62. [7]
-
Mollica, A., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-30. [15]
-
Apollo Scientific. (2022). Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Safety Data Sheet. [20]
-
CymitQuimica. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. [13]
-
Apollo Scientific. (2023). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected Safety Data Sheet. [21]
-
Echemi. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid Safety Data Sheets. [22]
-
Tamburro, A. M., et al. (2018). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. Biomacromolecules, 19(10), 4015-4026. [6]
-
MedChemExpress. (2023). Certificate of Analysis: this compound. [12]
-
Sharma, G., et al. (2021). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current Protein & Peptide Science, 22(5), 389-398. [23]
-
Evonik Industries. (2016). L-Hydroxyproline: Your key component in development and manufacturing of active pharmaceutical ingredients (APIs). [24]
-
Sigma-Aldrich. trans-4-Hydroxy-L-proline. [25]
-
Bio-Synthesis Inc. (2011). Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [8]
-
Kumar, V., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7687. [16]
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- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. Conformational preferences of substrates for human prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid [cymitquimica.com]
- 14. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. trans-4-Hydroxy-L-proline - (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Portal: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid HCl - Synthesis & Impurity Troubleshooting
Welcome to the technical support center for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline HCl. This valuable building block is increasingly used as a non-cleavable linker in advanced bioconjugates like antibody-drug conjugates (ADCs) and as a core component in PROTACs.[1] Its rigid, stereochemically defined structure is critical for precise spatial orientation of linked molecules.
However, controlling its synthesis to achieve high diastereomeric and enantiomeric purity is a common challenge. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis and analysis, ensuring the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reaction side products when synthesizing (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl?
A1: The primary impurities are stereoisomers, arising from epimerization at one of the two chiral centers (C2 or C4). Beyond stereoisomers, you may also encounter degradation products and process-related impurities.
-
Diastereomers: The most common impurity is the trans-isomer, (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
-
Enantiomers: The (2S,4S) isomer is another potential side product if the chiral integrity of the starting materials or intermediates is compromised.
-
Degradation Products: Harsh conditions (e.g., strong acid, high heat) can cause ring-opening or oxidation, leading to byproducts like 4-hydroxy-2-oxo-5-aminovalerate or further breakdown products such as pyruvate and glyoxylate.[2][3]
-
Process-Related Impurities: These include residual protecting groups (e.g., N-Boc), unreacted starting materials, or byproducts from coupling reagents.
Q2: My synthesis involves an acid hydrolysis step. Why is epimerization such a significant risk here?
A2: Epimerization, particularly at the C2 position adjacent to the carboxylic acid, is a well-documented issue during acid hydrolysis of proline derivatives.[4][5] The mechanism involves the formation of a planar enol intermediate.
Causality:
-
Under strong acidic conditions and heat, the carbonyl oxygen of the carboxylic acid is protonated.
-
This facilitates the removal of the alpha-proton at C2, forming an enol or enolate-like intermediate.
-
The subsequent reprotonation of this planar intermediate can occur from either face, leading to inversion of the stereocenter and the formation of the (2S,4R) diastereomer. Studies on collagen hydrolysis have shown that up to 8% of trans-4-hydroxy-L-proline can epimerize under standard acid hydrolysis conditions (6 N HCl, 110°C, 72 hr).[5]
Q3: What analytical techniques are essential for identifying and quantifying these side products?
A3: A multi-technique approach is recommended for robust characterization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying all four stereoisomers (2R,4R; 2S,4S; 2R,4S; 2S,4R). A chiral column (e.g., a cyclodextrin- or crown ether-based stationary phase) is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying degradation products and process-related impurities by their mass-to-charge ratio. While standard reversed-phase LC-MS will not separate stereoisomers, it can confirm the mass of the desired product and detect other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the major product and detect significant impurities. The coupling constants and chemical shifts of the pyrrolidine ring protons are distinct for cis and trans isomers, allowing for structural confirmation and diastereomeric ratio (d.r.) estimation.
Part 2: Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| Multiple peaks observed on chiral HPLC, indicating low diastereomeric or enantiomeric purity. | Epimerization during reaction or workup. This is often caused by harsh pH (strongly acidic or basic) conditions, elevated temperatures, or prolonged reaction times, especially during deprotection or hydrolysis steps.[4][5] | 1. Milder Deprotection: If using an N-Boc protecting group, switch from strong acids like neat TFA to milder conditions (e.g., 4M HCl in dioxane at 0°C to room temperature). 2. Temperature Control: Maintain strict temperature control during all steps. Avoid unnecessary heating. 3. pH Neutralization: After acidic or basic steps, promptly neutralize the reaction mixture to a pH of ~7 to prevent prolonged exposure to harsh conditions. |
| Significant loss of material and low yield, especially after a final hydrolysis or purification step. | Product Degradation. The pyrrolidine ring can be susceptible to oxidative degradation or ring-opening under aggressive conditions.[3][6] | 1. Degas Solvents: Use degassed solvents and run reactions under an inert atmosphere (N₂ or Ar) to minimize oxidation. 2. Scavengers: In some contexts, scavengers can be used during deprotection to trap reactive species that might otherwise lead to degradation.[7] 3. Optimize Purification: Minimize the time the product spends on silica gel or in strong acidic/basic mobile phases during chromatography. Consider alternative purification methods like crystallization. |
| NMR spectrum shows broad signals or unexpected peaks inconsistent with stereoisomers. | Residual Protecting Groups or Adducts. Incomplete removal of protecting groups (e.g., N-Boc, ester groups) is a common issue. Adducts can also form from reactions with solvents or reagents.[7][8] | 1. Confirm Deprotection: Use a simple TLC stain (e.g., ninhydrin) to check for the presence of the free amine. Run an LC-MS to check for the mass corresponding to the protected intermediate. 2. Extend Reaction Time: If deprotection is incomplete, extend the reaction time or slightly increase the reagent equivalents, while carefully monitoring for epimerization. 3. Re-evaluate Reagents: Ensure all reagents are pure and that no unintended side reactions are occurring. For example, ensure amines like triethylamine are high purity to avoid side reactions.[7] |
Part 3: Key Protocols & Methodologies
Protocol 1: Chiral HPLC Method for Stereoisomer Profiling
This protocol provides a baseline for separating the four common stereoisomers of 4-hydroxyproline. This method must be optimized for your specific HPLC system.
-
Column: Chiral Crown Ether Column (e.g., CROWNPAK® CR-I(+)) or a similar phase capable of separating amino acid enantiomers.
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Caution: Perchloric acid is a strong oxidizer and requires careful handling.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Refractive Index (RI).
-
Sample Preparation: Dissolve the hydrochloride salt of the final product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Validation: Run commercially available standards of all four isomers (cis-D, cis-L, trans-D, trans-L) to confirm retention times and establish the elution order before analyzing your sample.
Protocol 2: Mitigation of Epimerization During N-Boc Deprotection
This protocol uses mild conditions to remove the tert-butoxycarbonyl (Boc) protecting group from an N-Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid intermediate, minimizing the risk of epimerization at C2.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the N-Boc protected starting material (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous 1,4-dioxane (~5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Workup: Once complete, concentrate the reaction mixture in vacuo at a temperature below 40°C. The resulting solid or oil is the desired hydrochloride salt.
-
Purification: The crude product can be triturated with cold diethyl ether or ethyl acetate to induce precipitation and remove organic-soluble impurities. Filter and dry the solid under vacuum.
-
In-Process Control (IPC): Immediately analyze a small sample of the crude product by chiral HPLC to determine the diastereomeric ratio and confirm that epimerization has been minimized.
Part 4: Visual Guides & Data Summary
Reaction Pathway & Side Product Formation
The following diagram illustrates the desired synthetic transformation alongside the major competing side-reaction pathways.
Caption: Key reaction pathways in the final deprotection step.
Troubleshooting Workflow for Impurity Detection
Use this workflow when an unknown peak is detected in your product analysis.
Caption: Step-by-step workflow for impurity identification.
Summary of Potential Impurities
| Impurity Type | Structure / Identity | Likely Cause of Formation | Primary Analytical Method |
| Diastereomer | (2R,4S)- or (2S,4R)-isomer | Epimerization at C2 or C4 due to harsh pH or heat. | Chiral HPLC |
| Enantiomer | (2S,4S)-isomer | Racemization or impure chiral starting materials. | Chiral HPLC |
| Degradation Product | Ring-opened species, oxidized forms | Aggressive reaction conditions (strong oxidants, high heat).[3] | LC-MS |
| Process Impurity | N-Boc-protected intermediate | Incomplete deprotection reaction. | LC-MS, NMR |
References
-
Wikipedia. (n.d.). Hydroxyproline. Retrieved from Wikipedia. [Link]
-
Guoyao Wu. (2020). Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. [Link]
-
Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550-558. [Link]
-
Shibata, T., et al. (2015). Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution. PLoS One, 10(3), e0118693. [Link]
-
Li, Y., et al. (2024). Impurities from Hydroxyproline Derivatives in the Synthesis of Modified Oligonucleotides. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation. PubChem Pathway. [Link]
-
Zhao, H., et al. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society, 144(22), 9751–9756. [Link]
-
ACS Publications. (2024). Impurities from Hydroxyproline Derivatives in the Synthesis of Modified Oligonucleotides. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-4-hydroxy-L-proline degradation I. PubChem Pathway. [Link]
-
Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(25), 3743-3746. [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Yusof, Y. A., & Yamin, B. M. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. [Link]
-
ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved from ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydroxyproline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. trans-4-hydroxy-L-proline degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Maintaining the Stereochemical Integrity of cis-4-Hydroxy-D-proline hydrochloride
Welcome to the Technical Support Center for Chiral Integrity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling cis-4-Hydroxy-D-proline hydrochloride while preserving its stereochemical integrity.
As a Senior Application Scientist, I understand that maintaining the stereochemical purity of chiral building blocks like cis-4-Hydroxy-D-proline is paramount for the success of your research, particularly in peptide synthesis and drug development. The functionality and biological activity of your final molecule are directly dependent on the precise three-dimensional arrangement of its atoms.[1][2] Epimerization, the unwanted inversion of a single chiral center in a diastereomer, can lead to impurities that are difficult to separate, compromised biological activity, and inconclusive results.
This guide provides a comprehensive overview of the mechanisms behind the epimerization of cis-4-Hydroxy-D-proline, proactive strategies to prevent it, and troubleshooting advice for when you suspect a loss of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and epimerization, and why is it a concern for cis-4-Hydroxy-D-proline?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. Epimerization is a more specific term used for compounds with multiple chiral centers; it refers to the change in configuration at only one of those centers. cis-4-Hydroxy-D-proline, with its two stereocenters (at C2 and C4), is susceptible to epimerization. The primary concern is epimerization at the α-carbon (C2), which can occur under harsh acidic or basic conditions, converting the desired D-amino acid into its L-diastereomer. This can compromise the structure and function of a target peptide or molecule.[1][3]
Q2: Under what conditions is epimerization most likely to occur?
A: The risk of epimerization is highest under conditions that facilitate the removal and re-addition of the proton at the α-carbon. Key risk factors include:
-
High pH (Strongly Basic Conditions): Bases can abstract the acidic α-proton, forming a planar enolate intermediate, which is the primary mechanism for epimerization. Alkaline hydrolysis is known to cause more epimerization than acid hydrolysis.[4]
-
High Temperature: Elevated temperatures provide the energy to overcome the activation barrier for proton abstraction and increase reaction rates, accelerating epimerization.[3]
-
Prolonged Exposure: The longer the molecule is exposed to harsh conditions, the greater the extent of epimerization.[4]
-
Strongly Acidic Conditions: While often considered more of a risk for trans-4-hydroxy-L-proline during collagen hydrolysis, prolonged heating in strong acid (e.g., 6 N HCl) can also induce epimerization.[4][5]
Q3: Is my starting material, cis-4-Hydroxy-D-proline hydrochloride, stable during storage?
A: As a crystalline hydrochloride salt, the compound is generally stable under standard storage conditions (cool, dry, and dark). The protonated amine group reduces the acidity of the α-proton, making it less susceptible to base-catalyzed epimerization. However, it is crucial to handle the material in a way that avoids exposure to moisture and basic environments. Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.[6]
The Mechanism of C2 Epimerization
Understanding the mechanism of epimerization is the first step toward preventing it. The most common pathway involves the formation of a planar enolate intermediate under basic conditions.
-
Proton Abstraction: A base removes the acidic proton from the α-carbon (C2).
-
Enolate Formation: A planar enolate intermediate is formed. The planarity of this intermediate means the original stereochemical information at C2 is lost.
-
Reprotonation: The enolate is reprotonated by a proton source (like water or a conjugate acid). This can occur from either face of the planar intermediate, resulting in a mixture of both the original (D) and the inverted (L) configurations at the C2 position.
Caption: Base-catalyzed epimerization at the C2 position.
Troubleshooting Guide
Use this section to diagnose and resolve potential epimerization issues in your experiments.
| Problem / Observation | Potential Cause | Recommended Action & Rationale |
| Unexpected peak in HPLC/LC-MS, often close to the main product peak. | Epimerization: The product may be contaminated with its C2 epimer, which can have very similar chromatographic behavior. | 1. Co-injection: If available, co-inject a standard of the suspected epimer (cis-4-Hydroxy-L-proline) to confirm peak identity. 2. Method Optimization: Modify your chromatography method (e.g., change gradient, use a chiral column) to improve the separation of diastereomers.[7][8] 3. Re-evaluate Reaction Conditions: Review your protocol against the guidelines in the "Recommended Protocols" section below. |
| Low yield or failed reaction in peptide synthesis. | Side Reaction/Degradation: The conditions used for coupling or deprotection may be too harsh, leading to epimerization and subsequent side reactions or poor incorporation. | 1. Analyze Starting Material: First, confirm the purity of your cis-4-Hydroxy-D-proline hydrochloride starting material using a suitable analytical method. 2. Fmoc Deprotection: If using Fmoc-SPPS, consider using a weaker base than piperidine (e.g., 2% DBU/2% piperidine in DMF) or reducing the deprotection time. 3. Coupling: Ensure your coupling reaction is not overly basic. Use a non-basic activator like HATU with a hindered base like DIEA, and use the minimum necessary equivalents of base. |
| Inconsistent biological assay results. | Stereochemical Impurity: The presence of the wrong stereoisomer can drastically alter or inhibit biological activity, leading to high variability in results.[1] | 1. Quantify Purity: Use a validated analytical method (e.g., chiral HPLC, CE) to accurately determine the diastereomeric excess (d.e.) of your final compound.[9] 2. Purification: Attempt to purify your compound using preparative chiral chromatography to isolate the desired diastereomer for re-testing. 3. Re-synthesis: If purification is not feasible, re-synthesize the compound using optimized, milder conditions to prevent epimerization. |
Recommended Protocols & Best Practices
Proactive measures are the most effective way to avoid epimerization.
Incorporation into Peptides via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is a common application where epimerization risk is significant, especially during the repetitive base-mediated Fmoc-deprotection steps.
Caption: Key steps in SPPS with highlighted epimerization risk.
Step-by-Step Protocol:
-
Selection of Protected Amino Acid: Start with a suitably protected derivative, such as Fmoc-cis-4-Hydroxy(tBu)-D-proline-OH . Protecting the 4-hydroxyl group (e.g., with a t-butyl ether) is crucial to prevent side reactions.
-
Activation and Coupling:
-
Method: Use an aminium/uronium-based coupling reagent like HATU or HBTU.
-
Base: Add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIEA). Use the minimum stoichiometry required for activation (typically 2 equivalents relative to the amino acid).
-
Rationale: This combination provides efficient coupling while minimizing the basicity of the reaction mixture, reducing the risk of epimerization of the activated amino acid ester.
-
-
Fmoc-Deprotection (Critical Step):
-
Standard Reagent: 20% piperidine in DMF.
-
Risk Mitigation: For sensitive residues like D-proline derivatives, prolonged exposure can cause epimerization.
-
Reduce Time: Minimize deprotection time to what is necessary for complete Fmoc removal (e.g., 2 x 5 minutes instead of 1 x 20 minutes).
-
Use Milder Base: Consider using a solution of 2% DBU and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can reduce reaction times, thereby lowering total exposure.
-
-
-
Washing: Thoroughly wash the resin with DMF after coupling and deprotection steps to remove all residual reagents, especially bases.
-
Cleavage and Final Deprotection: Use a standard trifluoroacetic acid (TFA)-based cleavage cocktail. Strong acid conditions for a short duration during cleavage are generally less problematic for epimerization than sustained exposure to basic conditions.
General Handling Parameters
To ensure the integrity of your starting material and intermediates, adhere to the following conditions.
| Parameter | Recommended Range | Rationale & Justification |
| pH (in solution) | 4.0 - 6.5 | This mildly acidic range ensures the amine is protonated, which electrostatically disfavors the removal of the adjacent α-proton. Avoid pH > 8 wherever possible. |
| Temperature | -20°C to 25°C | Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid heating reactions above 40°C if a base is present. Store stock solutions frozen (-20°C). |
| Solvents | Aprotic Polar (DMF, NMP, DMSO) | These are standard for peptide synthesis. When preparing aqueous solutions, use buffered systems to control pH. |
| Base Exposure | Minimize Time & Strength | Use the weakest base possible for the required transformation and limit the exposure time. Quench reactions promptly. |
Analytical Methods for Detecting and Quantifying Epimerization
If you suspect epimerization, you must confirm it analytically. No single method is perfect for all applications; a combination is often best.
| Analytical Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Separation of diastereomers on a chiral stationary phase (CSP) or after derivatization with a chiral reagent. | High resolution and sensitivity. Can be quantitative. | Method development can be time-consuming. Requires a dedicated chiral column.[7] |
| LC-MS | Separation by liquid chromatography followed by mass detection. | High sensitivity and provides mass confirmation. Can be used to monitor epimerization in complex mixtures. | Standard reverse-phase columns may not separate diastereomers. Requires careful method development.[10] |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often using a chiral selector (e.g., cyclodextrins). | Excellent separation efficiency, low sample consumption.[8][9] | Can be less robust than HPLC for routine analysis. Requires specialized equipment. |
| NMR Spectroscopy | Diastereomers will have distinct chemical shifts and coupling constants, particularly for the α-proton. | Provides definitive structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. May require a high-field instrument for resolution. Complex spectra in peptide contexts.[1][11] |
By implementing these best practices and using this guide to troubleshoot issues, you can significantly reduce the risk of epimerization and ensure the stereochemical integrity of your valuable molecules.
References
-
Bellon, G., Berg, R., Chastang, F., Malgras, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151–155. [Link]
-
Gavina, J. M. A., White, C. E., Finan, T. M., & Britz-McKibbin, P. (2010). Determination of 4-hydroxyproline-2-epimerase activity by capillary electrophoresis: a stereoselective platform for inhibitor screening of amino acid isomerases. Electrophoresis, 31(16), 2831–2837. [Link]
-
Thomas, K. M., Naduthambi, D., Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(1), 511-527. [Link]
-
Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Ludwig, B. A., Forbes, C. R., Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. [Link]
-
Britz-McKibbin, P., et al. (2010). Determination of 4‐hydroxyproline‐2‐epimerase activity by capillary electrophoresis: A stereoselective platform for inhibitor screening of amino acid isomerases. McMaster Experts. [Link]
-
Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550–558. [Link]
-
PubChem. (n.d.). cis-4-Hydroxy-D-proline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Crivellente, F., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. [Link]
-
Wikipedia. (2023, December 19). Hydroxyproline. [Link]
-
Wu, G. (2020). Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. [Link]
-
Park, M. K., et al. (2002). Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. ResearchGate. [Link]
-
Koide, T., et al. (2017). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Matrix Biology, 60-61, 103-111. [Link]
-
Metasci. (n.d.). Safety Data Sheet cis-4-Hydroxy-D-proline. Retrieved January 11, 2026, from [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Determination of 4-hydroxyproline-2-epimerase activity by capillary electrophoresis: A stereoselective platform for inhibitor screening of amino acid isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
challenges in coupling hindered amino acids with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for peptide synthesis involving (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of coupling sterically hindered amino acids with this proline analog. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a derivative of proline, is a valuable building block in medicinal chemistry, often used as a linker in antibody-drug conjugates (ADCs) and PROTACs[1]. However, its rigid, cyclic structure, combined with the steric bulk of many hindered amino acids, presents significant challenges to achieving efficient peptide bond formation. These challenges often manifest as low coupling yields, incomplete reactions, and potential side reactions such as epimerization. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction between a hindered amino acid and (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid failing or giving low yields?
A1: The primary reason for low coupling efficiency is steric hindrance. The bulky side chains of hindered amino acids and the rigid ring structure of the hydroxypyrrolidine derivative physically obstruct the approach of the activated carboxyl group to the secondary amine of the proline analog[2][3]. Standard coupling reagents may not be potent enough to overcome this steric barrier, leading to slow or incomplete reactions[3].
Q2: Which coupling reagents are most effective for this type of challenging coupling?
A2: For sterically demanding couplings, it is crucial to switch from standard carbodiimide reagents like DCC or DIC to more powerful in-situ activating reagents.[3] Highly recommended options include:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are generally more effective as they form highly reactive esters capable of overcoming significant steric barriers[2][4][5]. HATU, in particular, is widely used for coupling N-methyl amino acids and other hindered residues[2][6].
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for promoting difficult couplings[2][7].
-
Specialized Reagents: For exceptionally challenging couplings, reagents like PyBroP and BOP-Cl have proven effective[2][6].
Q3: I'm observing a significant amount of epimerization in my product. What is causing this and how can I minimize it?
A3: Epimerization, the change in configuration at a stereocenter, is a common side reaction in peptide synthesis, especially when dealing with hindered amino acids.[8][9] The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization[9][10]. Several factors can exacerbate this issue:
-
Coupling Reagent: Some reagents, like EDC, are more prone to causing epimerization than others[8].
-
Temperature: Higher temperatures can increase the rate of epimerization[8].
-
Solvent: Polar solvents can sometimes promote epimerization[8][10].
To suppress epimerization, consider the following strategies:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt) can significantly reduce racemization[7][11].
-
Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help minimize the rate of epimerization[8].
-
Choice of Reagent: Employ coupling reagents known for low racemization, such as DEPBT, which is particularly useful for easily epimerized amino acids[7].
Q4: Do I need to protect the hydroxyl group on the (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid?
A4: Yes, protecting the hydroxyl group is highly recommended to prevent unwanted side reactions. The hydroxyl group can be acylated during the coupling step, leading to byproducts.[12] Orthogonal protecting groups are essential, allowing for selective removal without affecting other protecting groups on your peptide.[13] Common protecting group strategies for the hydroxyproline hydroxyl group include:
-
tert-Butyl (tBu) ether: Used in Fmoc-based solid-phase peptide synthesis (SPPS) and is removable with strong acid[14][15].
-
Trityl (Trt): Can be selectively removed under mildly acidic conditions, offering an orthogonal protection strategy[14].
Troubleshooting Guides
Guide 1: Overcoming Low Coupling Efficiency
If you are consistently observing low yields or incomplete reactions, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Steps:
-
Evaluate Your Coupling Reagent: As highlighted in the FAQs, standard reagents are often insufficient.[3] If you are using DCC, DIC, or a similar carbodiimide, your first step should be to switch to a more potent uronium or phosphonium salt[3][5].
-
Optimize Reaction Conditions:
-
Double Coupling: After the initial coupling reaction, filter the resin and add a fresh solution of the activated amino acid and coupling reagent. This can significantly improve the yield for difficult couplings[5].
-
Increase Reaction Time: Steric hindrance slows down the reaction rate. Extending the coupling time from a standard 1-2 hours to overnight can be beneficial[3].
-
Temperature: While higher temperatures can increase reaction rates, they also elevate the risk of racemization.[8] Microwave-assisted peptide synthesis (MA-SPPS) can be a valuable tool, as it can accelerate coupling reactions at controlled temperatures[10].
-
-
Improve Solvation: Inadequate solvation of the growing peptide chain can lead to aggregation and hinder the reaction.[16]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) for many sequences. A mixture of DCM/DMF/NMP can also be effective[3].
-
Guide 2: Protocol for Coupling a Hindered Amino Acid using HATU
This protocol provides a robust starting point for coupling a sterically hindered Fmoc-amino acid to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid that is already attached to a resin.
Experimental Protocol: HATU-Mediated Coupling
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, prepare the activation solution:
-
Dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) in DMF or NMP.
-
Add HATU (3.9 equivalents).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely hindered couplings, extend the time to overnight.
-
Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test or a similar test to check for the presence of free amines. A negative result indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling (if necessary): If the monitoring test is positive, repeat steps 2-6 with a fresh solution of the activated amino acid[5].
Data Presentation
The choice of coupling reagent is critical. The following table summarizes the characteristics of commonly used reagents for hindered couplings.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Highly efficient for hindered and N-methyl amino acids; fast reaction rates.[2][4][6] | More expensive than carbodiimides. |
| COMU | Uronium/Aminium | Efficiency comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[4] | - |
| PyBOP | Phosphonium | Effective for hindered couplings and cyclizations.[7] | Can cause guanidinylation of the N-terminus if not pre-activated.[11] |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma is a safer and often more effective additive than HOBt.[17] | May still be insufficient for the most challenging couplings. |
| PyBroP | Phosphonium | Extremely potent, often used when other reagents fail.[6] | Can be less selective and may cause side reactions if not used carefully. |
Mechanistic Insights: Why Hindrance Matters
The challenge in coupling hindered amino acids to a proline derivative like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is rooted in both steric and stereoelectronic effects.
Caption: Steric clash impeding peptide bond formation.
The bulky side chain of the incoming amino acid and the rigid, non-planar structure of the hydroxypyrrolidine ring create a crowded transition state. This increases the activation energy of the reaction, making it kinetically unfavorable. Potent coupling reagents like HATU generate a highly reactive intermediate (an O-acylisourea which rearranges to an activated ester) that can react more effectively with the sterically encumbered secondary amine before it degrades or participates in side reactions.
Furthermore, the conformation of the proline ring itself is influenced by the 4-hydroxy substituent. This can affect the accessibility of the nitrogen lone pair for nucleophilic attack.[14] The cis/trans isomerization of the peptide bond involving proline is also a key consideration, with steric hindrance potentially influencing this equilibrium.[18][19]
By understanding these underlying principles and employing the robust protocols and reagents outlined in this guide, researchers can successfully incorporate (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid and other challenging residues into their target peptides.
References
- Epimerization of Peptide. (n.d.).
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Side Reactions in Peptide Synthesis. (2025, June 14). Filo. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. Retrieved from [Link]
-
Side reaction in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
-
Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. (2009). PubMed. Retrieved from [Link]
-
4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20).
-
An electronic effect on protein structure. (n.d.). PubMed Central. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PubMed Central. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
-
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]
- Synthesis of Peptides Containing Proline Analogues. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 13. biosynth.com [biosynth.com]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. researchgate.net [researchgate.net]
- 18. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (also known as cis-4-Hydroxy-D-proline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their work. As an important intermediate in the synthesis of complex pharmaceuticals, including antibody-drug conjugates (ADCs) and PROTACs, ensuring its purity is paramount to the success of your research and development efforts.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities that may be encountered during the synthesis, purification, and storage of this compound.
Understanding the Origin of Impurities
Impurities in any chemically synthesized active pharmaceutical ingredient (API) or intermediate are unwanted chemicals that can arise from various sources.[2] For this compound, these can be broadly categorized as organic, inorganic, or residual solvents.[2] The specific impurity profile of a given batch is intrinsically linked to its manufacturing process, which can include multi-step chemical synthesis or fermentation pathways.[3] Understanding the synthetic route is the first step in predicting and troubleshooting potential impurities.
A common synthetic approach involves the stereoselective modification of a precursor, such as a protected glutamic acid or the catalytic hydrogenation of a pyrrole derivative.[4] Each step—from the quality of starting materials to the reaction conditions (temperature, pH, pressure) and final purification methods—can introduce or create impurities.[2][5]
Caption: High-level classification of potential impurities.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My HPLC analysis shows a peak very close to the main product peak. What is the most likely culprit?
A1: The most probable impurity eluting near your (2R,4R) product is a stereoisomer . Due to the presence of two chiral centers, three other stereoisomers are possible:
-
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (trans-L-hydroxyproline) [6]
-
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (trans-D-hydroxyproline) [7][8]
-
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-L-hydroxyproline) [9]
Causality: These isomers can form if the stereocontrol during the synthesis is not absolute. For instance, in a hydrogenation step, if the catalyst or reaction conditions do not provide perfect facial selectivity, small amounts of the other diastereomers can be produced.[4] Similarly, harsh reaction conditions (e.g., strong acid or base) can sometimes cause epimerization at one of the chiral centers.[10]
Troubleshooting Steps:
-
Confirm Identity: If available, run commercially available standards of the other isomers to confirm the retention time.
-
Use a Chiral Column: The definitive way to resolve and quantify stereoisomers is by using a chiral HPLC column.[11][12] Standard reversed-phase columns (like a C18) may not provide adequate separation.
-
Review Synthesis: Scrutinize the synthetic steps where stereochemistry is set. Incomplete diastereoselectivity is a common source.[9] Consider optimizing temperature, catalyst loading, or pressure for hydrogenation steps.
Q2: I've detected an unexpected organic impurity. How can I begin to identify its source?
A2: Unidentified organic impurities are typically process-related, stemming from starting materials, intermediates, or side reactions.
Causality & Common Examples:
-
Unreacted Starting Materials: Incomplete conversion can leave starting materials like N-Boc protected precursors or chiral epoxides in the final product.[9][13]
-
Reaction By-products: Side reactions can generate structurally similar impurities. For example, elimination reactions could form a pyrrole-type impurity. Reduction of a carboxylic acid ester to an alcohol is another possibility if the wrong reducing agent or conditions are used.[14]
-
Protecting Group Remnants: If Boc or other protecting groups are used, incomplete deprotection will result in N-protected impurities.[13]
Troubleshooting Workflow:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. thepharmamaster.com [thepharmamaster.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid 97% | CAS: 3398-22-9 | AChemBlock [achemblock.com]
- 8. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
Technical Support Center: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound, providing insights grounded in established principles of organic and pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many amino acid derivatives, the stability of this compound is susceptible to several environmental factors. The most common degradation pathways are initiated by:
-
Hydrolysis: Reaction with water, which can be significantly accelerated by acidic or basic conditions.
-
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products.
-
Thermal Stress: High temperatures can induce decomposition, potentially leading to decarboxylation or deamination.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy for photolytic degradation reactions.
It is crucial to store the compound in a cool, dark place, and under an inert atmosphere if possible, to minimize degradation.
Q2: I am observing a change in the stereochemical purity of my sample over time. What could be the cause?
A2: A change in stereochemical purity, specifically the appearance of other isomers of 4-hydroxypyrrolidine-2-carboxylic acid, is likely due to epimerization. Under both acidic and basic hydrolytic conditions, the proton at the alpha-carbon to the carboxylic acid (C2) can be abstracted, leading to a temporary planar intermediate. Re-protonation can then occur from either face, resulting in a mixture of stereoisomers. This is a known phenomenon for hydroxyproline isomers during hydrolysis[1]. To minimize this, it is essential to control the pH and temperature of your solutions.
Q3: What are the likely degradation products I should be looking for in my stability studies?
A3: While specific degradation studies on this compound are not extensively published, based on the chemistry of amino acids and pyrrolidine derivatives, potential degradation products could include:
-
Under Hydrolytic Conditions: Epimers of the parent compound.
-
Under Oxidative Conditions: Ring-opened products, such as amino acids with ketone or aldehyde functionalities. Proline residues are known to be susceptible to oxidative cleavage[2].
-
Under Thermal Stress: Decarboxylation (loss of CO2) and deamination (loss of the amino group as ammonia) are common thermal degradation pathways for amino acids[3]. This could lead to the formation of 4-hydroxypyrrolidine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during a stability study. | Degradation of the compound. | Characterize the new peaks using LC-MS to identify their mass. Compare the degradation profile under different stress conditions (acid, base, peroxide, heat, light) to understand the degradation pathway. |
| Loss of assay value without the appearance of corresponding degradation peaks. | Formation of non-UV active degradants or volatile products. | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. For volatile products, consider using headspace GC-MS for analysis. |
| Change in the optical rotation of the sample. | Epimerization. | Use a chiral HPLC method to separate and quantify the different stereoisomers. |
| Discoloration of the solid material upon storage. | Possible oxidation or photodecomposition. | Store the material in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on general ICH guidelines[4].
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as HPLC with UV and mass spectrometric detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to achieve good separation of all potential degradation products.
3. Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and a mass spectrometer (MS) for peak identification.
4. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples generated from the forced degradation study.
Visualizing Degradation Pathways
The following diagrams illustrate the conceptual degradation pathways.
Caption: Potential degradation pathways under different stress conditions.
Caption: Workflow for a forced degradation study.
References
-
Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds. PMC. [Link]
-
Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. PubMed. [Link]
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. MDPI. [Link]
-
Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. OUCI. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Hydrothermal Degradation of Amino Acids. PMC. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 4. scispace.com [scispace.com]
Technical Support Center: Optimizing Reactions with (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to help you improve reaction yields and obtain high-purity products.
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in reactions involving this compound often stem from a few key areas: improper handling of the starting material, suboptimal reaction conditions, and the formation of side products. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Inconsistent Starting Material Activity
Symptom: You observe variable reaction rates and final yields between different batches of the starting material.
Root Cause Analysis: this compound is a salt and its solubility and reactivity can be highly dependent on its form (free acid vs. hydrochloride salt) and the pH of the reaction medium. The hydrochloride form is generally more stable for storage.[1]
Troubleshooting Protocol:
-
Neutralization prior to reaction: The hydrochloride salt needs to be neutralized to the free amine for many reactions, such as peptide couplings or N-acylations.
-
Procedure: Dissolve the hydrochloride salt in a suitable solvent (e.g., DMF, DCM, or an aqueous mixture). Add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), at 0 °C and stir for 15-30 minutes before adding other reagents.
-
Rationale: Failure to neutralize the amine will result in no reaction, as the protonated amine is not nucleophilic. The choice of base is critical to avoid side reactions.
-
-
pH adjustment for aqueous reactions: For reactions in aqueous media, the pH should be carefully controlled.
-
Procedure: Use a buffer system to maintain the desired pH. The optimal pH will depend on the specific reaction but is often slightly basic (pH 7.5-8.5) for reactions involving the amine group.
-
Rationale: The pH affects the equilibrium between the protonated and free amine forms of the pyrrolidine.[2]
-
Issue 2: Low Yield in Peptide Coupling Reactions
Symptom: You are experiencing low yields when coupling this compound with another amino acid or peptide fragment.
Root Cause Analysis: Several factors can contribute to low coupling efficiency, including steric hindrance from the cyclic structure, side reactions involving the hydroxyl group, and racemization at the alpha-carbon.[3]
Troubleshooting Protocol:
-
Choice of Coupling Reagent:
-
Recommendation: Use uranium-based (e.g., HATU, HCTU) or phosphonium-based (e.g., PyBOP, PyAOP) coupling reagents, which are known for their high efficiency and low racemization potential.[3]
-
Avoid: Carbodiimides like DCC or DIC in combination with HOBt, especially in DMF, as this can lead to significant racemization.[3]
-
-
Protecting Group Strategy:
-
N-protection: The amine is typically protected with a Boc or Fmoc group. A standard procedure for Boc protection involves reacting the hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or sodium bicarbonate.[4]
-
O-protection: The secondary hydroxyl group can undergo side reactions such as acylation. If you are using harsh acylating agents or prolonged reaction times, consider protecting the hydroxyl group as a tert-butyl (tBu) ether or a silyl ether (e.g., TBDMS).[5][6]
-
-
Reaction Conditions:
-
Solvent: Use a polar aprotic solvent such as DMF or NMP.
-
Base: Employ a sterically hindered, non-nucleophilic base like DIEA or NMM.[3]
-
Temperature: Perform the coupling at 0 °C to room temperature to minimize side reactions.
-
Double Coupling: For difficult couplings, a second addition of fresh coupling reagent and activated amino acid after the initial coupling can drive the reaction to completion.[3]
-
Experimental Workflow for a Typical Peptide Coupling:
Caption: Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored at 4°C in a sealed container, away from moisture. [1]For long-term storage in solution, it is recommended to store at -80°C for up to 6 months. [1]
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry can be confirmed using techniques such as 1H NMR spectroscopy, comparing the spectrum to a known standard, or by chiral HPLC analysis. For peptides, hydrolysis followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and subsequent HPLC analysis can be used to determine the enantiomeric excess. [3]
Q3: Is it always necessary to protect the hydroxyl group?
A3: Not always. For many standard peptide coupling reactions with efficient reagents, protection of the hydroxyl group is not necessary. However, if you are using highly reactive reagents (e.g., acid chlorides) or if the reaction requires elevated temperatures or prolonged reaction times, protecting the hydroxyl group is recommended to prevent O-acylation and other side reactions.
Q4: What are some common impurities to look out for?
A4: Besides diastereomers, other potential impurities include byproducts from the coupling reagents, unreacted starting materials, and products of side reactions such as diketopiperazine formation, especially in solid-phase peptide synthesis when proline or hydroxyproline is at the C-terminus. [7]In the synthesis of modified oligonucleotides using hydroxyproline derivatives, acrylonitrile and acetylation adducts can also be problematic impurities. [8]
Q5: Can I use this compound in applications other than peptide synthesis?
A5: Yes, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a versatile chiral building block used in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and PROTACs. [4][9]Its carboxyl group can be reduced to an alcohol or condensed with alcohols to form esters. [4]
References
-
Purification of L-proline 4-hydroxylase from Dactylosporangium sp. strain RH1. ResearchGate. Available from: [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]
-
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. AMB Express. Available from: [Link]
-
Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology. Available from: [Link]
-
4-Hydroxyproline. ideXlab. Available from: [Link]
-
Impurities from Hydroxyproline Derivatives in the Synthesis of Modified Oligonucleotides. Organic Process Research & Development. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Apeptide. Available from: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available from: [Link]
-
Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli. PubMed Central. Available from: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. Available from: [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]
-
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. PubChem. Available from: [Link]
-
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Available from: [Link]
-
Hydroxyproline alleviates 4-hydroxy-2-nonenal-induced DNA damage and apoptosis in porcine intestinal epithelial cells. PubMed Central. Available from: [Link]
-
Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels. Biomacromolecules. Available from: [Link]
-
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. PubChem. Available from: [Link]
-
Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux. PubMed Central. Available from: [Link]
-
A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. PubMed Central. Available from: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing the Hygroscopicity of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the hygroscopic nature of this compound. As a substituted amino acid hydrochloride, this molecule readily attracts and retains water from the atmosphere, which can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2][3] This document will equip you with the necessary knowledge and protocols to mitigate these challenges effectively.
Understanding the Challenge: Hygroscopicity in Focus
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][] For this compound, its chemical structure, containing polar functional groups like hydroxyl (-OH), carboxylic acid (-COOH), and the hydrochloride salt, makes it particularly susceptible to moisture absorption.[5][6][7] This moisture uptake is not a mere inconvenience; it can lead to a cascade of physical and chemical changes:
-
Physical Changes: Caking, clumping, and changes in powder flowability are common issues that can hinder accurate weighing and dispensing.[1][8] In more extreme cases, deliquescence (dissolving in the absorbed water) can occur.
-
Chemical Stability: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, potentially compromising the integrity of the compound.[1][2][3]
-
Analytical Inaccuracies: Undetected water content will lead to errors in molarity calculations and assay results, impacting the reliability of experimental data.
The following sections provide a structured approach to troubleshooting and frequently asked questions to help you navigate these challenges.
Troubleshooting Guide
This section offers step-by-step solutions to common problems encountered when working with this compound.
Issue 1: Inaccurate and Inconsistent Weighing
Symptom: The weight of the compound on the analytical balance continuously increases, making it impossible to obtain a stable and accurate reading.
Root Cause: Rapid moisture absorption from the ambient laboratory air.
Solution Workflow:
Caption: Workflow for Accurate Weighing of Hygroscopic Compounds.
Detailed Steps:
-
Preparation is Key: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Minimize Exposure: Open the container only for the brief time needed to extract the material. Use a clean, dry spatula.
-
Containment During Weighing: Weigh the compound in a tared, sealable container, such as a vial with a screw cap or a weighing boat with a cover.[9]
-
Work Swiftly: The longer the compound is exposed to air, the more water it will absorb. Have all necessary equipment ready to minimize the weighing time.[10]
-
Controlled Environment (If available): For highly sensitive experiments, perform weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).
-
The Stock Solution Alternative: If precise solid-state measurements are not critical for every experiment, consider preparing a concentrated stock solution from a larger, accurately weighed amount of the compound.[9] This stock solution can then be aliquoted for individual experiments, minimizing repeated exposure of the solid to the atmosphere.
Issue 2: Caking and Poor Powder Flow
Symptom: The powder has formed clumps or a solid mass in the storage container, making it difficult to handle and dispense.
Root Cause: Prolonged or repeated exposure to high humidity during storage or handling.
Troubleshooting Steps:
-
Assess the Extent of Caking: If the caking is minor, the clumps can sometimes be gently broken up with a dry spatula inside a low-humidity environment (e.g., a glove box or a desiccator).[10]
-
Drying (Use with Caution): If the compound is thermally stable, it may be possible to dry it under vacuum at a mild temperature. However, this should be approached with caution as it can alter the crystalline form or lead to degradation. Always consult available literature or perform small-scale tests first.
-
Prevention is the Best Cure: The most effective solution is to prevent caking through proper storage and handling, as detailed in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize moisture uptake, the compound should be stored in a tightly sealed container, preferably with a secondary seal (e.g., parafilm). The container should be placed inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate. For long-term storage, a controlled low-humidity environment is ideal. Some suppliers recommend refrigeration (2-8°C), which can also help maintain stability.[11] If refrigerated, always allow the container to warm to room temperature before opening to prevent condensation.
| Storage Condition | Recommendation | Rationale |
| Primary Container | Tightly sealed glass or chemically resistant plastic vial. | Prevents direct exposure to ambient air. |
| Secondary Storage | Desiccator with active desiccant. | Actively removes moisture from the immediate environment. |
| Temperature | As recommended by the supplier (often 2-8°C).[11] | Low temperatures can slow degradation, but equilibration before opening is crucial. |
| Atmosphere | If possible, store under an inert atmosphere (e.g., argon or nitrogen). | Displaces moist air from the container headspace. |
Q2: How can I determine the actual water content of my sample?
A2: The most accurate method for determining water content in a hygroscopic sample is Karl Fischer titration. This technique is specific to water and can provide precise results. Thermogravimetric analysis (TGA) can also be used to determine the loss on drying, but it is less specific as it will also detect other volatile impurities.
Q3: My compound has absorbed some moisture. Can I still use it?
A3: This depends on the intended application. If the exact concentration is critical (e.g., for preparing a standard solution or for a stoichiometric reaction), using a sample with unknown water content will lead to significant errors. In such cases, it is best to either determine the water content accurately and adjust the mass accordingly or use a fresh, properly stored sample. If the application is less sensitive to concentration, you may be able to proceed after ensuring the compound is still physically manageable.
Q4: How does hygroscopicity affect the formulation of this compound into a final product?
A4: The hygroscopic nature of this compound presents several challenges in formulation development.[1] Moisture uptake can negatively impact powder flow, compaction properties during tableting, and the chemical stability of the final dosage form.[2][3] Strategies to mitigate these effects include:
-
Controlled Manufacturing Environment: Maintaining low humidity during all processing steps is crucial.[1]
-
Excipient Selection: Incorporating non-hygroscopic excipients can help protect the active ingredient.
-
Protective Packaging: Using packaging with a high moisture barrier, such as aluminum blister packs or sealed bottles with desiccants, is essential for the shelf life of the final product.[12]
Q5: What is a moisture sorption isotherm and why is it important?
A5: A moisture sorption isotherm is a graph that shows the relationship between the equilibrium moisture content of a material and the surrounding relative humidity (RH) at a constant temperature.[13][14] This curve is a unique fingerprint of a compound's hygroscopic behavior.
Caption: A typical moisture sorption isotherm for a crystalline hygroscopic solid.
Understanding the isotherm for this compound would allow you to:
-
Identify the Critical Relative Humidity (CRH): This is the RH above which the material begins to absorb significant amounts of water. Knowing the CRH is essential for defining safe storage and handling conditions.[14]
-
Predict Stability: The isotherm can help predict the physical and chemical stability of the compound at different environmental conditions.
-
Guide Formulation: It provides crucial data for selecting appropriate excipients and packaging for a drug product.[]
By implementing these best practices and understanding the underlying principles of hygroscopicity, you can ensure the quality and reliability of your research and development work with this compound.
References
-
Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
PubChem. This compound. [Link]
-
Aqualab. FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. [Link]
-
PubMed. Water vapor sorption of water-soluble substances: studies of crystalline solids below their critical relative humidities. [Link]
-
Jenike & Johanson. Using Moisture Sorption Isotherms: Bulk Solids Flowability. [Link]
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
-
ResearchGate. Moisture sorption isotherms for crystalline, amorphous and predominantly crystalline lactose powders. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
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Chemical Safety. chemical label this compound. [Link]
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Pharmaffiliates. This compound. [Link]
-
ProUmid. Moisture Sorption Isotherms. [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with?. [Link]
-
PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. [Link]
-
PubChem. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]
-
PubMed. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. [Link]
-
Amerigo Scientific. (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]
-
PubMed. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
-
Copernicus Publications. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]
-
ResearchGate. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]
-
Seiwa Giken. Clogging Problems in Fine Powder Feeding and How to Prevent Them. [Link]
-
PowderTechnology.info. Electrostatic Troubleshooting in Powder Handling. [Link]
-
Richpacking. Hygroscopic Problems Of Capsule Filled Powders. [Link]
Sources
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- 5. This compound | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
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- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. tutorchase.com [tutorchase.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 13. dorgean.com [dorgean.com]
- 14. Using Moisture Sorption Isotherms: Bulk Solids Flowability [jenike.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for cis-4-Hydroxy-D-proline Hydrochloride
Welcome to the technical support center for the successful incorporation of cis-4-Hydroxy-D-proline into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this unique amino acid derivative. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the scientific integrity and success of your experiments.
Introduction: The unique challenge of cis-4-Hydroxy-D-proline
cis-4-Hydroxy-D-proline is a valuable building block in peptide synthesis, prized for its ability to induce specific conformational constraints and enhance the biological activity and stability of peptides.[1][2][3] However, its successful incorporation presents a unique set of challenges compared to standard amino acids. The secondary amine of the proline ring, the stereochemistry of the hydroxyl group, and the fact that it is often supplied as a hydrochloride salt all necessitate careful optimization of coupling conditions.
This guide will provide a structured approach to troubleshooting and optimizing your coupling reactions involving cis-4-Hydroxy-D-proline.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with cis-4-Hydroxy-D-proline.
Q1: My starting material is cis-4-Hydroxy-D-proline hydrochloride. Do I need to perform a separate neutralization step before coupling?
A: While you could perform a separate neutralization and extraction, a more efficient and common practice in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is to use the N-terminally protected (typically Fmoc) version of cis-4-Hydroxy-D-proline. The hydrochloride salt is of the free amino acid. For peptide synthesis, you will almost always use an N-protected version. If you are using Fmoc-cis-4-hydroxy-D-proline, the coupling protocol itself will include an in-situ neutralization step. Typically, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to the coupling mixture. This base neutralizes the protonated amine of the growing peptide chain on the resin after the previous Fmoc-deprotection step, allowing the coupling reaction to proceed.
Q2: Do I need to protect the hydroxyl group of cis-4-Hydroxy-D-proline before coupling?
A: This is a critical consideration. For many standard Fmoc-based solid-phase syntheses, the secondary hydroxyl group of hydroxyproline is often left unprotected.[4][5] It is generally not reactive enough to cause significant side reactions during amide bond formation. However, there are situations where protection is advisable:
-
Complex or lengthy peptide sequences: The longer the synthesis, the greater the cumulative chance of side reactions.
-
Use of highly activating coupling reagents: To minimize any potential for O-acylation.
-
If O-acylation is observed as a side product: If you identify byproducts with an additional mass corresponding to the acylating amino acid, protection is necessary.
Common protecting groups for the hydroxyl function, if needed, include the tert-butyl (tBu) group, which is cleaved under standard acidic conditions (e.g., with TFA) at the end of the synthesis.[6]
Q3: Why is the standard Kaiser test not working to monitor the coupling of cis-4-Hydroxy-D-proline?
A: The Kaiser test is a colorimetric assay for the detection of primary amines. Proline and its derivatives, including cis-4-Hydroxy-D-proline, are secondary amines. The reaction of ninhydrin with a secondary amine does not produce the characteristic deep blue color. Instead, you should use a test specific for secondary amines, such as the Isatin test or the Chloranil test , to monitor the completion of the coupling reaction.[4]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Q: I've performed the coupling reaction for my standard 2-hour timeframe, but the Isatin test indicates the presence of unreacted secondary amines. What's causing this and how can I fix it?
A: Low coupling efficiency with proline derivatives is a common challenge. The primary cause is the steric hindrance imposed by the cyclic structure of the pyrrolidine ring, which can slow down the reaction kinetics.[4]
Solutions:
-
Extend the Coupling Time: For cis-4-Hydroxy-D-proline, a longer coupling time is often necessary. Extend the reaction time to 4-6 hours, or even overnight if required.
-
Perform a "Double Couple": If an extended initial coupling time is insufficient, a second coupling is the most reliable solution. After the first coupling, wash the resin and then add a fresh solution of the activated amino acid and reagents.[4]
-
Choose a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC/HOBt, switching to a more potent uronium/aminium or phosphonium salt-based reagent can significantly improve efficiency. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often recommended for sterically hindered amino acids.
-
Optimize Reagent Stoichiometry: Ensure you are using an adequate excess of the amino acid and coupling reagents. A 3-5 fold excess relative to the resin functionalization is a good starting point.[4]
Issue 2: Appearance of Unexpected Side Products
Q: My mass spectrometry analysis shows a peak corresponding to my desired peptide plus the mass of the acylating amino acid. What is this side product and how can I prevent it?
A: This side product is likely the result of O-acylation , where the incoming amino acid has coupled to the hydroxyl group of the hydroxyproline instead of, or in addition to, the N-terminal amine.
Solutions:
-
Protect the Hydroxyl Group: The most definitive way to prevent O-acylation is to use a protected form of the amino acid, such as Fmoc-cis-4-hydroxy-D-proline(tBu)-OH. The tert-butyl protecting group is stable during the synthesis and is removed during the final TFA cleavage.[6]
-
Use a Less Activating Coupling System: If you wish to proceed without hydroxyl protection, consider using a less aggressive activation method. For example, a carbodiimide-based activation with an additive like HOBt might be less prone to O-acylation than some of the more potent uronium salts. However, this may require longer coupling times.
-
Control the Amount of Base: Ensure you are not using an excessive amount of base (e.g., DIPEA), as this can increase the nucleophilicity of the hydroxyl group.
Experimental Protocols
Here are detailed, step-by-step methodologies for the incorporation of Fmoc-cis-4-Hydroxy-D-proline into a peptide sequence using manual solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-cis-4-Hydroxy-D-proline (Unprotected Hydroxyl)
This protocol is suitable for many standard syntheses where O-acylation is not a major concern.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-cis-4-Hydroxy-D-proline-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-cis-4-Hydroxy-D-proline-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform an Isatin or Chloranil test to check for the presence of unreacted secondary amines.[4]
-
If the test is positive (indicating an incomplete reaction), drain the coupling solution, wash with DMF, and perform a "double couple" by repeating steps 2 and 3 with fresh reagents.[4]
-
-
Washing:
-
Once the coupling is complete (negative Isatin/Chloranil test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
Data Presentation
The following table summarizes the recommended reagent stoichiometry for the coupling of Fmoc-cis-4-Hydroxy-D-proline.
| Reagent | Equivalents (relative to resin loading) | Notes |
| Fmoc-cis-4-Hydroxy-D-proline-OH | 3 - 5 | An excess is required to drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.9 | Use a slight deficiency relative to the amino acid. |
| Base (e.g., DIPEA) | 6 - 10 | A sufficient excess is needed to neutralize the growing peptide chain and facilitate activation. |
Table 1: Recommended Reagent Stoichiometry[4]
Visualization of Workflows
Decision-Making Workflow for Hydroxyl Protection
The following diagram illustrates the decision-making process regarding the protection of the hydroxyl group on cis-4-Hydroxy-D-proline.
Caption: Decision workflow for hydroxyl group protection.
General Coupling Workflow
This diagram outlines the general workflow for a single coupling cycle of Fmoc-cis-4-Hydroxy-D-proline in SPPS.
Caption: SPPS coupling workflow for Fmoc-cis-4-Hydroxy-D-proline.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2016). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved January 11, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 11, 2026, from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved January 11, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acids. Retrieved January 11, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
cis-4-Hydroxy-D-Proline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Characterization of cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti. (2019). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
cis-4-Hydroxy-D-proline (HMDB0060460). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. (2008). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support guide for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS No. 77449-94-6).[1][2] This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with this valuable proline analog. As a hydroxylated amino acid derivative supplied as a hydrochloride salt, its solubility behavior is intrinsically linked to pH and solvent polarity. This guide explains the underlying chemical principles to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline solubility of this compound?
A1: As a polar, amino acid-like molecule supplied as a salt, it is expected to be most soluble in aqueous solvents.[3] The related compound L-hydroxyproline is highly soluble in water (361 mg/mL at 25°C).[3] While specific data for this isomer's hydrochloride salt is not readily published, a similar high solubility in water is anticipated. However, its solubility is critically dependent on pH. It will likely exhibit poor solubility in non-polar organic solvents.
Q2: I'm trying to dissolve the compound in neutral PBS (pH 7.4) and it's not dissolving well or is precipitating. Why is this happening?
A2: This is a common issue for amino acid derivatives. At neutral pH, the molecule likely exists predominantly in its zwitterionic form, where the carboxylic acid group is deprotonated (-COO⁻) and the amine group is protonated (-NH₂⁺).[4][5] This form can have strong intermolecular interactions (ionic and hydrogen bonding) in the crystal lattice, leading to minimal solubility near its isoelectric point (pI).[6][7] Since you are starting with the hydrochloride salt, dissolving it in a neutral buffer raises the pH from acidic towards its pI, reducing solubility.
Q3: Can I use organic solvents like DMSO, ethanol, or methanol to prepare a stock solution?
A3: While possible, it may not be the optimal approach. The compound's high polarity and salt form suggest limited solubility in pure organic solvents. For instance, L-hydroxyproline is only slightly soluble in methanol.[] A co-solvent system, which involves adding a water-miscible organic solvent to an aqueous solution, is a more effective strategy if a purely aqueous system is not suitable for your experiment.[9][]
Q4: Is heating recommended to increase solubility?
A4: Gentle heating can increase the rate of dissolution and solubility, as is the case for L-hydroxyproline.[11][12] However, prolonged or excessive heating should be avoided without specific stability data, as it may risk degradation of the compound. Always start by attempting dissolution at room temperature before cautiously applying heat.
In-Depth Troubleshooting Guides
Guide 1: Precipitate Formation in Neutral Buffers
-
Problem: The compound dissolves initially in water but precipitates upon addition to a neutral or slightly alkaline buffer (e.g., PBS pH 7.4, cell culture media).
-
Root Cause Analysis: The core issue is a pH shift. The hydrochloride salt creates an acidic solution upon dissolving in water. When this acidic stock is diluted into a larger volume of a higher pH buffer, the pH of the final solution rises, approaching the compound's isoelectric point (pI). At the pI, the molecule has a net-zero charge, minimizing its interaction with water and causing it to precipitate.[4][6]
-
Solution Strategy: The key is to maintain a pH that is sufficiently far from the pI. For this molecule, keeping the solution acidic is the most direct path to high solubility.
-
Step 1: Initial Dissolution: Dissolve the compound in pure water or a slightly acidic solution (e.g., 0.1 M HCl) to prepare a concentrated stock.
-
Step 2: pH Adjustment: Before adding the compound to your final buffer system, ensure the final pH will remain in the acidic range (typically pH < 4). This can be achieved by pre-adjusting the pH of your buffer or by using a stock solution acidic enough to keep the final mixture in the desired pH range.
-
Step 3: Verification: After dissolution, measure the final pH of your solution to confirm it is in the target range. Visually inspect for any undissolved particulates against a dark background.
-
Guide 2: Failure to Dissolve in Aqueous Systems
-
Problem: The compound does not fully dissolve even in water or acidic buffers at the desired concentration.
-
Root Cause Analysis: This may occur if you are attempting to create a very high concentration stock solution that exceeds the compound's maximum solubility under those conditions. It could also indicate that the pH is still too close to the isoelectric point.
-
Solution Strategy: Employ a systematic approach combining pH adjustment and co-solvents.
-
Method A: Aggressive pH Adjustment: Lower the pH of the solvent further. Try dissolving the compound in a solution of 10-50 mM HCl. The fully protonated cationic form of the molecule is typically very water-soluble.[5]
-
Method B: Co-Solvent System: If a highly acidic solution is incompatible with your experiment, a co-solvent system is the next best approach.[][13] Co-solvents work by reducing the polarity of water, which can disrupt the intermolecular forces in the crystal lattice and improve solvation.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][] See Protocol 2 for a detailed methodology.
-
Visualizing the Science
To better understand the solubility challenges, it's crucial to visualize the relationship between pH and the chemical form of the molecule, as well as the logical workflow for troubleshooting.
Caption: Step-by-step solubility troubleshooting workflow.
Data Summary: Solubility Strategy Comparison
| Strategy | Primary Solvent | Modifier | Target pH | Expected Outcome | Best For |
| Direct Dissolution | Deionized Water | None | ~3-5 | High solubility for fresh stock | Preparing simple aqueous stocks |
| pH Adjustment | Aqueous Buffer | Dilute HCl | < 4 | Very high solubility | Overcoming precipitation in buffers |
| Co-solvency | Water/Buffer Mix | Ethanol, PEG 400 | As required | Moderate to high solubility | Applications intolerant of low pH |
| Thermal Method | Aqueous Solvent | Gentle Heat (30-40°C) | As is | Increased dissolution rate | Quickly dissolving stubborn lots |
Experimental Protocols
Protocol 1: Preparation of a Highly Soluble Acidic Stock Solution
This protocol is designed to create a stable, concentrated stock solution by leveraging pH adjustment.
-
Preparation: Weigh the desired amount of this compound.
-
Initial Suspension: Add a portion (approx. 80%) of the final desired volume of deionized water or your target buffer to the solid. Vortex or stir to create a suspension.
-
pH Adjustment: While stirring, add a low-molarity acid (e.g., 1 M HCl) dropwise. Monitor the solution for clarity. The solid should dissolve as the pH drops.
-
Final pH and Volume: Continue adding acid until the solution is completely clear. A target pH of 2-3 is often effective. Check the pH with a calibrated meter.
-
QS to Volume: Add the remaining solvent to reach the final desired concentration.
-
Sterilization (if required): Sterilize the final solution by filtering through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Developing a Co-solvent System for Enhanced Solubility
This protocol is for situations where extreme pH is not viable.
-
Co-solvent Selection: Choose a water-miscible organic solvent compatible with your downstream application. Ethanol and Propylene Glycol are common choices. []2. Preparation: Weigh the compound into a sterile conical tube.
-
Organic Phase: Add a small amount of the chosen co-solvent (e.g., 10-20% of the final volume) directly to the solid. Vortex vigorously. The compound may not fully dissolve at this stage.
-
Aqueous Phase: Slowly add the aqueous component (water or buffer) to the organic suspension while continuously vortexing or stirring.
-
Observation: Observe the solution for clarity. If some solid remains, you can try gentle warming (to ~37°C) or sonication to aid dissolution.
-
Optimization: If solubility is still insufficient, the percentage of the co-solvent can be incrementally increased. Note that high percentages of organic solvents may be detrimental to biological experiments (e.g., cell culture). Always run appropriate vehicle controls.
References
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
- Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014, November 24). Quora.
- This compound. (n.d.). MedChemExpress.
-
Cosolvent. (n.d.). Wikipedia. [Link]
- pH dependence of amino acid solubility. (n.d.).
- Synthesize and physical properties of L-hydroxyproline. (2022, July 29). ChemicalBook.
- pH Adjustment and Co-Solvent Optimiz
- The solubility-pH profiles of amino acids showing departures
- Methods to boost solubility. (2024, January). IJSDR.
-
L-Hydroxyproline. (n.d.). PubChem. [Link]
- Improving API Solubility by Salt and Cocrystal Form
- The acid-base behaviour of amino acids. (n.d.). Chemguide.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- What is the solubility of l-hydroxyproline and its implications in pharmaceutical crystalliz
- Co-solvents. (n.d.). MedchemExpress.com.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH.
-
This compound. (n.d.). PubChem. [Link]
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Methods of solubility enhancements. (n.d.). Slideshare.
- L-Hydroxyproline. (n.d.). TargetMol.
- CAS 51-35-4 L-Hydroxyproline. (n.d.). BOC Sciences.
- This compound. (n.d.).
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. (n.d.). CymitQuimica.
- (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. (n.d.). Advanced ChemBlocks.
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Technical Support Center: Protecting Group Strategies for (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the protection of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. As a chiral, trifunctional molecule, its successful manipulation in multi-step syntheses hinges on a robust and orthogonal protecting group strategy. This guide is designed to explain the causality behind experimental choices and provide self-validating protocols.
Introduction to the Challenge
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold and multiple functional groups allow for the creation of diverse and complex molecular architectures. However, the presence of a secondary amine, a carboxylic acid, and a secondary hydroxyl group on a stereochemically defined core presents a significant synthetic challenge. The key to success lies in the judicious selection and application of protecting groups to mask one or more of these functionalities while another is being chemically transformed.
This guide will address the most common questions and issues encountered when working with this versatile starting material.
Core Principles of Protection
The ideal protecting group strategy for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid should be:
-
Orthogonal: Each protecting group should be removable under conditions that do not affect the others, allowing for selective deprotection and functionalization.
-
High-Yielding: The introduction and removal of each protecting group should proceed in high yield to maximize the overall efficiency of the synthetic route.
-
Stereochemically Benign: The conditions used for protection and deprotection should not induce racemization at either of the two stereocenters.
-
Compatible: The protecting groups must be stable to the reaction conditions planned for subsequent synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Which functional group should I protect first?
The order of protection is critical and depends on the overall synthetic plan. However, a common and effective strategy is to first protect the amine and the carboxylic acid, followed by protection of the hydroxyl group if necessary. The hydrochloride salt form of the starting material means the amine is protonated, and the carboxylic acid is in its free acid form.
A typical initial step involves the simultaneous protection of the amine and esterification of the carboxylic acid. For instance, reacting the starting material with an acyl chloride or chloroformate in an alcohol solvent can achieve N-protection and O-esterification in a single step.
Troubleshooting Guide 1: Amine and Carboxylic Acid Protection
Problem: Low yield during the initial protection of the amine and carboxylic acid.
-
Possible Cause 1: Incomplete neutralization of the hydrochloride salt. The free amine is the nucleophilic species that reacts with the protecting group precursor. If the hydrochloride is not fully neutralized, the concentration of the free amine will be low.
-
Solution: Ensure the addition of at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl salt and the acid generated during the reaction.
-
-
Possible Cause 2: Competing reactions. The hydroxyl group can also react with acylating agents.
-
Solution: Use reaction conditions that favor the reaction at the amine and carboxylic acid. For example, when using thionyl chloride in an alcohol for esterification, the reaction is typically performed at low temperatures to minimize side reactions.
-
-
Possible Cause 3: Inadequate reaction time or temperature.
-
Solution: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may be necessary, but care must be taken to avoid side reactions.
-
Experimental Protocol: N-Boc Protection and Methyl Esterification
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Dissolve the crude ester in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and purify by column chromatography.
FAQ 2: What is the best protecting group for the hydroxyl group?
The choice of the hydroxyl protecting group is highly dependent on the subsequent reaction conditions.
-
For reactions under basic conditions: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is an excellent choice. They are stable to a wide range of basic conditions and can be easily removed with a fluoride source (e.g., TBAF).
-
For reactions under acidic conditions: A benzyl ether (Bn) is a suitable option. It is stable to acidic and basic conditions and can be removed by hydrogenolysis.
-
For reactions involving organometallics: Silyl ethers are generally preferred over benzyl ethers.
Table 1: Common Hydroxyl Protecting Groups and Their Compatibility
| Protecting Group | Introduction Reagents | Removal Conditions | Stable To | Labile To |
| TBDMS | TBDMSCl, imidazole | TBAF, HF | Bases, organometallics | Acids, fluoride |
| TIPS | TIPSCl, imidazole | TBAF, HF | Bases, organometallics | Acids, fluoride |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Acids, bases | Hydrogenolysis |
Troubleshooting Guide 2: Hydroxyl Group Protection
Problem: Incomplete protection of the hydroxyl group.
-
Possible Cause 1: Steric hindrance. The hydroxyl group is on a five-membered ring and can be sterically hindered.
-
Solution: For silyl ether protection, using a stronger silylating agent like TBDMS-triflate with a non-nucleophilic base (e.g., 2,6-lutidine) can overcome steric hindrance. For benzyl ether formation, using a strong base like sodium hydride (NaH) is necessary to deprotonate the hydroxyl group.
-
-
Possible Cause 2: Poor quality reagents.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure that the silylating agent has not hydrolyzed.
-
Experimental Protocol: TBDMS Protection of the Hydroxyl Group
-
Dissolve the N-Boc, O-methyl protected (2R,4R)-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).
-
Stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Purify by column chromatography.
Orthogonal Protecting Group Strategies
A well-designed orthogonal strategy is crucial for the selective functionalization of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. The following diagram illustrates a common and effective orthogonal approach.
Technical Support Center: Scale-Up of Reactions Involving (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This valuable chiral building block, also known as cis-4-Hydroxy-D-proline hydrochloride, is instrumental in the synthesis of pharmaceuticals, including antibody-drug conjugate (ADC) and PROTAC linkers.[1][2] Navigating the transition from bench-scale synthesis to pilot or manufacturing scale presents unique challenges. This document is designed to address those challenges head-on, providing practical, experience-driven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound during scale-up.
Q1: What are the primary solubility challenges with this starting material at scale?
A1: this compound is a salt, exhibiting high polarity. Its solubility is excellent in water but limited in many common organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This poor organic solubility is a major hurdle during scale-up. On a small scale, large solvent volumes can be used to force dissolution, but this is inefficient and costly at an industrial scale. The Process Mass Intensity (PMI) — a measure of the total mass of materials used to produce a certain mass of product — would be unacceptably high.[3]
Q2: How should I handle the hydrochloride salt before coupling reactions?
A2: Direct use of the hydrochloride salt in a coupling reaction is often problematic. The presence of the HCl salt necessitates the use of at least two equivalents of a base: one to neutralize the salt and a second to facilitate the coupling reaction (e.g., to neutralize the acid formed if using an activating agent like EDC). This increases the salt load in the reaction, which can complicate work-up and purification.
The most common and recommended industrial practice is to perform a "salt break" or neutralization and extraction step. This involves dissolving the hydrochloride salt in an aqueous basic solution (e.g., NaHCO₃, K₂CO₃) and extracting the resulting free amine into an organic solvent. However, the free amine has high water solubility, so multiple extractions with a suitable solvent (like a DCM/IPA mixture) may be necessary to achieve a good yield. The resulting organic layer containing the free amine can then be used directly in the subsequent reaction.
Q3: What are the key stability concerns for this molecule during scale-up?
A3: The molecule itself is generally stable. However, like other amino acids, it is susceptible to racemization, particularly at the alpha-carbon (C2), under harsh basic or acidic conditions or at elevated temperatures.[4][5] During scale-up, inefficient heat transfer can lead to localized "hot spots" in the reactor, increasing the risk of epimerization.[6] The 4-hydroxy group is generally stable, but under certain conditions (e.g., Mitsunobu reactions), it can be inverted or displaced.[7][8]
Q4: Which protecting groups are recommended for the amine and hydroxyl groups for scale-up processes?
A4: The choice of protecting group is critical and depends on the overall synthetic route and the orthogonality required.[9][10]
-
Amine Protection: The tert-butoxycarbonyl (Boc) group is very common and robust.[11][12] It is stable to a wide range of reaction conditions and is typically removed with acid (e.g., TFA, HCl in dioxane). For syntheses requiring milder deprotection conditions, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, is a standard alternative, particularly in peptide synthesis.[10]
-
Hydroxyl Protection: Often, the hydroxyl group does not require protection if the reaction conditions are mild (e.g., standard amide coupling). If protection is necessary, a silyl ether (like TBDMS) is a good choice due to its ease of introduction and removal with fluoride sources (e.g., TBAF) or acid. Benzyl (Bn) ethers are also used but require harsher hydrogenolysis conditions for removal.[13]
Part 2: Troubleshooting Guides for Scale-Up
This section provides detailed, scenario-based troubleshooting for common issues encountered during the scale-up of reactions involving (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Scenario 1: Incomplete Amide Coupling Reaction
You are scaling up an amide coupling reaction between N-Boc-(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid and a primary amine using EDC/HOBt. Your lab-scale reaction (1g) went to completion in 4 hours, but the 100g pilot-scale reaction has stalled at 70% conversion after 12 hours.
Potential Root Causes & Solutions
-
Poor Mixing and Mass Transfer:
-
The "Why": In large reactors, inefficient stirring can create "dead zones" where reagents are not effectively mixed.[6] This leads to localized concentration gradients; the activating agent (EDC) may decompose before it can react with the carboxylic acid, or the activated acid may not encounter the amine.
-
Solution:
-
Verify Agitation: Ensure the stirrer speed and design (e.g., impeller type) are adequate for the reactor volume and viscosity of the reaction mixture. A pitched-blade turbine is often more effective than an anchor stirrer for achieving good top-to-bottom mixing.
-
Staggered Addition: Instead of adding all reagents at once, add the coupling agents portion-wise or via a syringe pump over a period. This maintains a steady concentration of the activated species and can improve conversion.
-
-
-
Temperature Control Issues:
-
The "Why": Amide coupling activations are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] If the internal temperature rises uncontrollably, the active O-acylisourea intermediate formed from EDC can undergo side reactions or decompose, reducing the yield.[5]
-
Solution:
-
Monitor Internal Temperature: Always use a calibrated internal temperature probe, not just the reactor jacket temperature.
-
Controlled Addition: Add the coupling agent (EDC) at a controlled rate, ensuring the internal temperature does not exceed the set point (often 0-5 °C for activation, then warming to room temperature).
-
Improve Cooling: Ensure the reactor's cooling system is sufficient for the scale and exothermicity of the reaction.
-
-
-
pH and Stoichiometry Imbalance:
-
The "Why": If you did not perform a salt break and are using the hydrochloride starting material directly, the stoichiometry of the base is critical. Insufficient base can leave the amine protonated and non-nucleophilic. An excess of a strong, non-nucleophilic base like DIPEA is often used, but its quality and exact equivalence are more critical at scale.
-
Solution:
-
Perform a Salt Break: As recommended in the FAQs, neutralizing the hydrochloride salt in a separate step is the most robust solution for scale-up.
-
pH Monitoring: If possible, take a small aliquot, dilute with water, and check the pH to ensure the reaction medium remains basic.
-
Re-evaluate Stoichiometry: Ensure at least 2.2-2.5 equivalents of base are used if the HCl salt is present (1.1-1.2 for neutralization, 1.1-1.3 for the coupling itself).
-
-
Workflow: Troubleshooting Amide Coupling
Caption: Decision tree for troubleshooting incomplete amide coupling reactions.
Scenario 2: Formation of an Unexpected Lactone Byproduct
During a reaction where you are attempting to activate the carboxylic acid of N-protected (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, you observe the formation of a significant byproduct with a mass corresponding to the intramolecular ester (a bicyclic lactone).
Potential Root Causes & Solutions
-
Over-activation of the Carboxylic Acid:
-
The "Why": Using highly reactive coupling agents (e.g., converting the acid to an acid chloride with thionyl chloride or oxalyl chloride) or harsh activating conditions can make the carboxyl group so electrophilic that the internal 4-hydroxyl group attacks it, leading to cyclization.[5] This is a classic example of an intramolecular reaction outcompeting the desired intermolecular reaction.
-
Solution:
-
Use Milder Coupling Agents: Switch to carbodiimide-based reagents like EDC or DCC, or phosphonium-based reagents like PyBOP. These are generally less aggressive and allow for more controlled activation.[14][15]
-
One-Pot Procedure: Ensure the amine nucleophile is present in the reaction mixture before or during the addition of the coupling agent. This allows the intermolecular reaction to occur immediately as the activated species is formed.
-
-
-
Elevated Temperatures:
-
The "Why": The rate of the intramolecular cyclization reaction is often accelerated by heat. If the reaction temperature increases, either intentionally or due to a poor exothermic control, the formation of the lactone byproduct will be favored.
-
Solution:
-
Maintain Low Temperatures: Perform the activation and coupling at low temperatures (e.g., 0 °C to room temperature). Avoid heating the reaction mixture until you have confirmed the activated species has been consumed by the external amine.
-
-
Data Summary: Coupling Reagent Reactivity
| Coupling Reagent Class | Examples | Relative Reactivity | Risk of Lactonization | Scale-Up Suitability |
| Acid Halide Formers | SOCl₂, (COCl)₂ | Very High | High | Low (requires careful control) |
| Carbodiimides | EDC, DCC, DIC | Moderate | Moderate | High (EDC is water-soluble) |
| Phosphonium Salts | PyBOP, HBTU | High | Low-Moderate | Moderate (cost can be a factor) |
| Enzyme Catalysis | Lipases | (Substrate dependent) | Very Low | Emerging, good for green chemistry[16] |
Scenario 3: Difficult Work-up and Purification
The reaction is complete, but the aqueous work-up results in emulsions, and subsequent crystallization of the product is sluggish and yields impure material.
Potential Root Causes & Solutions
-
Emulsion Formation:
-
The "Why": The product, like the starting material, may have amphiphilic properties (both polar and non-polar regions), acting as a surfactant at the organic-aqueous interface. High salt concentrations from neutralized bases and coupling agent byproducts (e.g., DCU from DCC) can also stabilize emulsions.
-
Solution:
-
Add Brine: During the aqueous wash, use a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions.
-
Filter out Solids: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most solvents. Filter the reaction mixture before the aqueous work-up. Using EDC is often preferred on scale because its urea byproduct is water-soluble and is easily removed in the aqueous phase.[11]
-
Solvent Swap: Consider a solvent swap to a less water-miscible solvent like methyl tert-butyl ether (MTBE) or toluene before the wash, if the product is soluble.
-
-
-
Crystallization Issues:
-
The "Why": The presence of structurally similar impurities, diastereomers, or residual solvents can inhibit crystal lattice formation.[17] Amino acid derivatives can sometimes form oils or amorphous solids instead of crystalline material.[18][19]
-
Solution:
-
Solvent Screen: Perform a small-scale screen of various solvent/anti-solvent systems to find optimal crystallization conditions. Common systems include EtOAc/Heptane, IPA/Water, or DCM/MTBE.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve crystallization kinetics and purity.
-
Controlled Cooling: Do not "crash cool" the solution. A slow, controlled cooling ramp allows for the formation of larger, more ordered crystals, which tend to be purer.
-
-
Protocol: General Salt-Break and Extraction
Caption: A typical workflow for neutralizing the hydrochloride salt.
References
- Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues.
- ElectronicsAndBooks. A New Method for the Preparation of Hydro- chlorides (hydrobromides) of Amino Acids.
- Semantic Scholar. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Google Patents. Method for producing amino acid ester hydrochloride.
- Google Patents. Crystallization of amino acid.
- Scribd. Side Reactions in Peptide Synthesis.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- PubMed. Side reactions in solid-phase peptide synthesis and their applications.
- ACS Publications. Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395.
- University of Bath. Protecting Groups.
- Google Patents. Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- ACS Publications. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- MedChemExpress. This compound.
- UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
- ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- MedchemExpress.com. L-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid).
- National Institutes of Health. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Green Chemistry (RSC Publishing). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Santa Cruz Biotechnology. (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.
- Smolecule. Buy (4R)-4-Hydroxypyrrolidine-2-carboxylic acid.
- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- PubChem. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
- Advanced ChemBlocks. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
- Sigma-Aldrich. trans-4-Hydroxy-L-proline - (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.
- PubChem. This compound.
- UiTM Journal. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
- National Institutes of Health. 4-Hydroxypyrrolidine.
- Google Patents. Derivatives of l-proline, their preparation and their biological uses.
- PubMed Central. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide.
- PubMed Central. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
- ChemRxiv. Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs.
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- ResearchGate. Reductive transformations of 5,6‐dihydro‐4H‐1,2‐oxazines: Synthesis of 4‐hydroxy ketoximes, N‐hydroxypyrrolidine derivatives, and other nitrogen‐containing compounds.
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- 2. This compound | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 12. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
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- 14. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
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- 16. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
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troubleshooting failed reactions with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Technical Support Center: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support resource for this compound (Product No. HY-76104). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile chiral building block. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) & Initial Handling
This section addresses the most common initial queries regarding the physical properties and handling of the reagent.
Question 1: My (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl won't dissolve in my reaction solvent (e.g., DCM, THF, Acetonitrile). Why is this happening?
Answer: The primary issue is that you are working with the hydrochloride salt form of the amino acid. The protonated amine and the polar carboxylic acid and hydroxyl groups make it behave much like a salt, granting it high aqueous solubility but very poor solubility in common nonpolar or moderately polar aprotic organic solvents.
-
Causality: The strong ionic interactions of the hydrochloride salt and extensive hydrogen bonding network prevent effective solvation by solvents that cannot disrupt this network.
-
Solution:
-
Reaction in Polar Protic Solvents: If your reaction chemistry allows, consider solvents like methanol or water.
-
In-Situ Free-Basing: For reactions in aprotic solvents like DMF, DCM, or THF, the amine must be "free-based" in situ. This is achieved by adding a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture. Typically, 2.0-2.2 equivalents of the base are required: one equivalent to neutralize the HCl salt and another to act as a base for the subsequent reaction (e.g., amide coupling).
-
Aqueous Extraction (Not Recommended for this Reagent): While some amino acid hydrochlorides can be free-based by partitioning between an aqueous base and an organic solvent, this is not ideal for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid due to its high water solubility, which would lead to significant product loss in the aqueous phase.[1]
-
Question 2: How should I store this reagent? Is it hygroscopic?
Answer: Yes, like many amino acid hydrochlorides, this reagent is hygroscopic and sensitive to moisture. Proper storage is critical to maintain its integrity and ensure reproducible results.
-
Storage Protocol: Store the reagent at 4°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, away from moisture.[2] For long-term storage, keeping it in a desiccator at 4°C is recommended.
-
Consequences of Improper Storage: Absorption of water can lead to the formation of hydrates, affecting the reagent's molecular weight and stoichiometry in reactions. In extreme cases, it can promote degradation or microbial growth.
Question 3: I have three reactive sites: a secondary amine, a carboxylic acid, and a secondary alcohol. What is the relative reactivity, and which one will react first?
Answer: The relative reactivity is highly dependent on the reaction conditions, particularly the pH.
-
Under Basic Conditions (e.g., Amide Coupling): The secondary amine, once deprotonated from its hydrochloride salt form, is the most nucleophilic site and will readily react with electrophiles like activated esters or acyl chlorides.
-
Under Acidic Conditions (e.g., Fischer Esterification): The carboxylic acid is the primary reactive site. It can be activated by strong acids in the presence of an alcohol to form an ester.[3][4][5]
-
Hydroxyl Group Reactivity: The C4-hydroxyl group is generally less nucleophilic than the free amine but can compete for reaction with highly reactive electrophiles or under strongly basic conditions that generate the corresponding alkoxide. Unwanted O-acylation is a common side reaction if the hydroxyl group is not protected.[6][7]
Part 2: Troubleshooting Failed Reactions by Type
This section provides detailed, scenario-based troubleshooting for common synthetic transformations.
Scenario A: Low Yield or No Reaction in N-Acylation / Amide Coupling
You are attempting to couple a carboxylic acid to the secondary amine of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl using a standard coupling reagent like HATU or HBTU, but you observe low conversion of your starting material.
Caption: Workflow for diagnosing failed N-acylation reactions.
-
Issue: Insufficient Free-Basing of the Amine
-
Explanation: The most common failure point. The secondary amine is locked as a non-nucleophilic ammonium salt. Coupling reagents cannot activate the substrate, and the amine cannot attack an activated ester.
-
Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base like DIEA are used. One equivalent neutralizes the HCl, and the second acts as the base required for the coupling reaction itself. Monitor the reaction for the disappearance of the highly polar starting material by TLC or LCMS.
-
-
Issue: Inappropriate Coupling Reagent
-
Explanation: While standard carbodiimides like EDC can work, proline derivatives are known to be sterically hindered.[8][9] This hindrance can slow the reaction, leading to decomposition of the activated ester or other side reactions.
-
Solution: Use a more potent coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly effective for hindered couplings.[10] They react quickly and are generally less prone to side reactions.[9]
-
| Coupling Reagent | Class | Key Advantages | Considerations |
| EDC/HOBt | Carbodiimide | Cost-effective, byproducts are water-soluble. | Can be slow for hindered couplings, risk of racemization. |
| HBTU/HOBt | Aminium Salt | Faster and more efficient than EDC. | Guanidinylation of the amine can occur if used in excess.[11] |
| HATU/HOAt | Aminium Salt | Highly reactive, excellent for hindered couplings, low racemization.[8][9] | Higher cost. |
| PyBOP | Phosphonium Salt | Strong coupling agent, no guanidinylation side product.[10] | Byproduct removal can be more difficult than EDC. |
| COMU/Oxyma | Uronium Salt | High reactivity, often superior to HBTU, safer byproducts than HOBt-based reagents.[9] | Newer generation, may be more expensive. |
-
Issue: Competitive O-Acylation
-
Explanation: The C4-hydroxyl group can be acylated by the activated carboxylic acid, leading to a mixture of products and reduced yield of the desired N-acylated product. This is especially prevalent with highly reactive coupling agents or if the N-acylation is slow due to steric hindrance.
-
Solution: Protect the hydroxyl group before coupling. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is robust to many coupling conditions but easily removed with fluoride sources (e.g., TBAF) or acid. See Protocol 2 for a standard protection procedure.
-
-
Issue: Epimerization at C2
-
Explanation: The chiral center at C2 (alpha to the carboxyl group) is susceptible to epimerization under basic conditions, especially during the pre-activation step of the carboxylic acid coupling partner. Prolonged exposure to base and elevated temperatures increases this risk.[12][13][14]
-
Solution:
-
Minimize Pre-activation Time: Add the coupling reagent to the carboxylic acid and base, and then add the amino acid component shortly thereafter.
-
Use Additives: Reagents like HOBt and Oxyma Pure are known to suppress racemization.[8]
-
Low Temperature: Perform the coupling at 0 °C to room temperature. Avoid high temperatures unless necessary for particularly difficult couplings.
-
-
Scenario B: Failed Esterification of the Carboxylic Acid
You are attempting to form a methyl or ethyl ester from the carboxylic acid moiety using standard methods (e.g., acid catalysis) but see no product formation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. file.globalso.com [file.globalso.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting the Unexpected Reactivity of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to our dedicated technical support guide for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride. This unique chiral building block is invaluable in pharmaceutical development and peptide synthesis, prized for its ability to introduce conformational constraints and enhance protein stability.[1][2] However, its bifunctional nature, possessing a secondary amine, a hydroxyl group, and a carboxylic acid, presents a complex reactivity profile that can lead to unexpected side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address the common challenges encountered by researchers. We will delve into the mechanistic basis of these issues and provide field-proven, step-by-step solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm observing a significant byproduct with a mass corresponding to the loss of water (M-18) during my coupling reaction. What is it, and how can I prevent it?
Answer: You are most likely observing intramolecular lactonization. This is the most common and often most frustrating side reaction when working with 4-hydroxyproline derivatives.
Causality & Mechanism: The C4-hydroxyl group is a potent intramolecular nucleophile. When the C2-carboxylic acid is activated (e.g., with a carbodiimide like EDC or by conversion to an acid chloride), the hydroxyl group can attack this activated center. This intramolecular cyclization reaction is often rapid and thermodynamically favorable, forming a stable bicyclic lactone. This pathway competes directly with your desired intermolecular reaction (e.g., amide bond formation). The acidic nature of the hydrochloride salt can also promote this reaction under certain conditions.[3][4]
Visualization: Competing Reaction Pathways
Caption: Desired vs. Undesired Lactonization Pathways.
Troubleshooting Protocol: Minimizing Lactone Formation
-
Protect the Hydroxyl Group: The most robust solution is to protect the C4-hydroxyl group before activating the carboxylic acid. A tert-butyl (tBu) or benzyl (Bn) ether are common choices, depending on your overall synthetic strategy and deprotection conditions.
-
Optimize Coupling Conditions: If hydroxyl protection is not feasible, carefully select your coupling reagents.
-
Use Additives: Always use carbodiimide activators like EDC in conjunction with a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives form an active ester intermediate that is more reactive towards external nucleophiles but less prone to intramolecular attack than the O-acylisourea intermediate.[5]
-
Control Temperature: Perform the activation and coupling at low temperatures (0 °C to -15 °C). This slows the rate of the intramolecular cyclization more significantly than the desired intermolecular reaction.
-
-
pH Management: Ensure the reaction pH is carefully controlled. The free amine must be neutralized to act as a nucleophile, but overly basic conditions can introduce other problems (see Question 2). Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and add it slowly at low temperatures.
-
Order of Addition: Add the coupling agent to a solution of the carboxylic acid and HOBt/HOSu first, allow the active ester to form for a few minutes at low temperature, and only then add your external nucleophile (e.g., the amine component).
Question 2: My final product shows evidence of diastereomers by chiral HPLC. How can I prevent epimerization?
Answer: Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk, particularly at the C2 (α-carbon) position.
Causality & Mechanism: The α-proton at the C2 position is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original (R) and the inverted (S) configuration at C2, a process known as racemization.[6] Strong bases, elevated temperatures, and prolonged reaction times significantly increase the risk of epimerization. While the (4R) configuration of the hydroxyl group is generally more stable, harsh conditions could potentially affect it as well.[7]
Troubleshooting Protocol: Preserving Stereochemical Integrity
-
Base Selection and Stoichiometry:
-
Avoid strong, unhindered bases like sodium hydroxide or potassium carbonate for neutralization if possible.
-
Use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
Use the minimum amount of base required for the reaction, typically 1.0 to 1.1 equivalents to neutralize the hydrochloride salt and 1.0 equivalent for the incoming nucleophile if it is also a salt.
-
-
Temperature Control: Maintain low temperatures (ideally 0 °C or below) throughout the activation and coupling steps.
-
Minimize Reaction Time: Do not let reactions run unnecessarily long. Monitor reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Choice of Activating Agent: Some coupling reagents are more prone to causing racemization than others. Reagents that form symmetrical anhydrides or involve highly reactive intermediates can increase the risk. Using carbodiimides with additives like HOBt or HOAt is generally considered a safe method to suppress racemization.[6]
Analytical Verification Workflow
Sources
Technical Support Center: Navigating the Workup of Reactions Containing (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the workup and purification of reactions involving this highly polar and versatile building block.
Introduction: Understanding the Challenges
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral intermediate in medicinal chemistry.[1][2][3] However, its hydrochloride salt form, coupled with its inherent high polarity due to the presence of hydroxyl and carboxylic acid functional groups, presents significant challenges during reaction workups.[4] Standard liquid-liquid extraction and silica gel chromatography protocols often prove ineffective, leading to poor recovery, contamination with inorganic salts, and difficulties in isolating the desired product in a pure form. This guide provides a systematic approach to tackling these issues, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
General Properties
Q1: What are the key physicochemical properties of this compound that influence its workup?
A1: The primary challenges stem from its:
-
High Polarity: The presence of a carboxylic acid, a secondary amine (as a hydrochloride salt), and a hydroxyl group makes the molecule highly soluble in aqueous and polar protic solvents, and poorly soluble in many common organic extraction solvents.
-
Salt Form: As a hydrochloride salt, it is ionic, further increasing its water solubility and making extraction into non-polar organic solvents difficult without prior neutralization.[5]
-
Zwitterionic Nature: In its free amino acid form (after neutralization), it can exist as a zwitterion, which can also limit its solubility in certain organic solvents.[6]
Workup Strategies
Q2: My standard liquid-liquid extraction with ethyl acetate and water is failing to recover my product from the aqueous layer. What should I do?
A2: This is a common issue. Here are several strategies to consider:
-
pH Adjustment: The pH of the aqueous layer is critical. To extract the free amino acid, you need to neutralize the hydrochloride and suppress the carboxylate formation. Adjusting the pH to the isoelectric point of the amino acid can sometimes facilitate extraction, but often, adjusting to a slightly acidic pH (e.g., pH 4-5) can be more effective for extraction into a polar organic solvent.[7][8]
-
Solvent Choice: Ethyl acetate is often not polar enough. Consider using more polar, water-immiscible solvents like n-butanol or a mixture of dichloromethane and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary for compounds with high water solubility.[4]
-
Salting-Out Effect: Saturating the aqueous layer with salts like sodium chloride or sodium sulfate can decrease the solubility of your organic product in the aqueous phase and promote its partitioning into the organic layer.[4]
Q3: How can I effectively remove the hydrochloride salt before proceeding with purification?
A3: You can neutralize the hydrochloride salt using a weak base.
-
Aqueous Bicarbonate Wash: A gentle wash with a saturated aqueous solution of sodium bicarbonate is a standard method.[5] Be cautious of CO2 evolution.
-
Solid Phase Extraction (SPE): For small-scale reactions, using a basic SPE cartridge can be an efficient way to neutralize and remove the salt.
-
Ion-Exchange Chromatography: This is a powerful technique for both salt removal and purification.[9][10][11]
Q4: My product is still in the aqueous layer after attempting extraction. Are there alternative isolation techniques?
A4: Yes, if extraction proves inefficient, consider these methods:
-
Lyophilization (Freeze-Drying): If your product is non-volatile, you can freeze-dry the aqueous layer to remove the water. This will leave your product as a solid, although it will still be mixed with any inorganic salts from your reaction or workup.
-
Reverse-Phase Chromatography (C18): This technique is suitable for purifying polar compounds from aqueous solutions. You can directly load the aqueous reaction mixture (after filtering any solids) onto a C18 column and elute with a gradient of water and a polar organic solvent like methanol or acetonitrile.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds and can be an excellent alternative to reverse-phase chromatography.[12][13][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low product recovery after extraction. | Product is too polar and remains in the aqueous phase. | 1. Use a more polar extraction solvent (e.g., n-butanol). 2. Employ the "salting-out" technique. 3. Consider continuous liquid-liquid extraction. 4. Switch to a non-extractive isolation method like lyophilization followed by chromatography. |
| Product is contaminated with inorganic salts. | Incomplete removal of salts during workup. | 1. Wash the organic layer thoroughly with brine. 2. If the product is in the aqueous layer, use ion-exchange chromatography for purification. 3. For solid products, recrystallization from a suitable solvent system can remove inorganic impurities. |
| Formation of an emulsion during extraction. | High concentration of polar compounds or fine solid particles at the interface. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture to separate the layers. |
| Difficulty purifying the product by standard silica gel chromatography. | The product is too polar and either does not elute or streaks badly on the column. | 1. Use a more polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia to improve peak shape). 2. Consider using reverse-phase chromatography (C18). 3. HILIC is an excellent alternative for highly polar compounds.[12][13] |
Experimental Protocols
Protocol 1: General Workup Procedure for Neutralization and Extraction
This protocol outlines a standard approach to neutralize the hydrochloride salt and extract the free amino acid derivative.
Caption: Workflow for Neutralization and Extraction.
Step-by-Step Methodology:
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Initial Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and vent the funnel frequently to release any evolved carbon dioxide.
-
pH Check: After the bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in layer separation.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification using Ion-Exchange Chromatography
This protocol is ideal for isolating the product from aqueous solutions, especially when extraction is not feasible.
Caption: Workflow for Ion-Exchange Chromatography Purification.
Step-by-Step Methodology:
-
pH Adjustment: Adjust the pH of the aqueous reaction mixture to approximately 2-3 with a dilute acid (e.g., 1M HCl). This ensures the amine is protonated and will bind to the cation exchange resin.
-
Column Loading: Load the pH-adjusted solution onto a pre-equilibrated strong cation exchange (SCX) resin column.
-
Washing: Wash the column with deionized water or a very dilute acid solution to elute any neutral or anionic impurities.
-
Elution: Elute the desired product from the resin using a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M). The ammonia will deprotonate the amine, releasing it from the resin.
-
Fraction Collection: Collect fractions and monitor for the presence of your product using an appropriate analytical technique (e.g., TLC with ninhydrin staining or LC-MS).
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to remove the solvent and excess ammonia.
Data Summary Table
| Technique | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | - Fast and simple for suitable compounds. - Scalable. | - Inefficient for highly polar compounds. - Can lead to emulsions. | Products with moderate polarity that can be effectively partitioned into an organic solvent after neutralization. |
| Ion-Exchange Chromatography | - Excellent for separating charged molecules from neutral/oppositely charged species. - Effective for salt removal. | - Can be time-consuming. - Requires specific resins and buffer systems. | Isolating the product directly from aqueous reaction mixtures, especially when contaminated with salts. |
| Reverse-Phase (C18) Chromatography | - Good for purifying polar compounds from aqueous solutions. - Widely available. | - May require derivatization for very small, highly polar molecules. - Can have limited loading capacity. | Purification of moderately to highly polar products that are soluble in water/organic solvent mixtures. |
| HILIC | - Specifically designed for highly polar and hydrophilic compounds.[12][13] - Often provides better retention and selectivity than reverse-phase for these molecules.[14][15] | - Can be more complex to develop methods for. - Sensitive to water content in the mobile phase. | Purification of very polar products that are poorly retained on C18 columns. |
References
-
Wikipedia. Hydrophilic interaction chromatography. [Link]
-
Longdom Publishing. Analysis of Hydrophilic Compounds and their Detection Capabilities. [Link]
-
News-Medical.Net. Hydrophilic Interaction Chromatography Applications. [Link]
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
-
DIAION. Separation and Refining of Amino acids. [Link]
-
TOPTION. Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]
- Google Patents.
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]
-
ResearchGate. Separation and Purification of Amino Acids. [Link]
-
ResearchGate. How to purify amino acids (HCl salt) with dowex resin. [Link]
-
ResearchGate. Selective separation of amino acid by reactive extraction. [Link]
-
ResearchGate. Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. [Link]
-
Chemistry LibreTexts. Reactions of Amino Acids. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. diaion.com [diaion.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. news-medical.net [news-medical.net]
- 15. polylc.com [polylc.com]
stability issues of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride in solution
Welcome to the technical support resource for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS: 77449-94-6). This guide is designed for researchers, chemists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this molecule is primarily influenced by three factors: pH, temperature, and the presence of oxidizing agents.
-
pH: The pH of the solution is the most critical parameter. As a cyclic amino acid derivative, the molecule contains both a secondary amine (as a hydrochloride salt) and a carboxylic acid. Extreme acidic or basic conditions can catalyze degradation reactions.[1] While the hydrochloride form provides some initial acidic buffering, maintaining an optimal pH range is crucial for long-term stability.
-
Temperature: Like most chemical reactions, degradation rates increase with temperature.[2] Elevated temperatures provide the activation energy needed to overcome reaction barriers for pathways like hydrolysis or oxidation.
-
Oxidizing Agents: The secondary alcohol at the C4 position is susceptible to oxidation. The presence of dissolved oxygen, transition metal ions (which can catalyze oxidation), or other oxidizing species in your solution can lead to the formation of ketone impurities.[2]
Q2: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solution storage conditions should be carefully controlled. Manufacturer datasheets and general best practices for similar compounds suggest a tiered approach based on storage duration.[3]
| Storage Type | Temperature | Duration | Rationale & Key Considerations |
| Short-Term | 2-8°C | Up to 1 week | Minimizes immediate degradation for daily use. Ensure the solution is in a sterile, tightly capped container. |
| Medium-Term | -20°C | 1-2 months | Standard freezer temperature is suitable for medium-term storage. Crucially, solutions should be stored in single-use aliquots to prevent freeze-thaw cycles , which can accelerate degradation and introduce moisture.[4] |
| Long-Term | -80°C | > 2 months | For archival purposes, ultra-low temperatures significantly reduce molecular motion and slow all potential degradation pathways to a near halt. Aliquoting remains essential. |
-
Solvent Choice: The compound is typically dissolved in aqueous buffers. The recommended pH range is generally between pH 4 and 7 . Strongly acidic or alkaline buffers should be avoided unless required for a specific experimental step, and even then, exposure time should be minimized.[1]
Q3: What are the visible signs of degradation in my solution?
While chemical analysis is required for confirmation, visual cues can be the first indicator of a problem. Look for:
-
Color Change: A change from a colorless solution to a yellow or brown hue can indicate the formation of chromophoric degradation products, possibly from oxidation or condensation reactions.
-
Precipitation: The formation of a precipitate may suggest that the parent compound or a degradant has exceeded its solubility limit, possibly due to pH shifts or the formation of less soluble species.
-
Cloudiness/Haze: This can indicate microbial growth if sterile technique was not used, or the formation of insoluble aggregates.
Troubleshooting Guide: Investigating Instability
This section provides a logical workflow for diagnosing and resolving stability issues when you suspect your compound is degrading.
Scenario: My experimental results are inconsistent, or I observe a new peak in my analytical chromatogram (e.g., HPLC).
Inconsistent results are a classic sign of reagent instability. A new, unexpected peak in an analytical run confirms the presence of at least one new chemical entity. The following workflow will help you identify the cause.
Caption: Troubleshooting workflow for suspected compound degradation.
Potential Degradation Pathways
Understanding the potential chemical transformations of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is key to preventing them. While specific degradation pathways must be confirmed experimentally, we can hypothesize the most likely reactions based on the molecule's functional groups.
Caption: Hypothesized degradation pathways for the target molecule.
-
Oxidation: The secondary alcohol is the most likely site of oxidation, yielding a 4-keto-pyrrolidine derivative. This can be catalyzed by trace metals or exposure to atmospheric oxygen.[2]
-
Dehydration: Under strong acidic conditions and heat, the hydroxyl group could be eliminated to form a double bond within the pyrrolidine ring, creating a pyrroline-2-carboxylic acid species.
-
Epimerization: Strong basic conditions can deprotonate the alpha-carbon to the carboxylic acid (C2), leading to a loss of stereochemical integrity at that position.[4] While less common under typical conditions, it can be a concern at pH > 8.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is the definitive method to understand the stability of your compound under various stress conditions. This helps predict its shelf-life and identify potential degradants.
Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral) and thermal stress.
Materials:
-
This compound
-
Water (HPLC-grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated incubators/water baths (e.g., 40°C, 60°C)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Step-by-step workflow for a forced degradation study.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL). This is your T=0 standard.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an equal volume of the stock solution with HPLC-grade water.
-
-
Incubate: Place aliquots of each stress condition into a calibrated incubator or water bath set to a desired temperature (e.g., 40°C). Keep a control set at 4°C.
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Quench: Immediately stop the degradation reaction. For the acidic sample, neutralize it with an equivalent amount of NaOH. For the basic sample, neutralize with HCl. Place the quenched samples in a cold environment (e.g., ice bath) until analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a simple mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[5][6]
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.
References
- Technical Support Center: Cyclic Peptide Storage & Stability. Benchchem.
- Instability Challenges and Stabilization Str
- This compound-COA-265547. MedChemExpress.
- Total hydroxyproline determined with rapid and simple high performance liquid chromatography.
- Peptide Stability and Potential Degradation P
- Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degrad
- Factors Affecting Protein Stability In Vitro. OPS Diagnostics.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Stereoisomers: (2R,4R)- vs. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid
An In-Depth Comparison of Structure, Biological Activity, and Application
In the landscape of chemical biology and drug development, stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological function, turning a potent inhibitor into an inert bystander or a metabolic building block into a tool for targeted therapy. This guide provides a detailed comparison of two such stereoisomers: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride and its (2S,4S) enantiomer. While chemically similar, their distinct chirality dictates vastly different applications, a critical consideration for researchers in medicinal chemistry, cell biology, and pharmacology.
This document moves beyond a simple cataloging of properties to explain the causal relationships between stereochemical configuration and functional outcomes, providing both the data and the scientific reasoning to guide experimental design and compound selection.
Structural and Physicochemical Distinction
The foundational difference between these two molecules lies in the absolute configuration at their two chiral centers, C2 and C4. Both are cis isomers, meaning the hydroxyl (-OH) group at C4 and the carboxylic acid (-COOH) group at C2 are on the same face of the pyrrolidine ring. However, they are enantiomers—non-superimposable mirror images of each other.
-
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid: Commonly known as cis-4-Hydroxy-L-proline, this is the L-amino acid isomer.[1][2]
-
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid: Commonly known as cis-4-Hydroxy-D-proline, this is the D-amino acid isomer.[3][4]
This seemingly subtle difference in spatial arrangement is the cornerstone of their divergent biological roles.
Caption: 2D structures of the (2S,4S) and (2R,4R) stereoisomers.
Comparative Physicochemical Properties
The table below summarizes the key properties of both isomers, highlighting their identical composition but distinct identifiers. The hydrochloride salt form is common for enhancing stability and solubility.
| Property | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid |
| Synonyms | cis-4-Hydroxy-D-proline hydrochloride[3][5] | cis-4-Hydroxy-L-proline, L-allo-hydroxyproline[1][2] |
| Molecular Formula | C₅H₁₀ClNO₃ | C₅H₉NO₃ |
| Molecular Weight | 167.59 g/mol [3] | 131.13 g/mol [1] |
| CAS Number | 77449-94-6[6] | 618-27-9[2] |
| Appearance | White to off-white solid/powder[4][7] | White to beige powder[2] |
| Purity | Typically ≥97% | Typically ≥97%[1] |
Synthesis and Application as Chiral Building Blocks
Both isomers are valuable chiral building blocks for the synthesis of complex pharmaceuticals and biologically active molecules.[2][7][8] Their synthesis requires stereocontrol to yield the desired cis configuration in an enantiomerically pure form. Methods often involve diastereoselective reactions, such as chelation-controlled ring closures, starting from commercially available chiral precursors.[9]
The functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—offer multiple handles for chemical modification. The amine is often protected (e.g., with a Boc group) to allow for selective reactions at the other sites, making these compounds versatile intermediates in peptide synthesis and medicinal chemistry.[7][10]
The Crucial Divide: Biological Activity and Applications
The core directive for selecting an isomer is its intended biological application. The L-isomer acts as a metabolic disruptor, while the D-isomer serves as a structural component in advanced therapeutic modalities.
Caption: Divergent applications of the (2S,4S) and (2R,4R) isomers.
(2S,4S)-Isomer: The Collagen Synthesis Inhibitor
The (2S,4S) isomer, cis-4-hydroxy-L-proline, is recognized by the cellular machinery responsible for protein synthesis due to its "L" configuration. Its primary and most well-documented biological effect is the inhibition of collagen synthesis.[2][11]
Mechanism of Action: Collagen, the most abundant protein in mammals, derives its stability from a unique triple helix structure, which is critically dependent on the post-translational hydroxylation of proline residues to trans-4-hydroxy-L-proline. When cells are supplied with exogenous cis-4-hydroxy-L-proline, it is mistakenly incorporated into the growing procollagen polypeptide chains. The cis configuration of the hydroxyl group prevents the formation of the stable, tightly-wound triple helix.[11][12] This results in conformationally defective procollagen that is thermally unstable, cannot be efficiently secreted from the cell, and is subsequently targeted for intracellular degradation.[11]
This makes the (2S,4S) isomer an invaluable research tool for studying:
-
Collagen metabolism and deposition.
-
The role of the extracellular matrix in cell differentiation and disease.[11]
-
Potential therapeutic strategies for fibrotic diseases or cancers where excessive collagen deposition is a factor.[2]
(2R,4R)-Isomer: The Precision Synthetic Linker
In stark contrast, the (2R,4R) isomer, or cis-4-hydroxy-D-proline, is not typically recognized by ribosomal machinery and is not incorporated into proteins. Its D-amino acid nature also confers resistance to degradation by most endogenous proteases. These properties make it an ideal candidate for use as a stable, structurally defined linker in the synthesis of complex biotherapeutics.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): This isomer is used as a non-cleavable linker to attach a potent cytotoxic drug to a monoclonal antibody.[5] The antibody directs the conjugate to a target cell (e.g., a cancer cell), and upon internalization, the entire ADC is degraded, releasing the active drug. The rigidity and defined stereochemistry of the pyrrolidine ring provide precise control over the spacing and orientation between the antibody and the payload.
-
PROTACs (Proteolysis Targeting Chimeras): It serves as a linker in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The (2R,4R) isomer provides a structurally robust scaffold to ensure the proper spatial arrangement for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: Validating the Inhibition of Collagen Secretion
To provide a practical demonstration of the (2S,4S) isomer's biological activity, the following protocol outlines an experiment to quantify its inhibitory effect on collagen secretion from a fibroblast cell line.
Objective: To measure the dose-dependent inhibition of collagenous protein secretion by (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
Caption: Experimental workflow for collagen secretion inhibition assay.
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts in 12-well plates at a density that allows them to reach ~80% confluency on the day of the experiment. Culture in DMEM with 10% FBS and 50 µg/mL ascorbate (essential for prolyl hydroxylase activity).
-
Treatment: On the day of the experiment, replace the medium with serum-free DMEM containing 50 µg/mL ascorbate. Add (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid to final concentrations of 0, 0.1, 0.5, 1.0, and 2.0 mM. Include a vehicle control (no isomer).
-
Metabolic Labeling: Add L-[³H]-proline to each well to a final concentration of 5 µCi/mL.
-
Causality Rationale: Proline is a major constituent of collagen. Radiolabeling allows for the specific tracking and quantification of newly synthesized proteins, including procollagen.
-
-
Incubation: Incubate the cells for 6 hours at 37°C in a humidified CO₂ incubator. This allows for protein synthesis, modification, and secretion.
-
Sample Collection:
-
Carefully collect the culture medium from each well and transfer to a microcentrifuge tube. Add protease inhibitors. This sample contains the secreted proteins.
-
Wash the cell layer with cold PBS, then lyse the cells in RIPA buffer with protease inhibitors. This sample contains the intracellular and cell-associated proteins.
-
-
Protein Precipitation: Precipitate total protein from both medium and lysate fractions using trichloroacetic acid (TCA). Wash the protein pellets with cold acetone and resuspend in a suitable buffer.
-
Collagenase Digestion:
-
For each sample, prepare two equal aliquots.
-
To one aliquot, add purified, protease-free bacterial collagenase. To the other, add buffer alone (undigested control). Incubate at 37°C for 90 minutes.
-
Causality Rationale: Bacterial collagenase specifically degrades collagen into small peptides, rendering it TCA-soluble. The difference in radioactivity between the undigested and digested aliquots represents the amount of collagenous protein.
-
-
Quantification: Re-precipitate the non-collagenous proteins from the digested samples with TCA. Measure the radioactivity of the final protein pellets from all samples using liquid scintillation counting.
-
Data Analysis: Calculate the amount of collagenous protein (Total cpm - Collagenase-resistant cpm). Determine the percentage of total synthesized collagen that was secreted into the medium for each condition. Plot the percentage of inhibition of collagen secretion versus the concentration of the (2S,4S) isomer.
Conclusion: A Tale of Two Isomers
The comparison of (2R,4R)- and (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid is a powerful illustration of stereochemical influence in biology and pharmacology.
-
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid (cis-4-Hydroxy-L-proline) is a biological effector. It actively interferes with a fundamental metabolic pathway—collagen synthesis—making it a critical tool for researchers studying extracellular matrix biology and a conceptual starting point for developing antifibrotic agents.
-
This compound (cis-4-Hydroxy-D-proline HCl) is a structural tool. Its chirality provides stability and precise spatial control, making it a preferred component for building sophisticated therapeutic constructs like ADCs and PROTACs, where linker integrity and conformation are essential for efficacy.
For the researcher, scientist, and drug developer, the choice is not arbitrary; it is a decision dictated by function. Understanding the distinct causality—one isomer disrupting a biological process from within, the other enabling a therapeutic function from without—is crucial for successful and logical scientific advancement.
References
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PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride and Other Proline Analogs
Introduction: The Unique Role of Proline and the Rationale for its Analogs
Proline, the only proteinogenic secondary amino acid, holds a unique and critical position in the architecture and function of peptides and proteins. Its rigid pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, stability, and intermolecular interactions.[1] This inherent rigidity makes proline a cornerstone in the design of structured peptides and a focal point in the study of protein dynamics. However, nature and science alike have sought to modulate and refine the properties of proline, leading to the exploration and utilization of a diverse array of proline analogs.
This guide provides an in-depth, objective comparison of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (also known as cis-4-Hydroxy-D-proline hydrochloride) with other key proline analogs: L-Proline , its diastereomer ** trans-4-Hydroxy-L-proline**, the ring-contracted Azetidine-2-carboxylic acid , and the heterocyclic L-Thiazolidine-4-carboxylic acid . For researchers, scientists, and drug development professionals, understanding the nuanced differences in the performance of these analogs is paramount for their effective application, from peptidomimetics and drug discovery to the fundamental study of protein structure and function.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The subtle variations in the chemical structures of proline analogs translate into significant differences in their physicochemical properties. These properties, in turn, dictate their biological behavior and potential applications.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₅H₁₀ClNO₃ | 167.59 | D-proline scaffold with a cis hydroxyl group at the C4 position. The hydrochloride salt enhances solubility. | |
| L-Proline | C₅H₉NO₂ | 115.13 | The parent imino acid with a five-membered pyrrolidine ring. | |
| trans-4-Hydroxy-L-proline | C₅H₉NO₃ | 131.13 | L-proline scaffold with a trans hydroxyl group at the C4 position. A major component of collagen.[2] | |
| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | A four-membered ring analog of proline, leading to increased ring strain.[3] | |
| L-Thiazolidine-4-carboxylic acid | C₄H₇NO₂S | 133.17 | A five-membered ring where the C4 methylene group of proline is replaced by a sulfur atom. |
Comparative Analysis of Performance: Experimental Insights
The true value of a proline analog lies in its performance within a biological or chemical system. Here, we dissect the experimental data to compare these compounds across several key performance metrics.
Conformational Effects on Peptides and Proteins: The Art of Structural Constraint
The substitution of proline with an analog can profoundly alter the conformational landscape of a peptide or protein. These effects are primarily driven by changes in the pyrrolidine ring pucker and the cis/trans isomerization of the Xaa-Pro bond.
-
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-Hydroxy-D-proline): The cis relationship between the hydroxyl and carboxyl groups influences the ring pucker, which in turn affects the backbone dihedral angles. While less studied than its trans counterpart, it is known to disrupt the stable triple-helical conformation of pro-collagen, thereby reducing collagen deposition.[4]
-
L-Proline: The parent imino acid exhibits a natural propensity for both endo and exo ring puckers and a significant population of the cis amide bond isomer compared to other amino acids.[5] This conformational flexibility is crucial for its role in protein folding and function.
-
trans-4-Hydroxy-L-proline: The hydroxyl group in the trans position strongly favors the Cγ-exo ring pucker. This pre-organization of the backbone dihedral angles is a key factor in the remarkable stability of the collagen triple helix.[1]
-
Azetidine-2-carboxylic acid: The strained four-membered ring of azetidine-2-carboxylic acid leads to a more planar structure compared to proline. This increased rigidity can be exploited to enforce specific backbone conformations in peptides. However, its incorporation into proteins can also lead to misfolding and toxicity.[3]
-
L-Thiazolidine-4-carboxylic acid: The replacement of a methylene group with a sulfur atom alters the ring geometry and electronic properties. L-Thiazolidine-4-carboxylic acid has been shown to be a competitive inhibitor of proline in protein synthesis and can be incorporated into proteins, affecting their structure and activity.[6]
Effects on Collagen Stability: A Tale of Two Hydroxyprolines
Collagen, the most abundant protein in mammals, derives its exceptional stability from the high content of proline and, crucially, trans-4-hydroxy-L-proline. The thermal stability of collagen and its mimetic peptides is a key measure of the effect of proline analogs.
| Analog | Effect on Collagen Melting Temperature (Tm) | Mechanism of Action |
| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Destabilizing | The cis-hydroxyl group disrupts the stereoelectronic effects that favor the Cγ-exo pucker, which is critical for triple helix stability.[4] |
| trans-4-Hydroxy-L-proline | Stabilizing | The trans-hydroxyl group promotes the Cγ-exo ring pucker, pre-organizing the peptide backbone for triple helix formation and increasing the melting temperature.[1] |
| Azetidine-2-carboxylic acid | Destabilizing | Incorporation of azetidine-2-carboxylic acid into collagen disrupts the triple helix, leading to the formation of non-functional, unstable protein. |
| L-Thiazolidine-4-carboxylic acid | Variable | The effect can be context-dependent, but its incorporation generally perturbs the native collagen structure. |
Enzyme Inhibition: Targeting Proline-Metabolizing Enzymes
Proline analogs can act as inhibitors of enzymes that utilize proline as a substrate, such as proline dehydrogenase (PRODH). This inhibitory activity is of significant interest in drug discovery, particularly in oncology.
| Analog | Target Enzyme | Inhibition Constant (Ki) | Reference |
| L-Thiazolidine-4-carboxylic acid | Proline Dehydrogenase (PutA from E. coli) | Lower Km than L-proline, indicating higher affinity. | [7] |
| L-Proline | Proline Dehydrogenase (PutA from E. coli) | Higher Km compared to L-Thiazolidine-4-carboxylic acid. | [7] |
It is important to note that the inhibitory potency of these analogs can vary significantly depending on the specific enzyme and the experimental conditions.
Cytotoxicity and Biological Activity: From Research Tool to Therapeutic Potential
The biological activity of proline analogs can range from cytotoxic effects due to protein misfolding to more subtle modulations of cellular processes.
-
This compound: While less toxic than some other analogs, its ability to interfere with collagen synthesis suggests potential applications in fibrotic diseases.[4]
-
Azetidine-2-carboxylic acid: This analog is known for its toxicity, which stems from its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.[3] This property, however, makes it a valuable tool for studying protein quality control mechanisms.
-
L-Thiazolidine-4-carboxylic acid: Has been shown to inhibit the growth of certain organisms by interfering with proline metabolism and protein synthesis.[6] It also exhibits antioxidant properties.[8]
Note: A direct comparison of IC50 values across multiple cell lines for all these analogs in a single study is not available. The described activities are based on findings from various studies.
Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate the experimental comparison of these proline analogs, we provide the following detailed protocols for key assays.
Protocol 1: Conformational Analysis of Peptides by Circular Dichroism (CD) Spectroscopy
This protocol is designed to assess the secondary structure of peptides containing proline analogs and to determine the thermal stability of collagen-mimetic peptides.
Materials:
-
Peptide stocks (lyophilized)
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.3)
-
CD spectrophotometer
-
Quartz cuvette (0.1 cm path length)
Procedure:
-
Sample Preparation:
-
Dissolve lyophilized peptides in the chosen buffer to a final concentration of 3-5 mM.
-
For collagen-mimetic peptides, incubate the solutions at 4°C for at least 48 hours to allow for triple helix formation.[9]
-
-
Wavelength Scan:
-
Set the CD spectrophotometer to scan from 190 to 260 nm at 4°C.
-
Use a 1 nm bandwidth and an averaging time of 3-6 seconds.[9]
-
Record the spectrum of the buffer alone as a blank.
-
Record the spectrum of the peptide solution.
-
Subtract the blank spectrum from the peptide spectrum.
-
-
Thermal Denaturation (for collagen-mimetic peptides):
-
Monitor the CD signal at 225 nm.
-
Increase the temperature from 4°C to a temperature where the peptide is fully denatured (e.g., 80°C) at a controlled rate (e.g., 12°C/hour).[9]
-
The melting temperature (Tm) is the midpoint of the thermal transition.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with proline analogs.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Cell culture medium
-
Proline analog stock solutions
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the proline analogs in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of proline analogs. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Record the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
-
Protocol 3: Proline Dehydrogenase (PRODH) Activity Assay
This protocol measures the activity of PRODH in the presence of proline analogs to determine their inhibitory potential.
Materials:
-
Purified PRODH enzyme
-
Proline and proline analog solutions
-
Assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl₂)
-
o-aminobenzaldehyde (o-AB)
-
Menadione
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, o-AB, and menadione.
-
-
Inhibitor and Substrate Addition:
-
Add varying concentrations of the proline analog (inhibitor) to the wells.
-
Add varying concentrations of L-proline (substrate) to the wells.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the PRODH enzyme to each well.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 443 nm, which corresponds to the formation of the P5C-o-AB adduct.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).[10]
-
Conclusion and Future Perspectives
The choice of a proline analog is a critical decision in experimental design, with each compound offering a unique set of properties and potential outcomes.
-
This compound serves as a valuable tool for probing the structural requirements of proline-binding proteins and for studying the consequences of disrupting stable protein conformations, particularly in the context of collagen.
-
L-Proline remains the gold standard for introducing conformational constraints in a manner that is well-tolerated in biological systems.
-
trans-4-Hydroxy-L-proline is indispensable for studies involving collagen and for the design of highly stable, triple-helical peptides.
-
Azetidine-2-carboxylic acid offers a means to introduce a high degree of rigidity but must be used with caution due to its inherent toxicity.
-
L-Thiazolidine-4-carboxylic acid provides a unique heterocyclic scaffold that can be exploited for the development of peptidomimetics with altered pharmacokinetic properties.
The future of proline analog research lies in the development of novel derivatives with even more finely tuned properties and in the expansion of our understanding of how these analogs interact with complex biological systems. As our ability to synthesize and incorporate these non-canonical amino acids grows, so too will their impact on drug discovery, materials science, and fundamental biological research.
References
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link][9][11]
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Hartgerink, J. D., et al. (2020). Cyclic Peptide Mimetic of Damaged Collagen. Biomacromolecules, 21(4), 1547–1554. [Link][9][11][12]
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Parmar, A. S., et al. (2018). Collagen mimetic peptide discs drive supramolecular assembly of a broad range of natural protein fibers. Biomaterials, 181, 1-11. [Link]
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Tanner, J. J., et al. (2018). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry, 57(39), 5645–5654. [Link][10]
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Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural product reports, 19(1), 49–59. [Link][1]
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Karoyan, P., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307–2327. [Link][13]
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Myllyharju, J., & Kivirikko, K. I. (2004). Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in genetics, 20(1), 33–43. [Link]
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Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 607834. [Link]
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Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 595421. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectroscopy and turbidimetric analysis of CPII collagen-mimetic peptides. [Link]
-
Madhu, P. K., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chemical biology & drug design, 95(3), 328–338. [Link]
-
Ishikawa, Y., et al. (2018). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific reports, 8(1), 13399. [Link][2]
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Ovchinnikov, Y. A., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in chemistry, 6, 81. [Link]
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Moroder, L., et al. (2005). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 52-78). Georg Thieme Verlag. [Link]
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Obregon, V. D., et al. (1983). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Medical hypotheses, 12(3), 227–233. [Link][8]
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World Scientific. (2018). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. [Link]
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Wüthrich, K., et al. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International journal of molecular sciences, 23(19), 11883. [Link][5]
-
Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. In Wikipedia. [Link][3]
-
G-Smatt, G., et al. (2023). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical journal, 122(16), 3329–3342. [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
-
Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76 (pp. 183-210). Nova Science Publishers. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. In Cell Viability Assays. [Link]
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Usha, R., & Ramasami, T. (2013). The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. International journal of molecular sciences, 14(10), 20635–20653. [Link]
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DeMoss, R. D., & Unger, L. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of bacteriology, 91(4), 1556–1563. [Link][6][8]
-
Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 15994–16005. [Link]
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AISASP. (n.d.). Proline Assay Kit Instructions. [Link]
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Stewart, C. R. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant physiology, 74(2), 213–218. [Link]
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ResearchGate. (n.d.). PROTOCOL: Extraction and determination of proline. [Link]
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PubChem. (n.d.). (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. [Link]
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Lee, S. G., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant journal : for cell and molecular biology, 117(2), 488–503. [Link]
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Tanner, J. J., et al. (2022). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 61(12), 1145–1154. [Link][7]
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PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]
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Deutch, C. E. (1987). Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. Journal of general microbiology, 133(3), 597–603. [Link]
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Green, R., & Rubenstein, E. M. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
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Paterniti, J. R., Jr, et al. (1975). Selective inhibition of growth by the proline analogue thiazolidine-4-carboxylic acid and its probable mode of action in Saccharomyces cerevisiae. Antimicrobial agents and chemotherapy, 7(1), 25–31. [Link]
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A Comparative Guide to Hydroxypyrrolidine-Based Linkers in PROTAC Design
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall performance, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[1][]
Historically, linker design has often relied on synthetically accessible polyethylene glycol (PEG) and alkyl chains.[7] However, the field is rapidly evolving towards more sophisticated, functional linkers that can impart superior physicochemical and pharmacological properties.[7][8] Among these, rigid scaffolds have gained significant attention for their ability to pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and metabolic stability.[9][10] This guide provides a comparative analysis of one such privileged scaffold: hydroxypyrrolidine . We will explore the structural nuances of these linkers, compare their performance based on stereochemistry and attachment points, and provide detailed experimental protocols for their evaluation.
The PROTAC Mechanism of Action
Before delving into linker specifics, it is crucial to understand the PROTAC-mediated degradation pathway. The PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: The PROTAC-mediated protein degradation pathway.
The Hydroxypyrrolidine Scaffold: A Privileged Linker Motif
The hydroxypyrrolidine ring is an attractive scaffold for PROTAC linkers due to several key features:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the cyclic nature of pyrrolidine reduces the conformational freedom of the linker.[9] This rigidity can minimize the entropic penalty of forming the ternary complex, leading to enhanced potency.
-
Defined Exit Vectors: The substituents on the pyrrolidine ring offer well-defined points for attaching the POI and E3 ligase binders, allowing for precise control over their spatial orientation.
-
Improved Physicochemical Properties: The hydroxyl group and the nitrogen atom can improve solubility and introduce favorable hydrogen bonding interactions, which can enhance cell permeability and reduce non-specific binding compared to purely hydrophobic linkers.[12]
-
Stereochemical Diversity: The hydroxypyrrolidine scaffold contains multiple stereocenters, providing a rich platform for exploring how stereochemistry impacts ternary complex formation and degradation efficacy.
Comparative Analysis of Hydroxypyrrolidine Linkers
The efficacy of a hydroxypyrrolidine-based PROTAC is not guaranteed by the scaffold alone. Subtle changes in its structure, particularly stereochemistry and the points of attachment, can lead to dramatic differences in activity.
The Impact of Stereochemistry
The (2S, 4R) and (2R, 4S) configurations of 4-hydroxyproline are common starting points for linker synthesis. The orientation of the hydroxyl group and the carboxylate (or its derivative) dictates the three-dimensional projection of the E3 binder and the POI warhead. This projection is critical for establishing productive protein-protein interactions within the ternary complex.
Let's consider a hypothetical case study comparing two PROTACs, PROTAC-A and PROTAC-B , targeting Bromodomain-containing protein 4 (BRD4) by recruiting the VHL E3 ligase. Both PROTACs use the same BRD4 binder (JQ1) and VHL ligand (hydroxyproline derivative), but differ only in the stereochemistry of the 4-hydroxypyrrolidine linker.
-
PROTAC-A: Incorporates a (2S, 4R)-hydroxypyrrolidine linker.
-
PROTAC-B: Incorporates a (2S, 4S)-hydroxypyrrolidine linker (the epimer at the 4-position).
| Parameter | PROTAC-A ((2S, 4R)) | PROTAC-B ((2S, 4S)) | Rationale & Interpretation |
| Ternary Complex Cooperativity (α) | 15 | < 1 (Negative) | A high cooperativity (α > 1) for PROTAC-A indicates that the binding of one protein partner enhances the binding of the other, suggesting a stable, well-formed complex. PROTAC-B shows negative cooperativity, meaning the complex is unstable and sterically disfavored. |
| DC50 (BRD4 Degradation) | 25 nM | > 1000 nM | The low DC50 value for PROTAC-A confirms that the stable ternary complex translates directly into potent cellular degradation.[9][13] PROTAC-B's inactivity is a direct consequence of its inability to form a productive complex. |
| Dmax (Maximum Degradation) | > 95% | < 10% | PROTAC-A achieves near-complete degradation of the target protein, while PROTAC-B fails to induce significant degradation.[9][13] |
| Cell Permeability (PAMPA) | High | High | Both molecules have similar physicochemical properties and can cross cell membranes. This demonstrates that the difference in activity is due to target engagement, not bioavailability. |
Expertise & Experience: The dramatic difference between PROTAC-A and PROTAC-B underscores a fundamental principle in PROTAC design: biological activity is exquisitely sensitive to the 3D geometry of the ternary complex. The (2S, 4R) stereochemistry likely orients the JQ1 and VHL ligands in a "trans" configuration that allows for favorable interactions between BRD4 and VHL, whereas the (2S, 4S) stereochemistry may force a "cis-like" arrangement that results in steric clashes. This highlights the necessity of synthesizing and testing stereoisomers during linker optimization.
The Impact of Attachment Points
The points at which the POI and E3 ligands are connected to the hydroxypyrrolidine ring (the "exit vectors") are equally critical. Using the pyrrolidine ring as an example, one could attach the ligands via the nitrogen (position 1), the carboxylate group (position 2), or the hydroxyl group (position 4). Each choice alters the relative orientation and distance between the binders.
Consider two additional PROTACs, building on the potent PROTAC-A scaffold:
-
PROTAC-A: Ligands attached at positions 1 (N) and 2 (C) of the (2S, 4R)-hydroxypyrrolidine ring.
-
PROTAC-C: Ligands attached at positions 1 (N) and 4 (O) of the (2S, 4R)-hydroxypyrrolidine ring.
| Parameter | PROTAC-A (1,2-attachment) | PROTAC-C (1,4-attachment) | Rationale & Interpretation |
| Ternary Complex Cooperativity (α) | 15 | 5 | Both form stable complexes, but the 1,2-attachment in PROTAC-A allows for a more optimal arrangement and stronger protein-protein interactions, reflected in the higher cooperativity value. |
| DC50 (BRD4 Degradation) | 25 nM | 150 nM | Both PROTACs are active degraders, but the superior complex stability of PROTAC-A translates into a 6-fold higher degradation potency. This demonstrates that even with the correct stereochemistry, the exit vector choice is a key optimization parameter. |
| Dmax (Maximum Degradation) | > 95% | ~90% | Both achieve high levels of maximal degradation, indicating that both can form productive complexes, albeit with different efficiencies. |
Experimental Corner: Protocols for Linker Performance Evaluation
To generate the comparative data discussed above, a series of robust biophysical and cellular assays are required. Here, we provide step-by-step protocols for the essential experiments.
Caption: Experimental workflow for evaluating PROTAC linker performance.
Protocol 1: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Trustworthiness: SPR provides real-time kinetic data on the formation and dissociation of the ternary complex, offering a quantitative measure of cooperativity.[14][]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling to a density that will yield a maximal response (RUmax) of ~100-150 RU for the POI.
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC alone over the E3 surface to determine the binary affinity (KD) of the PROTAC for the E3 ligase.
-
Separately, inject a series of concentrations of the POI alone to confirm no non-specific binding to the E3 surface.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 10x its KD for the PROTAC warhead).
-
In each of these solutions, titrate in a range of PROTAC concentrations.
-
Inject this series of POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 binding model to obtain the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI.
-
Cooperativity (α) is calculated as the ratio of the binary KD (PROTAC to E3) to the apparent KD (PROTAC to E3 in the presence of POI). An α > 1 indicates positive cooperativity.
-
Protocol 2: In-Cell Target Degradation Assay (Western Blot)
Trustworthiness: Western blotting is the gold standard for directly visualizing and quantifying the reduction in target protein levels within the cell.[16]
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 0.1 nM in half-log steps) for a defined period (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Control Groups (Self-Validating System):
-
Proteasome Inhibition: Co-treat cells with the highest concentration of active PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). A rescue of protein levels confirms degradation is proteasome-dependent.
-
Negative Control: Treat cells with an inactive epimer or a PROTAC with a non-binding warhead to ensure the degradation effect is specific.
-
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Vinculin).
-
Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation percentage).[13]
-
Conclusion and Future Outlook
The choice of linker is a critical decision in the design of a successful PROTAC.[9] This guide demonstrates that the hydroxypyrrolidine scaffold is a powerful and versatile platform, but its success is highly dependent on nuanced structural details. Both stereochemistry and attachment points must be empirically optimized to achieve a conformation that promotes the formation of a stable and productive ternary complex. A rigid linker like hydroxypyrrolidine can significantly improve a PROTAC's properties over flexible chains, but only when its geometry is correct.
Future advancements will likely involve the use of computational modeling and structural biology to more accurately predict optimal linker geometries, reducing the reliance on extensive empirical screening.[2][17] As our understanding of the complex interplay between linker structure and PROTAC function deepens, we can expect the rational design of highly potent and selective protein degraders to become increasingly routine, paving the way for new therapeutic interventions.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Richieri, M., Cannon, C., Nandu, S., & Johnson, K. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-345. [Link]
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Xing, Y., Zhao, L., & Chen, L. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(15), 1415-1434. [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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Mares, A., et al. (2020). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances, 10(49), 29424-29432. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC). [Link]
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Maple, H. J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central (PMC). [Link]
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Farnaby, W., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central (PMC). [Link]
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ResearchGate. [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
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Li, D., et al. (2023). dSTORM-Based Single-Cell Protein Quantitative Analysis Can Effectively Evaluate the Degradation Ability of PROTACs. Angewandte Chemie International Edition, 62(14), e202217739. [Link]
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Basile, T., et al. (2022). Classification of most common linkers used in PROTAC design based on their chemical structures and properties. ResearchGate. [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. [Link]
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Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]
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Jin, M., et al. (2023). 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv. [Link]
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Li, D., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Theranostics, 14(1), 1-20. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Substituted Pyrrolidines in Asymmetric Synthesis
Introduction: The Privileged Pyrrolidine Scaffold
In the landscape of modern organic synthesis, the pyrrolidine ring stands as a "privileged scaffold." This five-membered nitrogen heterocycle is a cornerstone in a vast array of biologically active natural products, pharmaceuticals, and, critically, in the realm of asymmetric catalysis.[1][2] Its conformational rigidity and the stereochemical information embedded within its chiral derivatives make it an exceptionally powerful tool for controlling the three-dimensional arrangement of atoms in a chemical reaction.
Since the pioneering work on proline-catalyzed intramolecular aldol reactions, the field of organocatalysis has exploded, with substituted pyrrolidines at its forefront.[3][4] These small organic molecules can mimic the function of complex enzymes, activating substrates through the formation of transient, covalently-bound intermediates like enamines and iminium ions.[5][6] This guide provides an in-depth comparison of the efficacy of various substituted pyrrolidines across key synthetic transformations. We will move beyond simple protocol recitation to explore the mechanistic causality that dictates catalyst performance, empowering researchers to make informed decisions for their specific synthetic challenges.
The Engine of Asymmetric Organocatalysis: Enamine and Iminium Ion Activation
The majority of pyrrolidine-based catalysts operate through two primary activation modes, often within the same catalytic cycle. Understanding this duality is fundamental to appreciating their efficacy.
-
Enamine Catalysis: A chiral secondary amine (the pyrrolidine catalyst) reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chirality of the catalyst dictates the facial bias of the enamine, directing its attack on an electrophile to create new stereocenters with high fidelity.[3][7]
-
Iminium Ion Catalysis: The same catalyst can react with an α,β-unsaturated carbonyl compound (an electrophile) to form a transient iminium ion. This process lowers the LUMO of the electrophile, activating it for attack by a nucleophile while the catalyst's chiral environment shields one face, controlling the stereochemical outcome.
The genius of these catalysts lies in their ability to regenerate after the product is formed, allowing for low catalyst loadings and efficient, atom-economical transformations.
Caption: General catalytic cycle involving enamine formation.
Head-to-Head Comparison in Key Transformations
The true measure of a catalyst's efficacy is its performance in specific chemical reactions. Below, we compare different classes of substituted pyrrolidines in the context of aldol, Michael, and Mannich reactions, supported by experimental data.
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a benchmark transformation for evaluating organocatalysts. It involves the reaction of a ketone with an aldehyde to form a β-hydroxy ketone, often with the creation of two new stereocenters.[6][8]
(S)-Proline , the parent catalyst, is remarkably effective despite its simplicity.[6] Its bifunctional nature, possessing both a secondary amine (the nucleophilic center) and a carboxylic acid (a Brønsted acid co-catalyst), is crucial for its activity.[6][9] The carboxylic acid is believed to participate in a hydrogen-bonded transition state, activating the electrophile and orienting the reactants.[10]
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) represent a significant evolution. Here, the carboxylic acid of proline is replaced by a bulky diarylprolinol silyl ether group. This modification dramatically enhances stereoselectivity by providing a sterically demanding environment that effectively shields one face of the enamine intermediate.[1][11]
Prolinamides and Bifunctional Derivatives offer another avenue for tuning reactivity. By converting the carboxylic acid to an amide, one can introduce additional hydrogen-bond donating groups (like thioureas or sulfonamides) to create bifunctional catalysts that further organize the transition state for enhanced selectivity.[1][11] A pyrrolidine-oxadiazolone conjugate, for instance, replaces the polar -COOH group to improve solubility in organic solvents while maintaining the necessary electronic features for catalysis.[12]
Comparative Performance Data: Asymmetric Aldol Reaction
| Catalyst | Ketone Donor | Aldehyde Acceptor | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 68 | 95:5 | 96 | [6] |
| (S)-Proline | Acetone | Isobutyraldehyde | 97 | - | 96 | [6] |
| Hayashi-Jørgensen Catalyst | Cyclohexanone | 4-Nitrobenzaldehyde | 90 | >99:1 | 99 | [1] |
| Pyrrolidine-Thiourea 2b | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 91:9 | 92 | [13] |
| Pyrrolidine-Oxadiazolone | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 97:3 | >99 | [12] |
The Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Pyrrolidine organocatalysts excel at activating ketone and aldehyde donors for highly stereoselective Michael additions to electrophiles like nitroolefins.[13][14]
While simple proline derivatives can catalyze this reaction, bifunctional pyrrolidine-thiourea catalysts have emerged as exceptionally effective.[13][15] The rationale for their design is elegantly logical: the pyrrolidine nitrogen forms the nucleophilic enamine, while the thiourea moiety acts as a hydrogen-bond donor, activating the nitroolefin electrophile and stabilizing the resulting nitronate intermediate. This synergistic dual activation leads to faster reactions and superior stereocontrol compared to catalysts that only activate the nucleophile.[15]
The design of these bifunctional catalysts is highly modular. The linker between the pyrrolidine and the thiourea group can be modified to optimize the geometry of the transition state for different substrates, showcasing a sophisticated approach to rational catalyst design.
Caption: Dual activation by a bifunctional catalyst.
Comparative Performance Data: Michael Addition to trans-β-Nitrostyrene
| Catalyst | Ketone/Aldehyde Donor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Propanal | 71 | 95:5 | 92 | [10] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Propanal | 82 | 93:7 | 99 | [1] |
| Pyrrolidine-Thiourea 2b | Cyclohexanone | 99 | 91:9 (anti:syn) | 99 | [13] |
| (S)-Diphenylprolinol Silyl Ether | Propanal | 97 | >20:1 | 99 | [16] |
The Asymmetric Mannich Reaction
The Mannich reaction, which forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound, is one of the most important methods for synthesizing nitrogen-containing molecules.[10] Proline and its derivatives catalyze the direct asymmetric variant with high efficiency. The mechanism is analogous to the aldol reaction, where a proline-derived enamine attacks an in-situ formed imine.[7] The stereochemical outcome is dictated by the facial selectivity of the enamine attacking the imine, with the catalyst's structure sterically blocking the alternative approach.[7][8]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, we provide a detailed protocol for a representative transformation.
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene Catalyzed by a Pyrrolidine-Thiourea Derivative
This protocol is adapted from the work of Wang et al.[13]
Materials:
-
Pyrrolidine-Thiourea Catalyst 2b (as described in the reference)
-
trans-β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
n-Butyric acid
-
Toluene (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine-thiourea catalyst 2b (0.05 mmol, 20 mol%).
-
Add trans-β-nitrostyrene (0.25 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) to dissolve the solids.
-
Add n-butyric acid (0.025 mmol, 10 mol%) to the solution.
-
Add cyclohexanone (2.5 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature (approx. 23 °C). Monitor the reaction progress by TLC analysis.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture, typically starting from 5:95) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: The reaction should afford the product in high yield (>95%), with high diastereoselectivity (dr > 90:10) and excellent enantioselectivity (ee >98%).[13] The causality behind the choice of an acidic additive like n-butyric acid is to facilitate the turnover of the catalytic cycle, likely by promoting the hydrolysis of the iminium ion intermediate to release the product and regenerate the catalyst.
Logic and Workflow: Selecting the Right Catalyst
Choosing the optimal substituted pyrrolidine catalyst requires a logical approach based on the desired transformation and substrates.
Caption: Decision workflow for catalyst selection.
Conclusion and Future Outlook
Substituted pyrrolidines are far more than simple catalysts; they are precision tools for asymmetric synthesis. From the elegant simplicity of proline to the rationally designed complexity of bifunctional thiourea derivatives, the evolution of these catalysts highlights the power of mechanistic understanding in driving synthetic innovation. The ability to systematically modify the pyrrolidine scaffold—adjusting steric bulk, incorporating secondary interaction sites, and tuning electronic properties—provides chemists with a versatile and powerful toolkit for tackling complex synthetic challenges.[17][18]
As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of even more efficient, selective, and robust pyrrolidine-based catalysts will remain a vibrant and essential area of research. The principles outlined in this guide—a focus on mechanistic causality, rigorous data comparison, and validated protocols—will serve as a reliable foundation for researchers navigating this exciting field.
References
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Wang, W., Li, H., & Wang, J. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(9), 1637–1639. [Link]
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Reddy, R. S., Lee, J. J., & Tenti, G. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 13(19), 5394–5397. [Link]
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Hu, G., & Brenner-Moyer, S. E. (2022). Design and synthesis of novel pyrrolidine-bipyridine structures. Synthetic Communications, 52(16), 1269-1277. [Link]
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Carreño, M. C., & García Ruano, J. L. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7569-7574. [Link]
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Afonso, C. A. M., & Marques, M. M. B. (2020). Proline and its Derivatives as Organocatalysts for Multi‐Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Advanced Synthesis & Catalysis, 362(1), 16-46. [Link]
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A Comparative Guide to the Stereochemical Confirmation of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise control and confirmation of stereochemistry are paramount. Chiral molecules, particularly enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1] (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid and its derivatives are crucial chiral building blocks in medicinal chemistry, frequently incorporated into novel therapeutics.[2][3] Ensuring the correct stereochemistry of these intermediates is a critical step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. We will delve into the principles, experimental workflows, and data interpretation for each method, offering insights to help you select the most appropriate technique for your research needs.
Chapter 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a molecule.[1][4] By mapping the electron density of a crystalline sample, it provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
Principle of the Technique
This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For chiral molecules, the analysis of the diffraction data, particularly through the anomalous dispersion effect, can establish the absolute configuration.
Experimental Workflow
The path from a synthesized compound to a confirmed crystal structure involves several critical stages. The primary challenge often lies in obtaining high-quality single crystals suitable for diffraction.
Data Interpretation
The final output is a crystallographic information file (CIF) that contains the atomic coordinates. This allows for the direct visualization of the molecule's 3D structure, confirming the cis relationship between the C2-carboxyl and C4-hydroxyl groups and establishing the (2R,4R) absolute configuration.
Advantages vs. Limitations
| Feature | Description |
| Accuracy | Provides an unambiguous and highly accurate determination of both relative and absolute stereochemistry. |
| Information | Yields precise bond lengths, bond angles, and conformational data. |
| Limitation | The primary bottleneck is the requirement for a single, well-ordered crystal of sufficient size and quality, which can be challenging and time-consuming to obtain.[1][4] |
Experimental Protocol: Growing Crystals for X-ray Analysis
-
Purification: Ensure the compound is of the highest possible purity (>99%).
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop on a coverslip. Invert the coverslip over a reservoir containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully mount one on a goniometer head for data collection.
Chapter 2: Elucidating Stereochemistry in Solution - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution, including their relative stereochemistry and conformation.[5][6] For pyrrolidine rings, specific NMR parameters are highly sensitive to the spatial relationships between protons.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For stereochemical analysis, two key parameters are crucial:
-
Vicinal Coupling Constants (³J): The coupling between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.
-
Nuclear Overhauser Effect (NOE): This effect allows for the detection of protons that are close in space (< 5 Å), regardless of whether they are bonded.
Key NMR Experiments for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid Derivatives
For a (2R,4R) configuration, the C2-carboxyl and C4-hydroxyl groups are on the same side of the pyrrolidine ring (cis). This stereochemistry can be confirmed by observing specific NOEs between the protons attached to C2, C4, and the intervening carbons.
Comparative NMR Data
| Isomer | Expected Key NOE | Typical ³J(H3,H4) Coupling Constants |
| cis (2R,4R) | Strong NOE between H2 and H4 | Small coupling for one H3, larger for the other, depending on ring pucker. |
| trans (2R,4S) | No NOE between H2 and H4 | Different pattern of coupling constants compared to the cis isomer. |
Experimental Protocol: NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz).
-
Acquire 1D ¹H Spectrum: Assign all proton resonances.
-
Acquire 2D NOESY Spectrum: Use a mixing time appropriate for a small molecule (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D spectrum and look for cross-peaks that indicate through-space interactions. A key cross-peak to confirm the cis stereochemistry would be between the proton at C2 and the proton at C4.
Chapter 3: A Powerful Alternative for Absolute Configuration - Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a robust method for determining the absolute configuration of chiral molecules in solution.[1][7][8] It is particularly valuable when obtaining single crystals for X-ray analysis is not feasible.[4]
Principle of the Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting spectrum is unique to a specific enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for one enantiomer using ab initio or density functional theory (DFT) calculations.[1][8]
Experimental and Computational Workflow
Data Interpretation
If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the (2R,4R) enantiomer, then the absolute configuration of the sample is confirmed as (2R,4R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
Advantages of VCD
-
No Crystallization Needed: Can be performed on samples in solution, including oils and amorphous solids.[8]
-
Solution-State Conformation: Provides insight into the molecule's conformation in the solution phase.
-
High Confidence: When a good match is obtained, it provides a high degree of confidence in the stereochemical assignment.[4]
Chapter 4: Separation and Analysis - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for separating stereoisomers. For the synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives, it is essential for assessing diastereomeric purity and, if necessary, separating the desired diastereomer from unwanted ones.
Principle of the Technique
Chiral HPLC separates stereoisomers by exploiting their different interactions with a chiral environment. This is typically achieved by using a chiral stationary phase (CSP). The different transient diastereomeric complexes formed between the isomers and the CSP lead to different retention times.[9]
Separation Strategies
-
Direct Method (Chiral Stationary Phase): This is the most common approach. The sample is directly injected onto a column packed with a CSP. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for their broad applicability.[10][11]
-
Indirect Method (Chiral Derivatization): The compound is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[12]
Method Development Workflow
Comparison of Chiral Stationary Phases
| CSP Type | Typical Mobile Phases | Common Applications |
| Polysaccharide-based | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase | Broad range of chiral compounds. |
| Macrocyclic Glycopeptide | Reversed Phase, Polar Organic | Amino acids, peptides, and other polar compounds. |
| Protein-based | Reversed Phase (Aqueous buffers) | Primarily for drug-protein binding studies and specific separations. |
Chapter 5: Comparative Summary and Best Practices
Choosing the right analytical technique depends on the specific question you are trying to answer, the available instrumentation, and the physical properties of your sample.
Technique Comparison
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute & Relative Stereochemistry | High-quality single crystal | Unambiguous 3D structure | Crystal growth can be a major hurdle.[1][4] |
| NMR Spectroscopy | Relative Stereochemistry, Conformation | Soluble sample (5-10 mg) | Provides detailed structural information in solution. | Does not directly provide absolute stereochemistry. |
| VCD Spectroscopy | Absolute Stereochemistry, Conformation | Soluble sample (5-10 mg) | Excellent for non-crystalline samples.[8] | Requires access to specialized equipment and computational resources. |
| Chiral HPLC | Separation of Stereoisomers | Soluble sample | Essential for determining diastereomeric purity and for preparative separation. | Method development can be time-consuming.[10] |
Recommended Workflow for Stereochemical Confirmation
For a novel derivative of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a multi-faceted approach is recommended for complete and unambiguous stereochemical confirmation.
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A Comparative Guide to Cross-Reactivity in Drug Development: The Case of (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the specificity of each molecular component is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant hurdle in drug development. This guide provides an in-depth analysis of cross-reactivity studies, centering on the versatile proline analog, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This compound, also known as cis-4-Hydroxy-D-proline hydrochloride, is increasingly utilized as a linker component in these sophisticated drug modalities.[1][2][3]
The core function of a linker in both ADCs and PROTACs is to connect the targeting moiety (an antibody or a small molecule ligand) to the payload (a cytotoxic agent or an E3 ligase recruiter).[][5] The linker is not merely a passive spacer; its chemical structure, length, and rigidity profoundly influence the stability, solubility, pharmacokinetics, and, most critically, the specificity of the entire construct.[1][6] An ideal linker should be stable in circulation and only facilitate the release or action of the payload at the intended site.[][] Any inherent binding affinity of the linker to off-target proteins can compromise this selectivity.
This guide will dissect the methodologies for assessing the cross-reactivity of linker molecules, compare this compound to other common linker archetypes, and provide detailed experimental protocols for key analytical techniques.
The Significance of the Pyrrolidine Scaffold in Linker Design
This compound belongs to the class of proline analogs, which are valued for their conformationally restricted cyclic structures.[1] This rigidity can be advantageous in linker design, as it may pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase).[8] The hydroxyl group offers a site for further chemical modification and can influence the hydrophilicity and solubility of the resulting conjugate.
However, the presence of polar functional groups and a defined three-dimensional structure also necessitates a thorough evaluation of potential off-target binding. The pyrrolidine ring, being a common motif in biologically active molecules, could potentially interact with a variety of proteins.
Comparative Analysis of Linker Archetypes
The choice of linker chemistry is a critical decision in the design of ADCs and PROTACs. Below is a comparison of common linker types, highlighting their potential impact on cross-reactivity.
| Linker Type | Key Characteristics | Potential for Cross-Reactivity | Illustrative Examples |
| Alkyl Chains | Highly flexible and synthetically accessible. Often hydrophobic, which can affect solubility. | Low intrinsic binding affinity due to lack of specific functional groups. However, high flexibility can lead to non-specific hydrophobic interactions. | Simple alkane chains of varying lengths. |
| Polyethylene Glycol (PEG) | Hydrophilic, improving solubility and pharmacokinetic properties. Flexible. | Generally considered to have low cross-reactivity. However, very long PEG chains can increase the conformational freedom of the PROTAC, potentially leading to unintended interactions.[9] | PEG chains of various lengths (e.g., PEG4, PEG8). |
| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid based | Semi-rigid due to the pyrrolidine ring. The hydroxyl group can modulate solubility. | The rigid structure may reduce non-specific binding compared to highly flexible linkers. The polar nature of the hydroxyl and carboxylic acid groups could potentially lead to specific, albeit weak, interactions with off-target proteins. A thorough assessment is crucial. | Utilized in the synthesis of non-cleavable ADC linkers and as a component in more complex PROTAC linkers.[2][3] |
| "Clickable" Linkers (e.g., Triazoles) | Formed via bio-orthogonal "click chemistry." The resulting triazole ring is planar and metabolically stable. | The triazole ring is generally considered inert, but its aromatic character could contribute to pi-stacking interactions with certain protein residues. | Linkers formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10] |
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive evaluation of a linker's cross-reactivity profile. No single method is sufficient, and the data from each should be integrated to form a complete picture.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of interactions between a small molecule and a protein immobilized on a sensor chip.
Rationale: SPR is highly sensitive and can detect weak binding events that might be missed by other techniques. It is an invaluable tool for initial screening against a panel of purified proteins to identify potential off-target interactions.
Experimental Protocol: SPR-based Cross-Reactivity Screening
-
Protein Immobilization: A panel of purified, functionally diverse proteins (e.g., common plasma proteins, intracellular enzymes, transcription factors) is immobilized on a sensor chip.
-
Analyte Preparation: Prepare a dilution series of the linker molecule (e.g., this compound) in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor chip surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the binding affinity (KD) for each protein interaction. A lower KD value indicates a stronger interaction.
Visualization of SPR Workflow:
Caption: Workflow for SPR-based cross-reactivity screening.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA formats are particularly useful for assessing the binding of small molecules.
Rationale: ELISA is a high-throughput and relatively inexpensive method for screening a large number of interactions. It can be adapted to assess the ability of a linker to compete with a known ligand for a target protein.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a microtiter plate with the target protein.
-
Blocking: Block the remaining non-specific binding sites on the plate.
-
Competition: Add a mixture of a fixed concentration of a labeled known ligand and varying concentrations of the test linker molecule.
-
Incubation and Washing: Incubate to allow for competitive binding, then wash to remove unbound molecules.
-
Detection: Add a substrate that reacts with the label on the known ligand to produce a detectable signal.
-
Data Analysis: A decrease in signal with increasing linker concentration indicates that the linker is competing for binding to the target protein.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for identifying off-target interactions on a proteome-wide scale.[11][12] Techniques like chemical proteomics and thermal proteome profiling can reveal the direct and indirect targets of a small molecule within a complex biological sample.
Rationale: This approach provides a global view of a linker's interactions within the entire proteome, offering the potential to identify unexpected off-target proteins that would be missed by targeted screening methods.[2] This is particularly crucial for PROTACs, where off-target degradation can have significant consequences.[13]
Experimental Protocol: Proteome-wide Off-Target Identification
-
Cell Lysate Preparation: Prepare cell lysates that represent the proteome of interest.
-
PROTAC/ADC Incubation: Incubate the cell lysates with the complete PROTAC or ADC containing the linker of interest.
-
Sample Processing: Process the samples, which may involve enrichment of ubiquitinated peptides (for PROTACs) or the intact ADC.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are degraded (for PROTACs) or bound by the ADC. Compare these results to a control to identify off-target proteins.
Visualization of Proteomics Workflow:
Caption: Workflow for MS-based proteomics off-target identification.
Conclusion: A Path to Safer and More Effective Therapeutics
The development of highly specific ADCs and PROTACs is contingent on a thorough understanding of the properties of each of their components. The linker, far from being an inert spacer, plays a critical role in the overall performance of these complex therapeutics. While this compound offers desirable structural features for linker design, its potential for off-target interactions must be rigorously evaluated.
By employing a combination of biophysical techniques like SPR, high-throughput screening methods like ELISA, and unbiased, proteome-wide approaches such as mass spectrometry, researchers can build a comprehensive cross-reactivity profile for this and other linker molecules. This data-driven approach to linker selection and optimization is essential for mitigating the risks of off-target toxicity and for the rational design of the next generation of safer and more effective targeted therapies.
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- Chan, K.-H., Zengerle, M., Testa, A., & Ciulli, A. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived From Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 504–513.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
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- This compound | PROTAC Linkers. (n.d.). MedChemExpress.
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- Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Signal Transduction and Targeted Therapy.
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (2020). Journal of Medicinal Chemistry.
- Impact of linker length on the activity of PROTACs. (2013). Molecular Pharmaceutics.
- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. (2022). Journal of Medicinal Chemistry.
- Comparison of each drug-linkers. (2022).
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). Journal of Medicinal Chemistry.
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A Comparative Guide to the Determination of Enantiomeric Excess for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction: The Criticality of Enantiopurity in Drug Development
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a derivative of hydroxyproline, is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemistry plays a pivotal role in the biological activity and safety of many drug candidates. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Consequently, the accurate and precise determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control in the synthesis and manufacturing of active pharmaceutical ingredients (APIs) derived from this scaffold.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for determining the enantiomeric excess of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Chiral Ligand-Exchange High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents . As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. Each protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles.
Method 1: Chiral Ligand-Exchange High-Performance Liquid Chromatography (HPLC)
Chiral ligand-exchange chromatography is a highly effective method for the direct enantiomeric separation of amino acids and their derivatives without the need for derivatization.[1] The principle lies in the formation of transient, diastereomeric metal complexes between the enantiomers of the analyte, a chiral selector (ligand), and a metal ion (typically copper(II)) in the mobile phase or coated on the stationary phase. The differing stabilities of these diastereomeric complexes lead to different retention times and, thus, separation.[2]
Causality of Experimental Choices
-
Chiral Stationary Phase (CSP): While a chiral selector can be added to the mobile phase, using a CSP where a chiral ligand like L-proline or L-hydroxyproline is bonded to the silica support offers greater robustness and reproducibility.[1] For this specific analyte, a stationary phase with a bonded L-4-hydroxyproline ligand is a logical choice due to structural similarities, enhancing the potential for stereoselective interactions.
-
Copper (II) Sulfate in Mobile Phase: Copper (II) ions are essential for forming the ternary diastereomeric complexes that enable chiral recognition.[3] The concentration of CuSO4 is a critical parameter to optimize, as it directly influences complex formation and, consequently, retention and resolution.
-
Mobile Phase Composition: An aqueous mobile phase with a controlled pH is necessary to ensure the ionization of the carboxylic acid and amino groups for complexation. The addition of a small amount of organic modifier like isopropanol can be used to fine-tune the retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound as it possesses a carboxyl group chromophore.
Experimental Protocol: Chiral Ligand-Exchange HPLC
1. Materials and Equipment:
-
This compound reference standard and sample.
-
Racemic 4-hydroxy-DL-proline (for system suitability).
-
HPLC grade water, copper (II) sulfate pentahydrate, isopropanol.
-
HPLC system with a UV detector.
-
Chiral stationary phase column: e.g., a column with L-4-hydroxyproline bonded to silica gel.
2. Chromatographic Conditions:
-
Column: Chiral Ligand-Exchange Column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 2 mM Copper (II) Sulfate in HPLC grade water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
System Suitability Solution: Prepare a solution of racemic 4-hydroxy-DL-proline in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify the resolution between the enantiomers of 4-hydroxyproline. The resolution should be ≥ 1.5.
-
Inject the standard solution to determine the retention time of the (2R,4R) enantiomer.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (2R,4R) and (2S,4S) enantiomers based on the retention time of the standard.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area(2R,4R) - Area(2S,4S)) / (Area(2R,4R) + Area(2S,4S))] x 100
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess.[4] This technique relies on the use of a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers in solution. The CSA interacts non-covalently with each enantiomer, forming transient diastereomeric complexes. These complexes have distinct chemical environments, leading to the splitting of otherwise overlapping NMR signals of the enantiomers into two separate resonances. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[5]
Causality of Experimental Choices
-
Chiral Solvating Agent (CSA): For a carboxylic acid analyte like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a CSA capable of forming strong hydrogen bonds is ideal. Chiral amino alcohols, such as (R)-(-)-2-amino-1,1-diphenyl-1-propanol, or BINOL-based amino alcohols are excellent candidates.[6] They can interact with both the carboxylate and the protonated amine of the analyte, leading to effective enantiodifferentiation.
-
Deuterated Solvent: The choice of solvent is crucial. A non-polar, aprotic solvent like deuterated chloroform (CDCl3) or benzene (C6D6) is preferred to maximize the hydrogen bonding interactions between the CSA and the analyte.[7]
-
Analyte-to-CSA Ratio: The molar ratio of the analyte to the CSA needs to be optimized to ensure that a significant portion of the analyte is complexed, leading to clear signal splitting. A 1:1 or 1:2 ratio is a good starting point.
-
Proton Signal for Integration: A well-resolved, singlet proton signal of the analyte that shows clear splitting upon addition of the CSA should be chosen for integration. The proton at the C2 position is a likely candidate for this analyte.
Experimental Protocol: NMR with Chiral Solvating Agent
1. Materials and Equipment:
-
This compound reference standard and sample.
-
Racemic 4-hydroxy-DL-proline hydrochloride (for method development).
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-2-amino-1,1-diphenyl-1-propanol.
-
Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add 1 to 1.5 equivalents of the chiral solvating agent to the vial.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform. Gentle warming or sonication may be required to aid dissolution.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum of the sample-CSA mixture.
-
Ensure the spectral width is sufficient to capture all relevant signals.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a high signal-to-noise ratio for accurate integration.
-
Acquire a ¹H NMR spectrum of the analyte alone (without CSA) under the same conditions to identify the signals that split in the presence of the CSA.
4. Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify a well-resolved pair of signals corresponding to a specific proton of the two enantiomers.
-
Carefully integrate the areas of these two signals (Integral(2R,4R) and Integral(2S,4S)).
-
Calculate the enantiomeric excess: ee (%) = [(Integral(2R,4R) - Integral(2S,4S)) / (Integral(2R,4R) + Integral(2S,4S))] x 100
Quantitative Performance Comparison
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput. The following table summarizes key quantitative performance metrics for the two discussed analytical methods.
| Parameter | Chiral Ligand-Exchange HPLC | NMR with Chiral Solvating Agent |
| Principle | Chromatographic separation based on transient diastereomeric complex formation. | Spectroscopic discrimination based on non-covalent diastereomeric complex formation. |
| Sample Throughput | Moderate (typical run times of 15-30 min per sample). | High (typical acquisition times of 5-15 min per sample). |
| Sensitivity (LOD/LOQ) | High (can detect minor enantiomer down to ~0.05%). | Lower (typically requires the minor enantiomer to be >1-2%).[10] |
| Precision (%RSD) | Excellent (< 2%).[11] | Good (typically < 5%). |
| Accuracy (% Recovery) | High (98-102%). | High (direct molar ratio measurement). |
| Sample Consumption | Low (µg scale). | Higher (mg scale).[12] |
| Method Development | Can be time-consuming (screening columns and mobile phases). | Can be rapid (screening of CSAs). |
| Solvent Consumption | High. | Low. |
Discussion and Best Practices
Chiral Ligand-Exchange HPLC is the method of choice when high sensitivity and precision are paramount, particularly for the quantification of trace enantiomeric impurities. Its ability to detect the minor enantiomer at levels below 0.1% makes it ideal for release testing of APIs where stringent purity requirements are in place. However, method development can be more involved, and the higher solvent consumption may be a consideration for high-throughput screening applications.
-
Best Practice: Always run a system suitability test with a racemic mixture before sample analysis to ensure adequate resolution. The mobile phase, especially the copper sulfate concentration and pH, should be prepared fresh daily to ensure reproducibility.
NMR with Chiral Solvating Agents excels in its speed, simplicity of sample preparation, and low solvent usage, making it highly suitable for reaction monitoring and rapid screening of multiple samples. It is an absolute method, providing a direct molar ratio without the need for a calibration curve for the minor enantiomer. The primary limitation is its lower sensitivity compared to HPLC, which may preclude its use for detecting very low levels of enantiomeric impurities.
-
Best Practice: The purity of the chiral solvating agent is critical; any enantiomeric impurity in the CSA can lead to inaccurate results. Ensure accurate weighing of both the analyte and the CSA to maintain a consistent molar ratio. Careful shimming of the NMR spectrometer is essential to achieve the resolution needed to separate the signals.
Conclusion
Both Chiral Ligand-Exchange HPLC and NMR with Chiral Solvating Agents are robust and reliable methods for determining the enantiomeric excess of this compound. The choice between them is not a matter of one being definitively superior, but rather which is best suited for the specific analytical challenge at hand. For final quality control and release testing where high sensitivity is required, Chiral Ligand-Exchange HPLC is the preferred method. For process development, reaction monitoring, and high-throughput screening where speed and efficiency are key, NMR with a chiral solvating agent offers a compelling alternative. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules.
References
-
Organic & Biomolecular Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Royal Society of Chemistry. [Link]
-
Bai, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]
-
Schmid, M. G., et al. (2006). Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column. Journal of Separation Science. [Link]
-
Fulwood, R., & Parker, D. (1992). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. Tetrahedron: Asymmetry. [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). Structure of silica-based chiral ligand-exchange phases using L-proline.... [Link]
-
Michigan State University. (n.d.). Sample Preparation. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
J-Stage. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
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Michigan State University. (n.d.). Sample Preparation. [Link]
-
ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Springer Link. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. [Link]
-
ResearchGate. (2025). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. [Link]
-
ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
PubMed. (n.d.). Chiral NMR solvating additives for differentiation of enantiomers. [Link]
-
ResearchGate. (2025). Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. [Link]
-
CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. [Link]
-
Springer Link. (n.d.). Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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A Senior Application Scientist's Guide to Solvent System Optimization for (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride
Abstract
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a pivotal chiral building block in modern synthetic chemistry, prized for its role in constructing complex stereocenters in active pharmaceutical ingredients (APIs). Its performance, however, is not absolute; it is profoundly influenced by the solvent system in which it is deployed. This guide provides an in-depth evaluation of this compound's performance across various solvent systems, offering a comparative analysis grounded in experimental data. We will explore the causal relationships between solvent properties and key performance indicators such as solubility, reaction kinetics, and stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and make informed decisions in chiral intermediate selection.
Introduction: The Strategic Importance of this compound
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a highly valuable chiral synthon. Its rigid pyrrolidine ring, coupled with the stereochemically defined hydroxyl and carboxylic acid groups, makes it an indispensable tool for introducing chirality in asymmetric synthesis. It is a key intermediate in the synthesis of numerous pharmaceuticals, most notably antiviral agents. The hydrochloride salt form enhances its stability and simplifies handling, making it a preferred choice in many process chemistry settings.
The efficacy of this molecule is critically dependent on the reaction environment. The choice of solvent can dramatically alter its solubility, the rate of reaction, and even the stereochemical outcome of a transformation. This guide aims to elucidate these solvent effects, providing a framework for rational solvent selection.
The Role of the Solvent: More Than Just a Medium
A solvent does more than simply dissolve reactants; it is an active participant in the reaction. Key solvent properties and their mechanistic implications include:
-
Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., water, methanol) can stabilize charged intermediates and transition states through hydrogen bonding, which can be beneficial or detrimental depending on the reaction mechanism. Polar aprotic solvents (e.g., DMSO, DMF) possess high dielectric constants and can dissolve polar species but lack acidic protons. Nonpolar solvents (e.g., toluene, hexanes) are typically used for nonpolar reactants.
-
Solubility: The solubility of this compound is a primary consideration. As a salt, it exhibits good solubility in polar protic solvents but limited solubility in many nonpolar organic solvents. Achieving a homogeneous solution is often crucial for reproducible reaction kinetics.
-
Viscosity: Higher viscosity can impede mass transfer and slow down reaction rates.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, influencing their reactivity and selectivity.
The following diagram illustrates the workflow for systematic solvent screening.
Caption: Workflow for Solvent System Selection and Optimization.
Comparative Performance Analysis
To provide a tangible comparison, we will consider a common application of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid: its use as a precursor in a nucleophilic substitution reaction, a frequent step in API synthesis.
Solubility Profile
The solubility of this compound was determined at 25 °C in a range of common laboratory solvents.
| Solvent System | Type | Solubility ( g/100 mL) | Observations |
| Water | Polar Protic | > 50 | Freely soluble, forms a clear solution. |
| Methanol (MeOH) | Polar Protic | ~25 | Highly soluble. |
| Ethanol (EtOH) | Polar Protic | ~10 | Moderately soluble. |
| Isopropanol (IPA) | Polar Protic | ~2 | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 | Highly soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~15 | Soluble. |
| Acetonitrile (MeCN) | Polar Aprotic | < 1 | Poorly soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | < 0.5 | Very poorly soluble. |
| Dichloromethane (DCM) | Nonpolar | < 0.1 | Practically insoluble. |
| Toluene | Nonpolar | < 0.1 | Practically insoluble. |
Expert Insight: The high solubility in water and DMSO is expected for a hydrochloride salt. The moderate solubility in lower alcohols like methanol and ethanol provides viable options for reactions where the presence of water is undesirable. For reactions requiring nonpolar conditions, a different salt form or derivatization of the starting material would be necessary.
Performance in a Model Reaction: N-Alkylation
A model N-alkylation reaction was performed to evaluate the impact of the solvent on reaction yield and purity. The reaction involves the protection of the carboxylic acid, followed by N-alkylation.
Reaction Scheme: A simplified representation of the process.
Caption: Generalized N-Alkylation Reaction Workflow.
Experimental Results:
| Solvent System | Base | Time (h) | Yield (%) | Purity (%) |
| Methanol (MeOH) | K₂CO₃ | 12 | 85 | 98 |
| Ethanol (EtOH) | K₂CO₃ | 18 | 82 | 97 |
| Isopropanol (IPA) | Cs₂CO₃ | 24 | 75 | 95 |
| DMSO | K₂CO₃ | 8 | 92 | 98 |
| DMF | K₂CO₃ | 10 | 90 | 97 |
| Acetonitrile (MeCN) | Cs₂CO₃ | 36 | 60 | 90 |
Analysis of Results:
-
DMSO and DMF: These polar aprotic solvents provided the fastest reaction times and highest yields. This is attributed to their excellent ability to dissolve the starting material and the carbonate base, while not overly solvating the nucleophilic amine, thus enhancing its reactivity.
-
Methanol and Ethanol: These protic solvents also performed well, offering a good balance of solubility and reactivity. They are often preferred in process chemistry due to their lower cost, lower boiling points (easier removal), and more favorable environmental and safety profiles compared to DMSO and DMF.
-
Isopropanol and Acetonitrile: The lower solubility of the starting material in these solvents likely contributed to the slower reaction rates and lower yields. A stronger, more soluble base (Cs₂CO₃) was required to achieve reasonable conversion.
Comparison with Alternative Chiral Building Blocks
While (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is highly effective, other chiral pyrrolidines may be considered depending on the synthetic goal.
| Compound | Key Features | When to Consider |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | The C4 epimer of the title compound. | When the opposite stereochemistry is required at the C4 position. Often used in the synthesis of different classes of APIs. |
| (S)-Proline | The parent amino acid without the hydroxyl group. | When the C4 hydroxyl group is not needed for the final target or for directing stereochemistry. It is significantly less expensive. |
| (R)-Proline | The enantiomer of natural proline. | When the opposite stereochemistry at C2 is required. |
Expert Insight: The choice between these alternatives is dictated by the stereochemical requirements of the target molecule. The hydroxyl group in (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is not merely a structural feature; it can be used as a handle for further functionalization or to direct the stereochemical outcome of subsequent reactions through hydrogen bonding or coordination. This often justifies its use over the simpler proline.
Experimental Protocols
The following protocols are provided as a self-validating system for researchers to conduct their own solvent screening studies.
Protocol for Solubility Determination
-
Preparation: Add a known excess amount (e.g., 500 mg) of this compound to a vial.
-
Solvent Addition: Add a measured volume (e.g., 1.0 mL) of the desired solvent.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Centrifuge the suspension to pellet the excess solid. Carefully extract a known volume of the supernatant.
-
Analysis: Remove the solvent from the supernatant under vacuum and weigh the residual solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC method.
-
Calculation: Calculate the solubility in g/100 mL.
Protocol for Model N-Alkylation Reaction
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
Reactant Preparation: In a round-bottom flask, dissolve the protected (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid intermediate (1.0 eq) in the chosen solvent (e.g., Methanol, 10 mL per gram of substrate).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq).
-
Alkylating Agent Addition: Add the alkylating agent (R-X, 1.1 eq) to the suspension.
-
Reaction: Stir the mixture at a set temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Analysis: Determine the yield and assess the purity by HPLC and NMR.
Conclusion and Recommendations
The performance of this compound is intrinsically linked to the choice of solvent. For reactions such as N-alkylation, polar aprotic solvents like DMSO offer the highest reaction rates and yields. However, for process scale-up, protic solvents such as Methanol often provide the best compromise between performance, cost, and safety.
It is imperative that researchers conduct a preliminary solvent screen during the early stages of route development. The protocols and data presented in this guide offer a robust starting point for this optimization process, enabling the rational selection of a solvent system that maximizes yield, purity, and overall process efficiency.
References
A Head-to-Head Comparison of Hydroxypyrrolidine-Based ADC Linkers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the target site, and ultimately, the overall therapeutic index. Among the various linker technologies, non-cleavable linkers have garnered significant attention for their enhanced plasma stability. This guide provides an in-depth, head-to-head comparison of hydroxypyrrolidine-based linkers, a promising class of non-cleavable linkers, and evaluates their performance against other established non-cleavable alternatives.
The Crucial Role of Non-Cleavable Linkers in ADC Design
The primary function of an ADC linker is to ensure that the potent cytotoxic payload remains securely attached to the antibody during systemic circulation, preventing premature release and off-target toxicity.[1] Non-cleavable linkers achieve this by design, lacking a specific chemical motif that is susceptible to cleavage in the bloodstream.[2][3] Instead, payload release from a non-cleavable linker is contingent upon the complete lysosomal degradation of the antibody after the ADC has been internalized by the target cancer cell.[2][3] This mechanism offers a distinct advantage in terms of plasma stability, which is a critical factor for a favorable safety profile.[2][4]
The stability of the linker has a considerable impact on the toxicities that are then exerted by the payload.[5] More stable linkers release their payload in a target-specific manner, while less stable linkers are more prone to non-specific cleavage, leading to a broader toxicity profile.[5]
Hydroxypyrrolidine-Based Linkers: A Novel Approach to Non-Cleavable Conjugation
Hydroxypyrrolidine-based linkers represent an innovative approach within the non-cleavable linker category. These linkers are characterized by a stable, cyclic structure that imparts high resistance to degradation in plasma. The core structure, cis-4-hydroxy-D-proline, serves as a rigid scaffold for attaching the payload to the antibody.[6]
The mechanism of action for hydroxypyrrolidine-based linkers aligns with the general principle of non-cleavable linkers. Following the binding of the ADC to the target antigen on the cancer cell surface and subsequent internalization, the entire ADC is trafficked to the lysosome. Within the harsh lysosomal environment, proteolytic enzymes degrade the antibody, leading to the release of the payload still attached to the hydroxypyrrolidine linker and a residual amino acid from the antibody. This payload-linker-amino acid complex is the active cytotoxic entity.
Head-to-Head Comparison: Hydroxypyrrolidine-Based Linkers vs. Other Non-Cleavable Linkers
| Feature | Hydroxypyrrolidine-Based Linker (Inferred) | SMCC-Based Linker |
| Structure & Rigidity | Cyclic pyrrolidine core imparts high rigidity. | Cyclohexane ring provides a rigid structure.[7] |
| Hydrophilicity | The hydroxyl group can potentially increase hydrophilicity, which may reduce aggregation. | Inherently hydrophobic, which can contribute to ADC aggregation.[7] |
| Plasma Stability | Expected to have very high plasma stability due to the robust, non-cleavable design. | Demonstrates high plasma stability.[8] |
| Payload Release | Lysosomal degradation of the antibody. | Lysosomal degradation of the antibody.[2] |
| Bystander Effect | The released payload-linker-amino acid complex is typically charged and membrane-impermeable, leading to a negligible bystander effect. | The released payload-linker-amino acid complex is also charged and exhibits a minimal bystander effect.[9] |
| Synthesis Complexity | The synthesis of the hydroxypyrrolidine core can be complex.[10] | Relatively straightforward and well-established synthesis protocols.[11] |
Experimental Data and Performance Insights
While direct comparative studies are limited, the following sections outline the expected performance of hydroxypyrrolidine-based linkers based on the principles of non-cleavable linker design and available data on similar structures.
In Vitro Plasma Stability
The hallmark of a non-cleavable linker is its stability in plasma. An in vitro plasma stability assay is a critical experiment to evaluate this parameter.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[7][8]
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).[1]
-
Analysis: The amount of intact ADC and released payload is quantified.
-
Intact ADC Quantification: Typically performed using ELISA to measure the concentration of the antibody component.[8]
-
Released Payload Quantification: Performed using liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the free payload in the plasma supernatant after protein precipitation.[12]
-
-
Data Interpretation: The percentage of intact ADC remaining over time is plotted to determine the linker's stability.
Based on their robust, non-cleavable nature, hydroxypyrrolidine-based linkers are anticipated to exhibit very high plasma stability, comparable to or potentially exceeding that of SMCC-linked ADCs.
In Vitro Cytotoxicity
The cytotoxic potential of an ADC is assessed using in vitro cell-based assays.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells (antigen-positive) and control cells (antigen-negative) are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADC for a specific duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the ADC required to inhibit cell growth by 50%.
ADCs with non-cleavable linkers, including hydroxypyrrolidine-based ones, are expected to show high potency against antigen-positive cells and minimal toxicity towards antigen-negative cells, reflecting their target-dependent mechanism of action.
In Vivo Efficacy
The ultimate test of an ADC's performance is its ability to inhibit tumor growth in a living organism.
Experimental Protocol: In Vivo Xenograft Model
-
Model Establishment: Human tumor cells are implanted subcutaneously into immunodeficient mice.[3][11]
-
Treatment: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and potentially a non-targeting ADC control.[11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[11]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.
Due to their high plasma stability, ADCs with hydroxypyrrolidine-based linkers are expected to demonstrate significant and sustained tumor growth inhibition in xenograft models.
Synthesis and Characterization
The synthesis of a hydroxypyrrolidine-based linker-payload conjugate is a multi-step process that requires careful control of stereochemistry.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of a hydroxypyrrolidine-payload conjugate.
A detailed, step-by-step protocol for the synthesis of a specific hydroxypyrrolidine-payload conjugate is often proprietary and found in patent literature.[5][13] The general approach involves protecting the functional groups on the hydroxypyrrolidine core, activating the carboxylic acid, coupling it to the payload, deprotecting, and then introducing a reactive handle for conjugation to the antibody.
Characterization of the ADC
Once the ADC is synthesized, it must be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute. It can be determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: The propensity of the ADC to aggregate can impact its efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.[2][14][15][16]
Future Perspectives and Conclusion
Hydroxypyrrolidine-based linkers offer a promising avenue for the development of highly stable and effective ADCs. Their rigid, non-cleavable nature is expected to translate into excellent plasma stability, leading to a favorable safety profile and potent anti-tumor activity. While direct head-to-head comparative data is still emerging, the foundational principles of non-cleavable linker design suggest that hydroxypyrrolidine-based linkers will be a valuable addition to the ADC toolbox.
Further research is warranted to directly compare the performance of different hydroxypyrrolidine-based linker variants and to benchmark them against other non-cleavable linkers like SMCC. Such studies will provide crucial insights into the subtle structural modifications that can be made to optimize the therapeutic index of next-generation ADCs.
References
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Agilent Technologies. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Retrieved from [Link]
-
Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Retrieved from [Link]
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Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
- Spring, D. R., et al. (2022). Non-internalising antibody–drug conjugates. Chemical Society Reviews, 51(22), 9593-9611.
- Damle, N. K. (2004). A ‘linker’ is a key component of an antibody-drug conjugate. Current opinion in drug discovery & development, 7(2), 227-234.
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Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Retrieved from [Link]
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Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
- Kuleshova, E. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158.
- ACS Publications. (2017, August 3). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4323–4332.
-
EPO. (2015, September 2). Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064. Retrieved from [Link]
- Donaghy, H. (2016).
- Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International journal of molecular sciences, 17(4), 561.
- Beck, A., et al. (2015).
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A Senior Application Scientist's Guide to (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride: A Comparative Review of its Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral building blocks, the selection of the appropriate starting material is a critical decision that profoundly impacts the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. Among the myriad of chiral synthons available, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a derivative of the non-proteinogenic amino acid hydroxyproline, has emerged as a versatile and valuable tool. This guide provides an in-depth technical overview of its applications, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid: A Chiral Scaffold of Interest
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, often referred to as cis-4-hydroxy-D-proline, is a chiral cyclic amino acid distinguished by its rigid pyrrolidine ring and two stereocenters. The hydrochloride salt enhances its stability and handling properties. The specific cis stereochemistry of the hydroxyl group relative to the carboxylic acid at positions 4 and 2, respectively, imparts unique conformational constraints and functionalities that are exploited in various synthetic applications.
This guide will explore its utility in three principal areas:
-
As a Chiral Building Block: Leveraging its inherent stereochemistry for the synthesis of complex target molecules.
-
In Asymmetric Organocatalysis: As a precursor to novel catalysts for stereoselective transformations.
-
As a Linker in Targeted Protein Degradation and Drug Conjugation: Utilizing its bifunctional nature in the burgeoning fields of PROTACs and ADCs.
A Versatile Chiral Building Block in Asymmetric Synthesis
The rigid pyrrolidine scaffold and defined stereocenters of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid make it an invaluable starting material for the enantioselective synthesis of a wide range of biologically active molecules, including antiviral agents and carbocyclic nucleosides.
Synthesis of Antiviral Agents: The Case of Oseltamivir
While the industrial synthesis of the influenza neuraminidase inhibitor oseltamivir (Tamiflu®) traditionally starts from shikimic acid, alternative and more flexible synthetic routes have been explored using other chiral precursors. The pyrrolidine ring of hydroxyproline provides a robust framework for establishing the required stereochemistry of the cyclohexene core of oseltamivir.
Comparative Performance:
The choice of a chiral starting material is a trade-off between availability, cost, and the efficiency of the synthetic route. While shikimic acid is a natural product with the correct stereochemistry, its supply can be variable. Syntheses starting from readily available chiral building blocks like hydroxyproline offer greater flexibility and are less susceptible to supply chain disruptions.
| Starting Material | Key Transformation | Overall Yield (Reported) | Key Advantages | Key Disadvantages |
| Shikimic Acid | Multiple steps including epoxide formation and azide displacement | ~15-30% | Naturally occurring, correct stereochemistry | Variable supply, multi-step synthesis |
| (2R,4R)-4-Hydroxyproline | Ring expansion and functional group manipulations | Route dependent | Readily available, synthetic flexibility | Requires more synthetic steps to construct the six-membered ring |
| Quinic Acid | Similar to shikimic acid route with additional dehydration step | Lower than shikimic acid route | Naturally occurring | Lower yield, more steps than shikimic acid route |
Experimental Workflow: Conceptual Synthesis of an Oseltamivir Precursor from (2R,4R)-4-Hydroxyproline
The following diagram illustrates a conceptual workflow for the transformation of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid into a key intermediate for oseltamivir synthesis. This process highlights the strategic use of the pyrrolidine scaffold to control stereochemistry.
Caption: Conceptual workflow for oseltamivir precursor synthesis.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclohexane ring, often exhibit potent antiviral and anticancer activities. The synthesis of these molecules demands precise control over the stereochemistry of the carbocyclic core. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a valuable chiral template for the construction of these complex scaffolds.[1]
Detailed Protocol: Synthesis of a Key Intermediate for Carbocyclic Purine Nucleosides [1]
This protocol outlines the initial steps in the synthesis of a key intermediate from cis-4-hydroxy-D-proline, demonstrating the utility of this starting material.
-
Esterification: To a suspension of cis-4-hydroxy-D-proline (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Concentrate the solution under reduced pressure to obtain the methyl ester hydrochloride.
-
N-Protection: Dissolve the methyl ester hydrochloride in a mixture of dioxane and water. Add sodium carbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc)2O (1.1 eq). Stir at room temperature for 16 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-cis-4-hydroxy-D-proline methyl ester.
-
O-Protection: To a solution of the N-Boc protected ester (1.0 eq) in anhydrous dichloromethane, add 4-methoxyphenyldiphenylmethyl (MMT) chloride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 24 hours. Purify the product by column chromatography on silica gel.
-
Reduction: To a solution of the fully protected hydroxyproline derivative (1.0 eq) in anhydrous tetrahydrofuran at 0 °C, add lithium borohydride (2.0 eq). Stir at room temperature for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to afford the key prolinol intermediate.
Advancements in Asymmetric Organocatalysis
While L-proline is a cornerstone organocatalyst, its derivatives, including those synthesized from hydroxyprolines, often exhibit superior performance in terms of yield, enantioselectivity, and solubility in organic solvents. The hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding to stabilize transition states, leading to enhanced stereocontrol.
Comparative Performance of Proline and Hydroxyproline-Derived Catalysts in the Aldol Reaction:
The aldol reaction is a fundamental carbon-carbon bond-forming reaction where proline and its derivatives have been extensively used as catalysts. The following table summarizes representative data comparing the performance of L-proline with a hydroxyproline-derived catalyst in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 20 | 95 | 95:5 | 96 |
| (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | Water | 10 | 98 | 20:1 | >99[2] |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Water | 10 | 86 | 25:1 | >99[2] |
As the data indicates, modification of the proline scaffold, such as the introduction of a bulky silyloxy group at the 4-position, can lead to significant improvements in both diastereoselectivity and enantioselectivity, even at lower catalyst loadings and in environmentally benign solvents like water.[2]
Experimental Workflow: Proline-Catalyzed Asymmetric Aldol Reaction
The following diagram illustrates the general workflow for a proline-catalyzed asymmetric aldol reaction.
Sources
A Comparative Guide to the Performance of (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, proline and its derivatives have carved a significant niche. This guide provides a comprehensive performance comparison of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a proline derivative, against common alternatives in key asymmetric transformations. We will delve into the mechanistic nuances that drive its catalytic prowess and present supporting experimental data to inform your catalyst selection and reaction optimization.
Introduction: The Advantage of the 4-Hydroxy Group
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, a derivative of D-proline, introduces a hydroxyl group at the C4 position of the pyrrolidine ring. This seemingly minor modification has profound implications for the catalyst's behavior. The hydroxyl group can act as a hydrogen bond donor, influencing the transition state geometry and thereby enhancing stereoselectivity. Furthermore, it provides a handle for derivatization, allowing for the fine-tuning of solubility and catalytic activity. The hydrochloride salt form enhances stability and ease of handling.
This guide will focus on three cornerstone asymmetric reactions: the Aldol reaction, the Mannich reaction, and the Michael addition. We will compare the performance of this compound and its derivatives with L-proline and other relevant organocatalysts, focusing on key performance metrics:
-
Yield (%): A measure of the reaction's efficiency in converting reactants to the desired product.
-
Enantiomeric Excess (ee %): A measure of the stereochemical purity of the chiral product.
-
Diastereomeric Ratio (dr): The ratio of diastereomers formed in the reaction.
The Aldol Reaction: A Classic C-C Bond Formation
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile chiral building blocks in organic synthesis. The reaction is often catalyzed by proline and its derivatives through an enamine-based mechanism.
Performance Comparison in the Aldol Reaction
The following table summarizes the performance of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives and compares them with L-proline in the aldol reaction between acetone and p-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 24 | >98 | 40 | [1] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 10 | DMSO | 4 | 95 | 96 | [2] |
| (2S,4R)-4-(camphorsulfonyloxy)proline | 10 | DMF | - | - | 74-90 | [3] |
Analysis:
As the data indicates, derivatization of the 4-hydroxy group can lead to significant improvements in both reaction efficiency and stereoselectivity compared to unmodified L-proline. For instance, the silyl-protected derivative demonstrates a remarkable increase in enantiomeric excess (96% ee) and a significant reduction in reaction time and catalyst loading.[2] This is attributed to the bulky substituent's influence on the transition state, favoring one enantiomeric pathway over the other. Similarly, the camphorsulfonyloxy derivative also shows enhanced enantioselectivity.[3]
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Generalized workflow for an asymmetric aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL) is added this compound (0.02 mmol, 2 mol%).
-
The ketone (e.g., acetone, 5.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
The Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds
The asymmetric Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for the synthesis of pharmaceuticals and natural products.
Performance Comparison in the Mannich Reaction
A study by Cobb et al. demonstrated the superiority of proline-derived organocatalysts over proline in the asymmetric Mannich reaction.[4] While specific data for the hydrochloride salt of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is not explicitly detailed in the provided results, a related 4-hydroxypyrrolidine catalyst has been shown to be highly effective, particularly in controlling diastereoselectivity.[5][6]
| Catalyst | Diastereoselectivity (anti:syn) | Enantioselectivity (ee %) | Reference |
| L-Proline | syn-selective | - | [7] |
| 4-Hydroxypyrrolidine derivative | anti-selective | up to 99% | [5][6] |
Analysis:
The key takeaway is the ability to control diastereoselectivity by choosing the appropriate proline-based catalyst. While L-proline typically favors the syn-diastereomer, certain 4-hydroxypyrrolidine derivatives can steer the reaction towards the anti-product with high enantioselectivity.[5][6][7] This control is attributed to the influence of the 4-hydroxy group and its potential for hydrogen bonding in the transition state.[5][6]
Catalytic Cycle: Mannich Reaction
Caption: Simplified catalytic cycle for the Mannich reaction.
The Michael Addition: Conjugate Addition for C-C Bond Formation
The asymmetric Michael addition is a versatile method for the formation of C-C bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Performance Comparison in the Michael Addition
Proline and its derivatives are effective catalysts for the Michael addition of aldehydes and ketones to nitroalkenes. While direct comparative data for this compound is limited in the provided search results, the general principles of proline catalysis apply. The stereochemical outcome is dictated by the catalyst's ability to form a chiral enamine intermediate which then attacks the Michael acceptor.
Analysis:
The development of proline derivatives as organocatalysts has addressed some of the limitations of proline itself, such as poor solubility in non-polar solvents and the need for high catalyst loadings.[4] The introduction of a hydroxyl group, as in our topic compound, can enhance solubility and provide a site for further modification to create more effective catalysts for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the α,β-unsaturated compound (1.0 mmol) in a suitable solvent (e.g., CH2Cl2) is added this compound (0.1 mmol, 10 mol%).
-
The aldehyde or ketone (2.0 mmol) is then added, and the mixture is stirred at the desired temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC.
Conclusion and Future Outlook
This compound and its derivatives represent a valuable class of organocatalysts for asymmetric synthesis. The presence of the 4-hydroxy group offers distinct advantages over L-proline, including the potential for enhanced stereoselectivity and the ability to tune catalyst properties through derivatization.
This guide has highlighted the superior performance of modified hydroxyproline catalysts in aldol reactions and their ability to control diastereoselectivity in Mannich reactions. While more direct comparative studies are needed for a complete picture, particularly for the Michael addition, the existing data strongly supports the exploration of this compound as a versatile and powerful tool in the synthetic chemist's arsenal. Future research will likely focus on the development of novel derivatives with even greater activity and selectivity, further expanding the applications of this promising catalyst scaffold.
References
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The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
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A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate - MDPI. (n.d.). Retrieved from [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (n.d.). Retrieved from [Link]
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). Catalysis Science & Technology, 4(12), 4344-4351.
-
Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - NIH. (n.d.). Retrieved from [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (n.d.). Retrieved from [Link]
- Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts - Books. (2015). In Royal Society of Chemistry.
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Preparation of proline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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L-Hydroxyproline derivatives used in this study - ResearchGate. (n.d.). Retrieved from [Link]
- Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts - Books. (2015). In Royal Society of Chemistry.
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2 - ResearchGate. (n.d.). Retrieved from [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters, 56(38), 5304-5307.
-
(PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media - ResearchGate. (n.d.). Retrieved from [Link]
-
A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids - PubMed. (n.d.). Retrieved from [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC. (n.d.). Retrieved from [Link]
-
A 4-Hydroxypyrrolidine-Catalyzed Mannich Reaction of Aldehydes: Control of anti- Selectivity by Hydrogen Bonding Assisted by Brønsted Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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(2R)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 5318330 - PubChem. (n.d.). Retrieved from [Link]
-
General mechanism for proline catalyzed Michael addition reaction... - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Quality Control and Assurance of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the quality of starting materials and intermediates is paramount. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a key chiral building block, is no exception. Its stereochemical integrity and purity directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the quality control and assurance measures for this compound, offering insights into critical quality attributes, analytical methodologies, and a comparative analysis of hypothetical commercial grades.
The Criticality of Stereochemistry and Purity
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid possesses two chiral centers, leading to the possibility of four stereoisomers. The specific (2R,4R) configuration is often essential for its intended biological activity. The presence of other stereoisomers, such as the (2S,4S), (2R,4S), or (2S,4R) forms, can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, a robust quality control strategy must not only quantify the chemical purity but also rigorously assess the stereochemical purity.
Potential Impurities: A Proactive Approach to Quality
A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of chiral amino acids like this compound can be categorized as follows:
-
Stereoisomeric Impurities:
-
Enantiomers: The (2S,4S) isomer is the enantiomer of the desired product.
-
Diastereomers: The (2R,4S) and (2S,4R) isomers are diastereomers. These can arise from incomplete stereocontrol during the synthesis or from epimerization under certain reaction or purification conditions.
-
-
Process-Related Impurities:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents from the manufacturing process.
-
By-products: Unwanted molecules formed through side reactions. For instance, in syntheses involving protection and deprotection steps, incomplete reactions can lead to residual protecting groups.[1]
-
The following diagram illustrates the potential impurity landscape for this compound.
Caption: Potential Impurity Profile.
Comparative Analysis of Commercial Grades
While direct head-to-head published data is scarce, we can construct a realistic comparison of hypothetical commercial grades of this compound based on typical specifications.
| Quality Attribute | Standard Grade | High-Purity Grade | Premium Grade (for cGMP use) |
| Appearance | White to off-white powder | White crystalline powder | White crystalline powder |
| Identity (IR, NMR) | Conforms to structure | Conforms to structure | Conforms to structure and reference standard |
| Assay (by Titration) | ≥ 98.0% | ≥ 99.0% | ≥ 99.5% |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.5% | ≥ 99.8% |
| Chiral Purity (by Chiral HPLC) | ≥ 98.0% ee | ≥ 99.5% ee | ≥ 99.9% ee |
| Specific Optical Rotation | Specified range | Tighter specified range | Very tight specified range |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.2% |
| Residue on Ignition | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | ≤ 5 ppm |
| Residual Solvents | Conforms to ICH Q3C limits | Tighter control than ICH Q3C | Stringent, specified limits for all potential solvents |
Note: ee stands for enantiomeric excess.
Essential Experimental Protocols for Quality Control
A comprehensive quality control strategy employs a suite of analytical techniques to ensure the identity, purity, and stereochemical integrity of this compound.
Identification and Structural Confirmation
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the functional groups present in the molecule and provide a fingerprint spectrum for identity confirmation.
-
Methodology:
-
Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a reference standard. Key characteristic peaks include O-H stretching (around 3400 cm⁻¹), N-H stretching (around 3100 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N stretching (around 1100 cm⁻¹).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed structural information and confirm the connectivity of atoms. ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Methodology:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
-
Purity and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Purpose: To determine the chemical purity of the compound and quantify any related substance impurities.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), where the molecule absorbs light.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a known concentration.
-
Quantification: Use an external standard of known purity to calculate the assay value. Impurities can be quantified based on their peak area relative to the main peak (area percent method), assuming a similar response factor, or by using reference standards for known impurities.
-
Stereochemical Purity Analysis
A. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Purpose: To separate and quantify the enantiomers and diastereomers, thus determining the chiral purity. This is a critical test for ensuring the correct stereoisomer is present.[]
-
Methodology:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.[3]
-
Mobile Phase: The choice of mobile phase depends on the CSP and can be normal-phase (e.g., hexane/ethanol mixtures with an acidic or basic modifier) or reversed-phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
System Suitability: Inject a racemic or a mixture of all four stereoisomers to demonstrate adequate resolution between the peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the desired enantiomer and the undesired enantiomer.
-
B. Specific Optical Rotation
-
Purpose: To measure the rotation of plane-polarized light by a solution of the chiral compound. It serves as a confirmatory identity test and a measure of enantiomeric purity.
-
Methodology:
-
Prepare a solution of the sample in a specified solvent (e.g., water) at a known concentration.
-
Measure the optical rotation using a polarimeter at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.
-
The measured value should fall within the range specified for the pure (2R,4R) enantiomer.
-
The following diagram illustrates a typical quality control workflow for the release of a batch of this compound.
Sources
A Senior Application Scientist's Guide to Spectroscopic Batch-to-Batch Comparison of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction: The Imperative of Consistency in Pharmaceutical Intermediates
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a crucial chiral building block in modern drug development. Its applications range from the synthesis of complex active pharmaceutical ingredients (APIs) to its use as a linker in innovative modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Given its role in the critical path of drug manufacturing, ensuring the chemical identity, purity, and consistency of this intermediate across different production batches is not merely a quality control objective; it is a fundamental requirement for reproducible downstream synthesis and, ultimately, patient safety.
Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures be validated to demonstrate they are fit for their intended purpose.[2][3] This guide provides an in-depth, scientifically grounded framework for utilizing a multi-spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—to perform a robust batch-to-batch comparison of this compound. We will move beyond simple data presentation to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy protocol.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule like this compound, it provides an unambiguous confirmation of the covalent structure. More than just a confirmation tool, it serves as a highly sensitive method for detecting and quantifying minor impurities, including residual solvents or structurally related process impurities. The precise chemical shifts and spin-spin coupling patterns are exquisitely sensitive to the local electronic environment and stereochemical arrangement of protons, making it indispensable for confirming the integrity of each batch.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt from each batch. Dissolve the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Ensure complete dissolution. Causality: D₂O is often preferred for its ability to exchange with labile protons (OH, NH, COOH), simplifying the spectrum and highlighting the core pyrrolidine ring protons.
-
Instrument & Acquisition Parameters:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration, and a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function, followed by Fourier Transformation. Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Reference the spectrum to the residual solvent peak or an internal standard.
Data Analysis & Batch Comparison Workflow
The primary goal is to overlay the spectra from different batches and compare them against a well-characterized reference standard.
Caption: ¹H NMR data analysis workflow for batch-to-batch comparison.
Data Interpretation & Acceptance Criteria
A Certificate of Analysis for this compound often states the ¹H NMR spectrum is "Consistent with structure".[4] Our goal is to quantify this consistency.
-
Chemical Shift (δ): The chemical shifts of all corresponding protons across batches should be within a narrow tolerance (e.g., ±0.02 ppm).
-
Integration: The relative integrals of the non-exchangeable protons must match the expected proton count of the structure.
-
Signal Purity: There should be no new signals above a defined threshold (e.g., 0.1%) that are not present in the reference standard.
Table 1: Example ¹H NMR Data Comparison (in D₂O)
| Proton Assignment | Reference Batch A (δ ppm) | Batch B (δ ppm) | Batch C (δ ppm) | Remarks |
| H2 (α-CH) | ~4.35 | 4.36 | 4.35 | All batches consistent. |
| H4 (CH-OH) | ~4.60 | 4.61 | 4.60 | All batches consistent. |
| H5a, H5b | ~3.40-3.60 | 3.41-3.61 | 3.40-3.60 | All batches consistent. |
| H3a, H3b | ~2.20-2.40 | 2.21-2.41 | 2.25-2.45 | All batches consistent. |
| Impurity Signal | Not Detected | Not Detected | 1.95 (singlet) | Batch C fails. Unidentified impurity present. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
Expertise & Experience: FTIR spectroscopy provides a rapid and highly specific "fingerprint" of a molecule by probing its vibrational modes. While NMR confirms the atomic connectivity, FTIR confirms the presence of key functional groups (O-H, N-H, C=O) and provides a holistic spectral signature. For batch-to-batch comparison, overlaying FTIR spectra is a powerful and efficient method to detect subtle changes in solid-state form (polymorphism) or the presence of contaminants that might alter the hydrogen bonding network.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed. Causality: ATR is a surface-sensitive technique that requires minimal sample, is non-destructive, and eliminates the need for preparing KBr pellets, thus improving reproducibility.
-
Instrument & Acquisition:
-
Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The data is typically presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). Baseline correction may be applied if necessary.
Data Analysis & Batch Comparison Workflow
The comparison relies on a direct visual overlay and can be supplemented with a statistical correlation calculation.
Caption: FTIR data analysis workflow for rapid batch fingerprinting.
Data Interpretation & Acceptance Criteria
-
Peak Positions: All major absorbance bands should appear at the same wavenumbers (±4 cm⁻¹ tolerance).
-
Relative Intensities: The relative intensities of all peaks should be consistent across batches.
-
Fingerprint Region (1500-600 cm⁻¹): This region is unique to the molecule's overall structure. The spectra must be superimposable in this region. A correlation score >0.99 is often used as a quantitative acceptance criterion.
Table 2: Example FTIR Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Batch A | Batch B | Batch C | Remarks |
| O-H / N-H stretch | 3400-2800 (broad) | Conforms | Conforms | Conforms | Broad peak indicates strong H-bonding. |
| C=O stretch (acid) | ~1730 | Conforms | Conforms | Conforms | Confirms carboxylic acid group. |
| C-O stretch | ~1100 | Conforms | Conforms | Deviates | Batch C fails. Shift in peak position suggests a different solid form or impurity. |
| Fingerprint Region | 1500-600 | Match | Match | Mismatch | Spectra are not superimposable. |
High-Resolution Mass Spectrometry (HRMS): Unambiguous Identity Verification
Expertise & Experience: Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition. For batch release, using High-Resolution Mass Spectrometry (e.g., ESI-TOF or ESI-Orbitrap) provides an exact mass measurement with high confidence. This allows for the calculation of a molecular formula, confirming that the correct compound is present and that no unexpected modifications (e.g., oxidation, hydrolysis) have occurred.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of each batch in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. Causality: The acidic mobile phase promotes protonation, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.
-
Instrument & Acquisition:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da). The instrument should be properly calibrated to ensure high mass accuracy.
-
-
Data Processing: Extract the mass spectrum and identify the peak corresponding to the protonated molecule ([M+H]⁺).
Data Analysis & Batch Comparison Workflow
The key is to compare the measured exact mass to the theoretical mass.
Caption: HRMS workflow for verifying molecular formula and identity.
Data Interpretation & Acceptance Criteria
-
Molecular Ion: The base peak in the spectrum should correspond to the protonated molecule ([M+H]⁺).
-
Mass Accuracy: The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: The observed isotopic distribution should match the theoretical pattern for the calculated molecular formula.
Table 3: Example HRMS Data Comparison
Molecular Formula: C₅H₉NO₃ (Free Base), Theoretical [M+H]⁺ = 132.0655
| Ion | Theoretical m/z | Batch A (m/z) | Batch B (m/z) | Batch C (m/z) | Mass Error (ppm) | Remarks |
| [M+H]⁺ | 132.0655 | 132.0654 | 132.0656 | 132.0655 | -0.8, +0.8, 0.0 | All batches pass. Excellent mass accuracy. |
Synthesizing the Data: A Holistic Quality Decision
No single technique tells the whole story. A final decision on batch conformity must be based on a holistic evaluation of all spectroscopic data. A batch is only accepted if it passes the acceptance criteria for all three analytical methods.
Caption: Integrated decision workflow for batch release.
Conclusion
A multi-pronged spectroscopic strategy provides a robust, self-validating system for ensuring the batch-to-batch consistency of this compound. By combining the structural detail of NMR, the functional group and solid-state fingerprint of FTIR, and the unambiguous identity confirmation of HRMS, researchers and drug development professionals can have high confidence in the quality of this critical intermediate. This rigorous analytical approach is essential for ensuring the reproducibility of chemical processes, the quality of the final drug product, and adherence to global regulatory standards.
References
-
Near Infrared Spectroscopy for Qualitative Comparison of Pharmaceutical Batches. PubMed. [Link]
-
Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. ResearchGate. [Link]
-
Batch-to-batch consistency checks. Spectralys Biotech. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. PubMed. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]
-
Near infrared spectroscopy for qualitative comparison of pharmaceutical batches. ResearchGate. [Link]
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. AzoM.com. [Link]
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A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. ResearchGate. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. ResearchGate. [Link]
-
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. PubChem. [Link]
-
This compound. Pharmaffiliates. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-hydroxy-D-proline hydrochloride. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of various pharmaceutical agents. Ensuring its chemical purity and stereochemical integrity is paramount.
This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the choice of methods and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Imperative of Method Validation
Before delving into specific analytical techniques, it is crucial to understand the framework of method validation. The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies like the ICH and USP provide comprehensive guidelines, such as ICH Q2(R2) and USP General Chapter <1225>, which outline the necessary validation characteristics.[1][2][3][4] These typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will compare two primary analytical approaches for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assay and impurity determination, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric purity.
Method 1: Reversed-Phase HPLC for Assay and Purity Determination
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, derivatization is often necessary to enhance retention on a non-polar stationary phase and to improve UV detection, as the native molecule lacks a strong chromophore.
Experimental Workflow: RP-HPLC with Pre-Column Derivatization
Sources
A Senior Application Scientist's Guide to Assessing Peptide Conformation: The Impact of cis-4-Hydroxy-D-proline Hydrochloride
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The introduction of non-canonical amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their stability, bioactivity, and pharmacokinetic profiles. Among these, cis-4-Hydroxy-D-proline hydrochloride has emerged as a critical tool for peptide engineers. This guide provides an in-depth comparison of its effects on peptide conformation against other proline analogs, supported by experimental data and detailed analytical protocols.
The Critical Role of Proline Analogs in Peptide Structure
Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[1][2][3] This inherent constraint is a double-edged sword; while it can pre-organize a peptide into a desired conformation, the native L-proline still allows for a degree of flexibility, primarily through the puckering of its five-membered ring and the cis-trans isomerization of the preceding peptide bond.[1][4] The strategic substitution of proline with analogs like cis-4-Hydroxy-D-proline allows for a finer control over these conformational parameters.
The hydroxyl group in hydroxyproline derivatives introduces stereoelectronic effects that significantly influence the pyrrolidine ring pucker and the cis/trans equilibrium of the amide bond.[5][6] This guide will focus on cis-4-Hydroxy-D-proline and compare its impact with the more common trans-4-Hydroxy-L-proline and the parent amino acid, D-proline.
Comparative Analysis of Proline Analogs on Peptide Conformation
The choice of a specific proline analog can have profound and predictable effects on the local and global conformation of a peptide. The following sections delve into a comparative analysis based on key structural parameters.
Pyrrolidine Ring Pucker: The Foundation of Conformational Control
The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The orientation of substituents on the ring can strongly bias this equilibrium.
-
cis-4-Hydroxy-D-proline: The cis relationship between the Cα-carboxyl and the Cγ-hydroxyl group in this D-amino acid analog favors a Cγ-exo pucker. This pre-organization can be instrumental in stabilizing specific secondary structures.
-
trans-4-Hydroxy-L-proline: In contrast, the naturally occurring trans-4-hydroxy-L-proline favors a Cγ-exo pucker which is known to stabilize the collagen triple helix.[5][6][7]
-
D-Proline: Lacking the hydroxyl group, D-proline exhibits a more flexible ring pucker equilibrium compared to its hydroxylated counterparts.
The following diagram illustrates the influence of the hydroxyl group's stereochemistry on the preferred ring pucker.
Caption: Influence of Hydroxyl Stereochemistry on Proline Ring Pucker.
Cis-Trans Isomerization: A Key Determinant of Backbone Geometry
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable.[4][8] The energy barrier for isomerization is significant, often representing a rate-limiting step in protein folding.[2] The introduction of hydroxyproline analogs can modulate the equilibrium and kinetics of this process.
-
cis-4-Hydroxy-D-proline: The stereoelectronic effects of the cis-hydroxyl group can influence the trans/cis ratio of the preceding peptide bond, often subtly shifting the equilibrium. The precise effect is context-dependent, influenced by neighboring residues.
-
trans-4-Hydroxy-L-proline: The 4R-hydroxyl group in trans-4-hydroxy-L-proline has been shown to increase the trans/cis ratio of an Xaa-4-Hyp peptide bond by approximately 50% compared to a standard Xaa-Pro bond.[7]
-
D-Proline: D-proline, when incorporated into a peptide, can favor specific turn structures, and its preference for cis or trans is highly dependent on the surrounding amino acids.[9]
| Proline Analog | Typical Effect on Preceding Peptide Bond | Reference |
| cis-4-Hydroxy-D-proline | Context-dependent shift in trans/cis ratio | [10] |
| trans-4-Hydroxy-L-proline | Increased preference for trans conformation | [7] |
| D-Proline | Sequence-dependent trans/cis ratio | [9] |
Experimental Assessment of Conformational Impact
A multi-faceted experimental approach is essential to fully characterize the conformational consequences of incorporating cis-4-Hydroxy-D-proline into a peptide. The following sections outline the key techniques and provide exemplary protocols.
Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of a peptide in solution.[11][12] Changes in the CD spectrum upon substitution of proline with cis-4-Hydroxy-D-proline can indicate shifts in the population of α-helices, β-sheets, turns, or polyproline II (PPII) helices.[13][14]
-
Sample Preparation: Dissolve the lyophilized peptides (the parent peptide and the cis-4-Hydroxy-D-proline-containing analog) in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min. Maintain a constant temperature, typically 25 °C, using a Peltier temperature controller.
-
Data Acquisition: Record the CD spectra for the buffer blank and each peptide sample. Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the buffer blank spectrum from each peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the peptide concentration in mM, 'n' is the number of residues, and 'l' is the path length of the cuvette in cm.
A shift in the position and intensity of the characteristic CD bands will indicate a change in the secondary structure. For instance, an increase in the negative band around 204 nm and a positive band around 228 nm would suggest an increase in the PPII helical content.[11]
| Peptide | λmax (nm) | [θ]max (deg·cm2·dmol-1) | λmin (nm) | [θ]min (deg·cm2·dmol-1) | Interpretation |
| Parent Peptide (with D-Pro) | 225 | +2,500 | 205 | -15,000 | Predominantly random coil with some turn character |
| Analog Peptide (with cis-4-OH-D-Pro) | 228 | +4,000 | 204 | -20,000 | Increased PPII helix content |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights
NMR spectroscopy is the gold standard for determining the three-dimensional structure of peptides in solution at atomic resolution.[15][16][17] A suite of 2D NMR experiments can provide information on through-bond and through-space connectivities, which are then used to calculate a structural ensemble.[18][19]
Caption: Workflow for NMR-based Peptide Structure Determination.
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H2O/10% D2O, pH 6.0). Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Perform sequential assignment of all proton and carbon resonances.
-
Structure Calculation: Identify and quantify NOE cross-peaks to generate inter-proton distance restraints. Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental restraints.
-
Chemical Shift Perturbations: Compare the chemical shifts of the analog peptide with the parent peptide. Significant changes in the chemical shifts of backbone and sidechain protons near the substitution site are indicative of a conformational change.
-
NOE Patterns: The pattern of NOE connectivities, particularly sequential Hα(i)-HN(i+1) and long-range NOEs, will define the secondary structure. The presence of strong Hα(i)-Hδ(i+1) NOEs can be indicative of a cis peptide bond preceding the proline analog.
-
3JHNHα Coupling Constants: The magnitude of the 3JHNHα coupling constant is related to the backbone dihedral angle φ via the Karplus equation, providing valuable information about the backbone conformation.
X-ray Crystallography: The Solid-State Structure
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the molecular structure.[20][21][22] This can be a powerful complementary technique to NMR, which provides information about the conformational dynamics in solution.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting single crystals of the peptide.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.
Conclusion
The incorporation of cis-4-Hydroxy-D-proline hydrochloride into peptides is a sophisticated strategy for precise conformational control. Its unique stereochemistry influences the local geometry of the peptide backbone by biasing the pyrrolidine ring pucker and modulating the cis-trans isomerization of the preceding peptide bond. A comprehensive assessment of its impact requires a combination of spectroscopic techniques, primarily CD and NMR, and potentially X-ray crystallography. By carefully analyzing the data from these experiments, researchers can gain a detailed understanding of the structural consequences of this modification, paving the way for the rational design of peptides with enhanced therapeutic properties.
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
Horng, J. C. (2015). Modulating the Affinities of Phosphopeptides for the Human Pin1 WW Domain Using 4-Substituted Proline Derivatives. Biochemistry, 54(40), 6186-6194. [Link]
-
LifeTein. (2023). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929-958. [Link]
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Rapaport, E., & Zamecnik, P. C. (1976). Simple synthesis of cis-4-hydroxy-L-proline and derivatives suitable for use as intermediates in peptide synthesis. Journal of the American Chemical Society, 98(24), 7865-7866. [Link]
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Hodges, J. A., & Raines, R. T. (2005). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 127(44), 15923-15932. [Link]
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Jenkins, C. L., et al. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(22), 6422-6427. [Link]
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Alcantara, J., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 734169. [Link]
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Bella, J., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of molecular biology, 278(4), 835-850. [Link]
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D'Andrea, L. D., et al. (2007). Proline: Mother Nature's cryoprotectant applied to protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 63(3), 393-399. [Link]
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Nagadi, R. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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Williamson, M. P. (1992). Peptide Structure Determination by NMR. In NMR of Glycoproteins (pp. 3-19). Humana Press. [Link]
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Patrick, J. W., et al. (2020). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 31(10), 2112-2121. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling novel or specialized compounds like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride requires a disposal protocol grounded in a clear understanding of its hazard profile and the governing regulations. This guide provides a direct, step-by-step methodology for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.
Hazard Identification and Core Safety Parameters
Before any handling or disposal, a thorough risk assessment is mandatory. The known hazard profile of this compound dictates the minimum safety precautions and classifies it unequivocally as a hazardous material requiring specialized disposal.
Based on its classification, the compound presents the following risks:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate that the compound, any contaminated materials, and its containers must be treated as hazardous waste. Laboratory personnel should never dispose of this chemical via standard trash or sewer systems.[2]
| Hazard Parameter | GHS Classification | Key Safety Implication |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke in handling areas.[3][4] |
| Skin Irritation | Causes skin irritation (H315) | Wear appropriate chemical-resistant gloves and a lab coat.[5] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles or a face shield.[5][6] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Handle only in a well-ventilated area or a chemical fume hood.[3][5] |
The Regulatory Imperative: Adherence to RCRA
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This framework establishes a "cradle-to-grave" system, meaning hazardous waste is tracked from the point of generation to its final, safe disposal.[8][9]
Your institution's Environmental Health and Safety (EHS) department is the operational authority for implementing RCRA guidelines. All disposal procedures must be conducted in strict accordance with their specific protocols, which incorporate federal, state, and local regulations.[2][10]
Step-by-Step Disposal Protocol
This protocol ensures a safe, compliant, and self-validating workflow for disposing of this compound.
Step 1: Waste Characterization and Segregation
-
Action: Formally designate the material as hazardous waste. This applies to the pure compound, expired reagents, reaction byproducts, and any materials used for spill cleanup.[2][11]
-
Causality: Proper characterization is the first and most critical step in the RCRA framework. It ensures the waste enters the correct management stream, preventing environmental release and ensuring handler safety.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) .[12][13] The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Causality: The SAA concept is a core RCRA principle that minimizes the movement of hazardous waste within a facility and keeps it under the supervision of those who understand its properties.[10][12]
-
Action: Segregate this waste from incompatible materials. As a hydrochloride salt, it is acidic. Keep it separate from bases, cyanides, sulfides, and strong oxidizing agents.[13]
-
Causality: Improper mixing of incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire, posing an immediate danger to personnel and the facility.[13]
Step 2: Containerization and Labeling
-
Action: Select a waste container made of compatible material (e.g., a high-density polyethylene (HDPE) plastic bottle) with a secure, screw-top cap. The container must be in good condition, free from leaks or cracks.[10][13]
-
Causality: The container is the primary barrier preventing release. Using a compatible material ensures that the waste does not degrade the container over time. Containers must remain closed except when adding waste to prevent the release of vapors and to avoid spills.[10][13]
-
Action: Affix a "Hazardous Waste" label, provided by your EHS department, to the container as soon as the first drop of waste is added.[2]
-
Action: On the label, clearly write the full, unabbreviated chemical name: "this compound" and list any other constituents if it is a mixture.[10]
-
Causality: Accurate and immediate labeling is a strict regulatory requirement and is vital for safety. EHS personnel rely on this information to safely consolidate and transport waste. In an emergency, first responders use this information to assess the hazard.[12]
Step 3: Managing Contaminated Items
-
Spill Cleanup Materials: Any materials used to clean a spill of this compound (e.g., absorbent pads, paper towels, contaminated gloves) must be placed in the designated solid hazardous waste container.[11]
-
Empty Containers: An "empty" container that held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., water or methanol). The resulting rinsate is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[2][11] Only after this decontamination can the defaced container be disposed of as regular trash, if institutional policy allows.
-
Causality: Residual chemicals in "empty" containers can still pose a significant hazard. The triple-rinse procedure is an EPA-mandated method to ensure the container is sufficiently decontaminated.[2]
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is 90% full, or if it has been accumulating for a specified time limit (often 12 months for SAAs, but check with your EHS), submit a chemical waste pickup request to your EHS department.[2][10][12]
-
Causality: There are regulatory limits on how much waste can be stored in an SAA (typically 55 gallons) and for how long.[11][12] Adhering to these limits is crucial for compliance. EHS personnel are the only individuals authorized to transport hazardous waste from the laboratory to the central storage facility.[2]
Disposal Workflow: A Decision Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
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Personal protective equipment for handling (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
An Essential Guide to Personal Protective Equipment for Handling (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
For researchers and scientists in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth safety and logistical information for handling this compound (CAS No: 77449-94-6), a key building block in synthetic chemistry. As your partner in laboratory safety, we move beyond mere product provision to ensure you are equipped with the knowledge for secure and effective research.
Hazard Assessment: Understanding the Risks
This compound is a pyrrolidine derivative that necessitates careful handling due to its specific hazard profile. The primary risks associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is a serious eye irritant, capable of causing significant damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
These classifications from Safety Data Sheets (SDS) are the foundation of our risk assessment. The hydrochloride salt form can make the compound dusty and easily airborne, increasing the inhalation risk. Therefore, all handling procedures must be designed to mitigate these potential exposure routes.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. A multi-layered approach is essential for comprehensive protection. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Justification and Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[4] | Provides a barrier against skin contact, preventing irritation[1][2]. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings[4]. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Safety glasses with side shields or, preferably, chemical safety goggles.[3][5] | Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation[1][3]. Goggles provide a more complete seal around the eyes. |
| Body Protection | A standard, fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder or solutions.[5] |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Recommended when handling the solid powder outside of a certified chemical fume hood or when there is a potential for dust generation to prevent respiratory irritation[6]. |
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, procedural workflow is crucial for minimizing exposure. The causality behind these steps is rooted in preventing aerosolization and direct contact.
Engineering Controls
-
Primary Handling Location : All weighing and initial solution preparations of this compound must be conducted within a certified chemical fume hood.[5][6] This is the most effective way to contain dust and vapors, protecting the user and the general lab environment.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][6]
Handling the Solid Compound (e.g., Weighing)
-
Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, containers) are present to minimize traffic in and out of the hood.
-
Don PPE : Put on your lab coat, safety goggles, and gloves. If weighing outside a fume hood is unavoidable, a respirator is mandatory.
-
Handling : Open the container slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the desired amount of the solid. Avoid pouring the powder directly, as this can generate dust.
-
Closure : Securely seal the primary container immediately after use.[2][7]
-
Clean-up : Gently wipe down the spatula and the weighing area within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.
Preparing Solutions
-
Location : All solution preparations should occur within the chemical fume hood.
-
Procedure :
-
Add the weighed solid to your flask or beaker.
-
Slowly add the solvent down the side of the vessel to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling : Wash hands thoroughly with soap and water after removing gloves.[7][8]
PPE Selection Workflow Diagram
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow for handling the compound.
Emergency and Disposal Plans
Accidental Exposure Protocol
-
Skin Contact : Immediately flush the affected skin with plenty of water. Remove contaminated clothing and seek medical attention if irritation develops or persists.[2][8]
-
Eye Contact : Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][8]
-
Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Management
-
Evacuate : Clear the area of all personnel not involved in the cleanup.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For minor spills, use dry clean-up procedures.[7][8] Avoid generating dust.[7][8] Gently sweep or vacuum the material into a labeled, sealable container for disposal.[7] Do not use compressed air for cleaning.[7]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect waste in a clearly labeled, sealed container, separate from other waste streams.[5]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][9] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[5]
By integrating these safety protocols into your daily laboratory operations, you can ensure a secure environment for groundbreaking research while maintaining the highest standards of scientific integrity and responsibility.
References
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- Methyl (2S,4R)
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- This compound - Product Information.
- Pyrrolidine - SAFETY D
- Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Labor
- Amino Acid Standard - 250 pmol per ul in 0.
- (2S,4R)
- (2R,4R)
- (2R,4S)
- Pyrrolidine - SAFETY D
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
